2-Bromo-4-nitrobenzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrN2O2/c8-7-3-6(10(11)12)2-1-5(7)4-9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFVJZYSOSQUDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625145 | |
| Record name | 2-Bromo-4-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34662-35-6 | |
| Record name | 2-Bromo-4-nitrobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34662-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-4-nitrobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-4-nitrobenzonitrile
CAS Number: 34662-35-6
This technical guide provides a comprehensive overview of 2-Bromo-4-nitrobenzonitrile, a key chemical intermediate for researchers, scientists, and professionals in drug development. The document details its chemical and physical properties, synthesis, and significant applications, with a focus on its role as a versatile building block in the creation of complex organic molecules.
Core Chemical and Physical Properties
This compound is a yellow crystalline solid at room temperature. Its structure is characterized by a benzene ring substituted with a bromo, a nitro, and a cyano group, which impart distinct reactivity and physical characteristics to the molecule. The strategic placement of these functional groups makes it a valuable reagent in various chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 34662-35-6 | [1][2][3] |
| Molecular Formula | C₇H₃BrN₂O₂ | [1][2][3] |
| Molecular Weight | 227.02 g/mol | [2][3] |
| Appearance | Yellow crystalline solid | [1] |
| Melting Point | 114-116 °C | [1] |
| Boiling Point | 363.3 °C at 760 mmHg | [4] |
| Density | 1.812 g/cm³ | [4] |
| Flash Point | 173.5 °C | [4] |
| Solubility | Information not publicly available. Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |
Spectroscopic Data
-
¹H NMR: The spectrum would display signals in the aromatic region, typically between 7.0 and 9.0 ppm. The three protons on the benzene ring would appear as a complex multiplet or as distinct doublets and a doublet of doublets, with coupling constants characteristic of their ortho, meta, and para relationships. The strong electron-withdrawing effects of the nitro and cyano groups, along with the bromine atom, would shift these protons downfield.
-
¹³C NMR: The spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atom attached to the cyano group would appear in the 115-120 ppm region, while the carbons bonded to the bromine and nitro groups would be significantly influenced by these substituents. The remaining aromatic carbons would resonate in the typical 120-150 ppm range.
-
FT-IR: The infrared spectrum would exhibit characteristic absorption bands for the functional groups present. A sharp, strong peak around 2220-2240 cm⁻¹ would correspond to the C≡N (nitrile) stretching vibration.[5] Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) would be expected around 1500-1660 cm⁻¹ and 1260-1390 cm⁻¹, respectively.[6] The C-Br stretch would appear in the fingerprint region, typically between 500-600 cm⁻¹.
-
Mass Spectrometry: The mass spectrum under electron ionization (EI) would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.[7] Fragmentation would likely involve the loss of the nitro group (NO₂), the cyano group (CN), and the bromine atom.
Synthesis and Reactivity
Synthesis of this compound
The synthesis of this compound is typically achieved through the bromination of 4-nitrobenzonitrile. While a specific detailed protocol for this exact transformation is not widely published, a reliable synthetic route can be adapted from the established procedures for similar compounds, such as the synthesis of 2-bromo-4-nitrophenylacetonitrile from p-nitrophenylacetonitrile.[1][8]
dot
References
- 1. 2-BROMO-4-NITROBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. FTIR [terpconnect.umd.edu]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. CN101402589A - Synthesis of 2-bromine-4-nitrobenzene ethane nitrile - Google Patents [patents.google.com]
An In-Depth Technical Guide to 2-Bromo-4-nitrobenzonitrile: Molecular Structure and Properties
This technical guide provides a comprehensive overview of the molecular structure and physicochemical properties of 2-Bromo-4-nitrobenzonitrile, a key intermediate in various organic synthesis applications. The information is tailored for researchers, chemists, and professionals in the field of drug development and materials science.
Physicochemical Properties
This compound is a yellow crystalline solid at room temperature.[1][2] Its molecular properties are summarized in the table below, providing essential data for experimental design and chemical synthesis.
| Property | Value |
| CAS Number | 34662-35-6[1][3][4] |
| Molecular Formula | C₇H₃BrN₂O₂[1][3][] |
| Molecular Weight | 227.01 g/mol [1][2] |
| Density | 1.812 g/cm³[4][] |
| Boiling Point | 363.3 °C at 760 mmHg[2][4][] |
| Flash Point | 173.5 °C[4] |
| Appearance | Yellow Crystalline Solid[1] |
| SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])Br)C#N[1][3] |
| InChI | InChI=1S/C7H3BrN2O2/c8-7-3-6(10(11)12)2-1-5(7)4-9/h1-3H[1][] |
Molecular Structure Analysis
The structure of this compound is characterized by a benzene ring substituted with three functional groups that dictate its chemical reactivity.[1] A cyano group (-C≡N) is located at position 1, a bromine atom (-Br) at position 2, and a nitro group (-NO₂) at position 4. The nitro and cyano groups are strong electron-withdrawing groups, which significantly influences the compound's electrophilicity and its behavior in reactions such as nucleophilic aromatic substitution and palladium-catalyzed cross-couplings.[1]
Caption: Molecular structure of this compound.
Methodologies for Structural and Weight Determination
While specific experimental protocols for the initial characterization of this compound are not detailed in publicly available product literature, the determination of its molecular weight and structure follows standard, well-established analytical techniques in chemistry.
Workflow for Compound Characterization
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2-Bromo-4-nitrobenzonitrile
Introduction
This compound is a substituted aromatic compound of significant interest in organic synthesis and medicinal chemistry. Its unique molecular architecture, featuring a nitrile, a nitro group, and a bromine atom, makes it a versatile building block for the creation of more complex molecules. The strategic placement of these functional groups imparts distinct electronic properties and reactivity patterns that are valuable in various chemical transformations. This document provides a comprehensive overview of the physical and chemical properties, experimental protocols, and potential applications of this compound.
Core Physical and Chemical Properties
The fundamental properties of this compound are summarized below. These data are essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 34662-35-6 | [1][2][3][4] |
| Molecular Formula | C₇H₃BrN₂O₂ | [1][2][4][5] |
| Molecular Weight | 227.01 - 227.02 g/mol | [2][3][4][5] |
| Appearance | Off-white to light yellow or yellow crystalline solid | [2][6] |
| Melting Point | 114-116 °C | [5] |
| Boiling Point | 363.3 °C at 760 mmHg (Predicted) | [1][6] |
| Density | 1.812 g/cm³ (Predicted) | [1][6] |
| Flash Point | 173.5 °C | [1] |
| Solubility | Data not widely available; likely soluble in common organic solvents. | |
| Storage Conditions | Store at room temperature (10°C - 25°C) in a well-ventilated place. Keep container tightly closed. | [3][4][7] |
Chemical Structure and Reactivity
The reactivity of this compound is dictated by its three key functional groups:
-
Nitro Group (-NO₂): Located at the para-position (C-4) relative to the cyano group, the nitro group is a powerful electron-withdrawing group. This feature significantly enhances the electrophilicity of the aromatic ring, influencing its reactivity in various organic transformations.[2]
-
Cyano Group (-CN): The nitrile functionality is stable but also serves as a reactive site. It can be hydrolyzed to a carboxylic acid or amide, or reduced to an amine, providing a gateway to other classes of compounds.[2]
-
Bromine Atom (-Br): Positioned at the ortho-position (C-2) to the nitrile, the bromine atom is an excellent leaving group. This makes the compound an ideal substrate for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which are fundamental for forming new carbon-carbon bonds.[2]
This strategic arrangement of functional groups makes this compound a valuable intermediate for synthesizing complex heterocyclic compounds and other molecular scaffolds relevant to drug discovery and materials science.[2]
Experimental Protocols
Synthesis
While a specific, peer-reviewed synthesis protocol for this compound is not detailed in the provided results, a common and logical approach involves the electrophilic bromination of 4-nitrobenzonitrile.[2] The strong electron-withdrawing nature of the nitro and cyano groups deactivates the ring, requiring controlled conditions to achieve mono-bromination at the desired ortho-position. A plausible method is adapted from protocols for similar compounds.[8]
Protocol: Bromination of 4-Nitrobenzonitrile
-
Reaction Setup: In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve 4-nitrobenzonitrile (1 equivalent) in concentrated sulfuric acid at room temperature.
-
Bromination: Cool the solution in an ice-water bath. Add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise, ensuring the reaction temperature does not exceed 30°C.[8]
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 1-5 hours.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice with constant stirring.[8]
-
Isolation: A solid precipitate will form. Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral.[8]
-
Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Analytical Characterization
Robust analytical methods are essential to confirm the identity and purity of the synthesized compound. Standard techniques for a molecule like this compound include HPLC, GC-MS, and NMR spectroscopy.[9][10]
Protocol: High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine purity and quantify the compound.
-
Instrumentation: A standard HPLC system with a UV detector.[9]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[9]
-
Mobile Phase: A gradient of acetonitrile and water, often with 0.1% formic acid to improve peak shape.[9]
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of acetonitrile. Filter through a 0.45 µm syringe filter.[9]
-
Detection: UV detection at a wavelength of maximum absorbance (e.g., 254 nm).[9]
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To confirm molecular weight and identify impurities.
-
Principle: The sample is vaporized and separated on a GC column. The separated components are then ionized and fragmented in the mass spectrometer, allowing for identification based on mass-to-charge ratio.[11]
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Analysis: The resulting mass spectrum should show a molecular ion peak corresponding to the exact mass of this compound (225.93800 Da).[1]
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: Unambiguous structural elucidation.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz).[9]
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[9]
-
Analysis:
-
¹H NMR: The spectrum is expected to show distinct signals for the three aromatic protons, with splitting patterns and chemical shifts influenced by the bromo, nitro, and cyano substituents.
-
¹³C NMR: The spectrum will show seven distinct carbon signals, including the carbon of the nitrile group.
-
Biological Activity
While primarily used as a synthetic intermediate, this compound has been noted for its application in biological studies. It has been used as a chemical compound to investigate the relationship between genetic polymorphism and chromosome structure.[4] Specifically, it was found to induce polyploidy in Brassica plants and serves as a useful marker for phylogenetic and ecological studies of Lepidium species.[4]
Extensive studies on the intrinsic pharmacological activities (e.g., antibacterial, anticancer) of this compound itself are not widely published. However, related bromo-nitro aromatic compounds are often investigated as precursors for biologically active molecules, suggesting its potential as a scaffold in drug development.[12][13]
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.
| Hazard Class | Statement | Reference(s) |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | [14][15] |
| Skin Irritation | Causes skin irritation. | [7][16] |
| Eye Irritation | Causes serious eye irritation. | [7][16] |
| Respiratory | May cause respiratory irritation. | [7][16] |
Precautionary Measures:
-
Engineering Controls: Use only outdoors or in a well-ventilated area.[7]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection (goggles).[7][16]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[7][16]
-
First Aid:
-
Skin Contact: Wash with plenty of soap and water.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.[7]
-
Ingestion: Call a POISON CENTER or doctor if you feel unwell.[7]
-
References
- 1. This compound | CAS#:34662-35-6 | Chemsrc [chemsrc.com]
- 2. This compound (34662-35-6) for sale [vulcanchem.com]
- 3. This compound 95% | CAS: 34662-35-6 | AChemBlock [achemblock.com]
- 4. This compound | 34662-35-6 | FB67665 [biosynth.com]
- 5. CAS 34662-35-6 | 4655-9-07 | MDL MFCD00984433 | this compound | SynQuest Laboratories [synquestlabs.com]
- 6. This compound CAS#: 34662-35-6 [m.chemicalbook.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. CN101402589A - Synthesis of 2-bromine-4-nitrobenzene ethane nitrile - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. chemical-label.com [chemical-label.com]
- 15. 2-Bromo-4-hydroxybenzonitrile | C7H4BrNO | CID 13042251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. cdnisotopes.com [cdnisotopes.com]
Navigating the Solubility of 2-Bromo-4-nitrobenzonitrile: A Technical Guide for Researchers
An in-depth guide for scientists and drug development professionals on the solubility characteristics of 2-Bromo-4-nitrobenzonitrile in common laboratory solvents, addressing the current landscape of available data and providing a robust framework for experimental determination.
Introduction
This compound is a multifaceted chemical intermediate of significant interest in organic synthesis and medicinal chemistry. Its utility as a building block in the creation of more complex molecules is largely influenced by its solubility in various organic solvents. This critical physicochemical property dictates reaction kinetics, dictates viable purification strategies, and is paramount for formulation and screening in drug discovery pipelines. This technical guide provides a thorough overview of the anticipated solubility profile of this compound, addresses the current absence of specific quantitative data in publicly accessible literature, and furnishes a detailed experimental protocol for its precise determination.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.
| Property | Value |
| Molecular Formula | C₇H₃BrN₂O₂[1] |
| Molecular Weight | 227.02 g/mol [2][3] |
| IUPAC Name | This compound[1][3] |
| CAS Number | 34662-35-6[1][2][3] |
| Density | 1.812 g/cm³[1] |
| Boiling Point | 363.301°C at 760 mmHg[1] |
| Flash Point | 173.519°C[1] |
Qualitative Solubility Profile
The structure of this compound is characterized by a polar nitrile group (-CN) and a polar nitro group (-NO₂), alongside a lipophilic brominated benzene ring. This combination suggests that the compound will exhibit favorable solubility in polar aprotic solvents and will likely have some degree of solubility in less polar organic solvents. Its solubility in non-polar aliphatic hydrocarbons is expected to be limited.
Based on the general solubility of related compounds, such as nitrophenols and brominated phenols which show good solubility in polar organic solvents, a similar trend can be anticipated for this compound. For instance, nitrophenols are generally very soluble in polar organic solvents like ethanol, ether, and acetone.
Quantitative Solubility Data
As of the latest review of scientific literature, specific quantitative solubility data for this compound in a range of common laboratory solvents has not been published. To address this data gap, the following section provides a detailed experimental protocol for researchers to determine these values empirically. The table below is presented as a template for the systematic recording of experimentally determined solubility data.
| Solvent | Classification | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |
| e.g., Acetone | Polar Aprotic | e.g., 25 | ||
| e.g., Acetonitrile | Polar Aprotic | |||
| e.g., Dichloromethane | Polar Aprotic | |||
| e.g., Dimethylformamide (DMF) | Polar Aprotic | |||
| e.g., Dimethyl Sulfoxide (DMSO) | Polar Aprotic | |||
| e.g., Ethanol | Polar Protic | |||
| e.g., Ethyl Acetate | Polar Aprotic | |||
| e.g., Hexane | Nonpolar | |||
| e.g., Methanol | Polar Protic | |||
| e.g., Tetrahydrofuran (THF) | Polar Aprotic | |||
| e.g., Toluene | Nonpolar | |||
| e.g., Water | Polar Protic |
Experimental Protocol for Solubility Determination
The following protocol outlines a robust and widely accepted method for determining the equilibrium solubility of a solid compound, such as this compound, in various organic solvents. This method is based on the isothermal shake-flask technique.
Objective: To determine the equilibrium solubility of this compound in a selection of common laboratory solvents at a specified temperature.
Materials:
-
This compound (high purity)
-
A selection of analytical grade solvents
-
Vials with screw caps or other sealable containers
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.
-
Accurately add a known volume or mass of the desired solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation during the experiment.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that thermodynamic equilibrium is reached. The time required to reach equilibrium may need to be determined empirically in preliminary studies.
-
-
Sample Collection and Preparation:
-
Once equilibrium is established, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to permit the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe to avoid precipitation.
-
Immediately filter the supernatant through a syringe filter into a clean, tared vial to remove any remaining solid particles.
-
-
Quantitative Analysis:
-
Accurately weigh the filtered saturated solution.
-
Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Weigh the vial containing the dry residue of this compound.
-
Alternatively, and for higher precision, a spectroscopic or chromatographic method can be employed:
-
Quantitatively transfer the filtered saturated solution to a volumetric flask and dilute it with the same solvent to a concentration that falls within the linear range of the analytical instrument (HPLC or UV-Vis).
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Measure the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions to generate a calibration curve.
-
Measure the absorbance or peak area of the diluted sample solution.
-
-
-
Data Calculation:
-
Gravimetric Method: Calculate the solubility using the mass of the dissolved solid and the mass of the solvent.
-
Instrumental Analysis: Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the concentration in the original saturated solution by accounting for the dilution factor. Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Workflow and Visualization
The logical flow of the experimental protocol for determining solubility is a critical aspect of ensuring reproducible and accurate results. The following diagram, generated using Graphviz, illustrates this workflow.
Caption: Workflow for experimental solubility determination.
Conclusion
While quantitative solubility data for this compound in common laboratory solvents is not currently available in the public domain, a qualitative understanding of its likely behavior can be derived from its chemical structure. For researchers and drug development professionals who require precise solubility values, the detailed experimental protocol provided in this guide offers a reliable and standardized approach. The generation of accurate solubility data is a critical step in facilitating the effective use of this compound in synthesis, purification, and formulation, thereby advancing its potential applications in science and industry.
References
Spectroscopic Analysis of 2-Bromo-4-nitrobenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-4-nitrobenzonitrile (C₇H₃BrN₂O₂), a compound of interest in various chemical and pharmaceutical research fields. Due to the limited availability of direct experimental spectra for this specific compound, this document presents predicted spectroscopic data based on analogous compounds, alongside detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Chemical and Physical Properties
Basic chemical and physical properties of this compound are summarized in the table below.[1][2][3][4]
| Property | Value |
| CAS Number | 34662-35-6 |
| Molecular Formula | C₇H₃BrN₂O₂ |
| Molecular Weight | 227.02 g/mol [1][4] |
| Exact Mass | 225.93779 Da |
| Appearance | Predicted to be a solid |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds, including 4-bromo-2-nitrobenzonitrile and 2-bromo-4-nitrotoluene.[5][6][7][8]
Predicted ¹H NMR Data (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~8.5 | d | ~2.0 | H-3 |
| ~8.2 | dd | ~8.5, 2.0 | H-5 |
| ~7.9 | d | ~8.5 | H-6 |
Predicted ¹³C NMR Data (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~150 | C-4 (C-NO₂) |
| ~138 | C-1 (C-CN) |
| ~135 | C-6 |
| ~130 | C-3 |
| ~125 | C-5 |
| ~120 | C-2 (C-Br) |
| ~116 | CN |
Predicted IR Data (Solid Phase, KBr Pellet or ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2230 | Strong | C≡N stretch |
| ~1600, 1470 | Medium-Strong | Aromatic C=C stretch |
| ~1530 | Strong | Asymmetric NO₂ stretch |
| ~1350 | Strong | Symmetric NO₂ stretch |
| ~850 | Strong | C-Br stretch |
| ~830 | Strong | Out-of-plane C-H bend |
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 227/229 | High | [M]⁺˙ (Molecular ion peak, bromine isotope pattern) |
| 201/203 | Medium | [M-CN]⁺ |
| 181/183 | Medium | [M-NO₂]⁺ |
| 102 | High | [C₆H₃Br]⁺ |
| 75 | Medium | [C₆H₃]⁺ |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of solid this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
The final solution height in the NMR tube should be approximately 4-5 cm.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence.
-
For ¹³C NMR, a higher concentration of the sample may be required, and a longer acquisition time with a larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound powder directly onto the center of the ATR crystal.
-
-
Instrument Setup and Data Acquisition:
-
Lower the ATR press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum.
-
Clean the ATR crystal and press arm thoroughly after the measurement.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology (Electron Ionization - EI):
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.
-
-
Instrument Setup and Data Acquisition:
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
For direct insertion, a small amount of the solid can be placed in a capillary tube at the end of the probe.
-
The sample is vaporized in the ion source.
-
The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.
-
The detector records the abundance of each ion.
-
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a solid organic compound.
References
- 1. This compound | 34662-35-6 | FB67665 [biosynth.com]
- 2. This compound | CAS#:34662-35-6 | Chemsrc [chemsrc.com]
- 3. PubChemLite - this compound (C7H3BrN2O2) [pubchemlite.lcsb.uni.lu]
- 4. This compound 95% | CAS: 34662-35-6 | AChemBlock [achemblock.com]
- 5. 2-Bromo-4-nitrotoluene(7745-93-9) 1H NMR spectrum [chemicalbook.com]
- 6. 2-Bromo-4-nitrotoluene | C7H6BrNO2 | CID 82189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. 4-Bromo-2-nitrobenzonitrile | C7H3BrN2O2 | CID 292535 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Bromo-4-nitrobenzonitrile
This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive theoretical analysis of the ¹H and ¹³C NMR spectra of 2-Bromo-4-nitrobenzonitrile. The predicted data is summarized in structured tables, and detailed experimental protocols for acquiring such spectra are provided.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to show three signals in the aromatic region, corresponding to the three non-equivalent aromatic protons. The chemical shifts are influenced by the electronic effects of the three substituents: the electron-withdrawing nitro (-NO₂) and cyano (-CN) groups, and the electronegative bromo (-Br) group.
The nitro group is a strong de-shielding group, particularly affecting the protons ortho and para to it. The cyano group is also de-shielding. The bromine atom has a moderate de-shielding effect. Based on these substituent effects and analysis of similar compounds, the predicted ¹H NMR data in a typical solvent like CDCl₃ are presented in Table 1.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | ~ 8.5 | d | ~ 2.0 (⁴J) |
| H-5 | ~ 8.3 | dd | J ≈ 8.5 (³J), J ≈ 2.0 (⁴J) |
| H-6 | ~ 7.9 | d | ~ 8.5 (³J) |
Note: These are estimated values. Actual experimental values may vary.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum of this compound is expected to display seven distinct signals, one for each of the seven carbon atoms in the molecule. The chemical shifts of the carbon atoms are influenced by the attached substituents. The carbon attached to the bromine (C-2) will be shifted downfield. The carbon attached to the nitro group (C-4) will also be significantly downfield. The nitrile carbon (C≡N) will have a characteristic chemical shift in the range of 115-120 ppm. The predicted ¹³C NMR data are summarized in Table 2.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~ 115 |
| C-2 | ~ 125 |
| C-3 | ~ 130 |
| C-4 | ~ 150 |
| C-5 | ~ 128 |
| C-6 | ~ 135 |
| C≡N | ~ 117 |
Note: These are estimated values. Actual experimental values may vary.
Experimental Protocols
A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra is outlined below.
3.1 Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[1]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃). The solvent should not have signals that overlap with the analyte signals.[1]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[1][2] Gentle vortexing or sonication can aid dissolution.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a high-quality 5 mm NMR tube.[1][3] The sample height in the tube should be around 4-5 cm.
-
Standard (Optional): An internal standard, such as tetramethylsilane (TMS), can be added for precise chemical shift referencing (δ = 0.00 ppm).
3.2 NMR Spectrometer Setup and Data Acquisition
-
Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp, symmetrical peaks.
-
Tuning and Matching: The probe is tuned to the resonance frequencies of ¹H and ¹³C to ensure efficient signal detection.
-
Acquisition Parameters (¹H NMR):
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-5 seconds between pulses to allow for full relaxation of the protons.
-
Number of Scans: Usually 8 to 16 scans are sufficient for a good signal-to-noise ratio.
-
-
Acquisition Parameters (¹³C NMR):
-
Pulse Sequence: A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).
-
Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: 2-5 seconds. A longer delay may be needed for quaternary carbons.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of ¹³C.
-
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum. Phase and baseline corrections are applied to obtain the final spectrum.
Visualization of Molecular Structure and NMR Correlations
The following diagrams illustrate the structure of this compound and the logical workflow for its NMR analysis.
Caption: Chemical structure of this compound with atom numbering.
Caption: Experimental workflow for NMR spectral analysis.
References
Mass Spectrometry Fragmentation of 2-Bromo-4-nitrobenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-Bromo-4-nitrobenzonitrile. The information presented herein is essential for the structural elucidation and analytical characterization of this and related compounds in research and development settings.
Introduction to Electron Ionization Mass Spectrometry (EI-MS)
Electron ionization is a hard ionization technique widely used in mass spectrometry for the analysis of volatile and thermally stable organic compounds.[1][2] In EI, a sample is bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of a valence electron from the molecule to form a molecular ion (M radical cation, M•+).[3] This process imparts significant internal energy to the molecular ion, leading to extensive and reproducible fragmentation.[2][3] The resulting fragmentation pattern is a characteristic "fingerprint" that provides valuable information about the molecule's structure.[1][4]
Predicted Fragmentation Pattern of this compound
The structure of this compound (C₇H₃BrN₂O₂, Molecular Weight: ~227.02 g/mol ) contains a benzene ring substituted with a bromo group, a nitro group, and a nitrile group.[5][6][7] The fragmentation of its molecular ion is predicted to be influenced by the stability of the aromatic ring and the characteristic cleavage patterns of these functional groups.
The molecular ion peak (M•+) is expected to be observed with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity at m/z 226 and 228.
The primary fragmentation pathways are anticipated to involve the loss of the nitro group and the bromo group, as well as the nitrile group.
-
Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the loss of a nitro radical (•NO₂), resulting in a fragment ion. The loss of NO (m/z 30) followed by CO is also a possibility.
-
Loss of Br: Cleavage of the C-Br bond can lead to the loss of a bromine radical (•Br), forming a cation.
-
Loss of CN: The nitrile group can be lost as a cyanide radical (•CN).
-
Sequential Losses: Fragments can undergo further sequential losses. For example, the fragment resulting from the loss of Br may subsequently lose the nitro group or the nitrile group.
Quantitative Data: Predicted Fragment Ions
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Ion | Proposed Neutral Loss |
| 226 | 228 | [C₇H₃⁷⁹BrN₂O₂]•+ | - |
| 180 | 182 | [C₇H₃⁷⁹BrN₂]•+ | NO₂ |
| 147 | - | [C₇H₃N₂O₂]⁺ | Br |
| 101 | - | [C₆H₃N]•+ | Br, NO₂ |
| 75 | - | [C₆H₃]⁺ | Br, NO₂, CN |
Experimental Protocol: Electron Ionization Mass Spectrometry
This section outlines a typical experimental protocol for acquiring the mass spectrum of this compound.
Instrumentation:
-
A gas chromatograph (GC) coupled to a mass spectrometer (MS) with an electron ionization source is recommended for sample introduction and analysis.
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Ensure the sample is fully dissolved before injection.
GC-MS Parameters:
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-300
-
Solvent Delay: 3-5 minutes to prevent filament damage from the solvent.
Data Analysis:
-
Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.
-
Extract the mass spectrum corresponding to the chromatographic peak of this compound.
-
Analyze the fragmentation pattern, identifying the molecular ion and major fragment ions. Compare the observed spectrum with the predicted fragmentation pathways.
Visualization of Fragmentation Pathways
The following diagram illustrates the predicted primary fragmentation pathways of the this compound molecular ion.
Caption: Predicted EI fragmentation of this compound.
References
- 1. rroij.com [rroij.com]
- 2. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. This compound | CAS#:34662-35-6 | Chemsrc [chemsrc.com]
- 6. This compound | 34662-35-6 | FB67665 [biosynth.com]
- 7. This compound 95% | CAS: 34662-35-6 | AChemBlock [achemblock.com]
An In-Depth Technical Guide to the Reactivity of 2-Bromo-4-nitrobenzonitrile's Functional Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-nitrobenzonitrile is a versatile trifunctional aromatic compound of significant interest in organic synthesis and medicinal chemistry. Its rigid scaffold, featuring a strategically positioned bromo, nitro, and cyano group, offers a rich and tunable reactivity profile. The interplay of the electron-withdrawing nature of the nitro and nitrile moieties, coupled with the utility of the bromine atom as a leaving group and a handle for cross-coupling reactions, makes this molecule a valuable building block for the synthesis of a diverse array of complex organic molecules, including heterocyclic compounds and pharmaceutical intermediates.
This technical guide provides a comprehensive overview of the reactivity of each functional group in this compound. It details key transformations, presents available quantitative data, and provides experimental protocols for pivotal reactions. The aim is to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their synthetic endeavors.
Core Reactivity Principles
The chemical behavior of this compound is dictated by the electronic properties of its three functional groups:
-
The Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro functionality, positioned para to the nitrile group, significantly acidifies the aromatic ring. This electronic pull is crucial for activating the ring towards nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged Meisenheimer intermediate. The nitro group itself can also be a site of chemical transformation, most notably through reduction to an amino group.
-
The Bromo Group (-Br): Located ortho to the nitrile, the bromine atom serves as an excellent leaving group in nucleophilic aromatic substitution reactions. Its lability is enhanced by the presence of the activating nitro and nitrile groups. Furthermore, the carbon-bromine bond provides a key reactive site for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the formation of new carbon-carbon bonds.
-
The Nitrile Group (-CN): The cyano group is a versatile functional handle that can undergo a range of transformations. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. While also electron-withdrawing, its primary role in influencing the ring's reactivity is often synergistic with the nitro group in promoting SNAr.
Key Reactions and Experimental Data
This section details the primary reactions involving the functional groups of this compound, supported by experimental data where available.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the aromatic ring in this compound makes it highly susceptible to nucleophilic attack, with the bromine atom serving as the leaving group. The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate. The strong electron-withdrawing nitro and cyano groups, particularly when ortho and para to the leaving group, are crucial for stabilizing this intermediate and facilitating the reaction.
// Reactants sub [label=<
this compound
];
nuc [label="Nu⁻", fontcolor="#EA4335"];
// Meisenheimer Complex meisenheimer [label=<
Meisenheimer Complex
, shape=box, style=rounded];
// Product prod [label=<
Substituted Product
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// Leaving Group lg [label="Br⁻", fontcolor="#34A853"];
// Arrows sub -> meisenheimer [label="+ Nu⁻", color="#EA4335"]; meisenheimer -> prod [label="- Br⁻", color="#34A853"]; } caption: "General Mechanism for Nucleophilic Aromatic Substitution (SNAr)"
Quantitative Data for SNAr Reactions
While specific yield data for a wide range of nucleophiles with this compound is not extensively tabulated in the literature, the following table provides representative examples based on analogous systems. High yields are generally expected due to the strong activation provided by the nitro and cyano groups.
| Nucleophile (Nu⁻) | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Expected Yield (%) |
| Methoxide (MeO⁻) | Sodium Methoxide | Methanol | Reflux | 4 | 2-Methoxy-4-nitrobenzonitrile | >90 |
| Piperidine | Piperidine | DMSO | 100 | 6 | 2-(Piperidin-1-yl)-4-nitrobenzonitrile | >95 |
| Azide (N₃⁻) | Sodium Azide | DMF | 80 | 5 | 2-Azido-4-nitrobenzonitrile | >90 |
Experimental Protocol: Synthesis of 2-Methoxy-4-nitrobenzonitrile
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous methanol.
-
Reagent Addition: To the stirred solution, add a solution of sodium methoxide in methanol (1.2 eq).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude product. Purify by column chromatography on silica gel or by recrystallization.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond in this compound is an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the facile construction of carbon-carbon bonds.
a) Suzuki-Miyaura Coupling
This reaction couples this compound with a boronic acid or ester in the presence of a palladium catalyst and a base.
// Nodes for reactants and products ArBr [label="this compound", shape=plaintext]; ArBOH2 [label="Ar'B(OH)₂", shape=plaintext]; ArAr [label="Coupled Product", shape=plaintext]; Base [label="Base", shape=plaintext];
// Edges for the cycle Pd0 -> OxAdd [dir=none]; OxAdd -> PdII [label=" ", arrowhead=vee]; PdII -> Transmetal [dir=none]; Transmetal -> PdII_Ar [label=" ", arrowhead=vee]; PdII_Ar -> RedElim [dir=none]; RedElim -> Pd0 [label=" ", arrowhead=vee];
// Edges for reactants and products entering/leaving the cycle ArBr -> OxAdd [style=dashed, arrowhead=vee]; ArBOH2 -> Transmetal [style=dashed, arrowhead=vee]; Base -> Transmetal [style=dashed, arrowhead=vee]; RedElim -> ArAr [style=dashed, arrowhead=vee]; } caption: "Catalytic Cycle of the Suzuki-Miyaura Coupling"
b) Sonogashira Coupling
This reaction couples this compound with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.
Quantitative Data for Cross-Coupling Reactions
The following table presents expected yields for Suzuki-Miyaura coupling reactions of this compound with various boronic acids, based on data for similar substrates.
| Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Product | Expected Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 2-Phenyl-4-nitrobenzonitrile | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 8 | 2-(4-Methoxyphenyl)-4-nitrobenzonitrile | 90-98 |
| Thiophene-2-boronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene | 110 | 16 | 2-(Thiophen-2-yl)-4-nitrobenzonitrile | 80-90 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water).
-
Reaction: Heat the mixture with stirring to the desired temperature and monitor by TLC.
-
Work-up: After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography.
Reduction of the Nitro Group
The nitro group of this compound can be selectively reduced to a primary amine, yielding 2-bromo-4-aminobenzonitrile, a valuable intermediate for the synthesis of various heterocyclic systems.
start [label=<
this compound
];
product [label=<
2-Bromo-4-aminobenzonitrile
];
reagents [label="Reducing Agent\n(e.g., SnCl₂/HCl or Fe/HCl)", shape=box, style=rounded, fillcolor="#F1F3F4", color="#202124"];
start -> product [label="Reduction", color="#34A853"]; reagents -> product [style=dashed, arrowhead=none]; } caption: "Reduction of the Nitro Group"
Quantitative Data for Nitro Group Reduction
| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Product | Expected Yield (%) |
| SnCl₂·2H₂O / HCl | Ethanol | Reflux | 3 | 2-Bromo-4-aminobenzonitrile | 85-95 |
| Fe / HCl | Ethanol/Water | Reflux | 4 | 2-Bromo-4-aminobenzonitrile | 80-90 |
| H₂ / Pd/C | Meth |
The Nitro Group's Potent Electron-Withdrawing Influence in 2-Bromo-4-nitrobenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the nitro group (-NO₂) into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. Its profound electron-withdrawing nature, a composite of strong inductive and resonance effects, significantly modulates the chemical reactivity and physical properties of the parent molecule. In the case of 2-Bromo-4-nitrobenzonitrile, the interplay between the nitro, cyano, and bromo substituents on the benzene ring creates a unique electronic landscape, rendering it a versatile building block in organic synthesis. This technical guide provides an in-depth analysis of the electron-withdrawing character of the nitro group within this specific molecular context, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying chemical principles.
The Dual Nature of Electron Withdrawal by the Nitro Group
The potent electron-withdrawing capacity of the nitro group stems from two fundamental electronic effects: the inductive effect (-I) and the resonance effect (-M or -R).[1][2]
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group leads to a significant pull of electron density from the aromatic ring through the sigma (σ) bonds.[3] This effect is distance-dependent, diminishing with increasing separation from the substituent.
-
Resonance Effect (-M): The nitro group can delocalize the π-electrons of the benzene ring onto its own oxygen atoms. This is possible due to the presence of a π-bond between the nitrogen and one of the oxygen atoms, allowing for the creation of resonance structures where a positive charge resides on the aromatic ring, particularly at the ortho and para positions.[2][4] This effect is most pronounced when the nitro group is at the ortho or para position relative to a reaction center.[5]
In this compound, the nitro group at the C4 position exerts both a strong -I and a strong -M effect, significantly reducing the electron density of the benzene ring.[6] This deactivation makes the ring less susceptible to electrophilic attack but more prone to nucleophilic aromatic substitution.[1] The cyano group (-CN) at C1 also contributes to the electron-deficient nature of the ring through both -I and -M effects.[7] The bromine atom at C2 primarily exerts a deactivating -I effect and a weaker, activating +M (resonance-donating) effect.
Quantitative Analysis of Substituent Effects
The electronic influence of substituents on aromatic rings can be quantified using Hammett substituent constants (σ). These constants are derived from the ionization of substituted benzoic acids in water at 25°C.[7] A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The magnitude of σ reflects the strength of the electronic effect.[8]
Table 1: Hammett Substituent Constants (σ)
| Substituent | σ_meta_ | σ_para_ |
| -NO₂ | +0.710 | +0.778 |
| -CN | +0.56 | +0.66 |
| -Br | +0.393 | +0.232 |
| -H | 0.000 | 0.000 |
Data sourced from Wikipedia's Hammett equation page.[7]
The large positive σ_para_ value for the nitro group (+0.778) underscores its powerful electron-withdrawing nature when situated para to the reaction center.[7] The cyano group also exhibits a strong electron-withdrawing character.[7] The combined influence of the nitro and cyano groups in this compound renders the aromatic ring highly electron-deficient.
The acidity of a compound, quantified by its pKa value, provides another measure of the electronic effects of its substituents. A lower pKa value corresponds to a stronger acid, indicating greater stabilization of the conjugate base. Electron-withdrawing groups stabilize the conjugate base, thereby increasing acidity (lowering the pKa).[9]
Table 2: pKa Values of Substituted Phenols and Benzoic Acids
| Compound | pKa |
| Phenol | 9.98 |
| o-Nitrophenol | 7.23 |
| m-Nitrophenol | 8.28 |
| p-Nitrophenol | 7.14 |
| Benzoic Acid | 4.20 |
| o-Nitrobenzoic Acid | 2.16 |
| m-Nitrobenzoic Acid | 3.46 |
| p-Nitrobenzoic Acid | 3.40 |
Data compiled from various sources.[9][10][11][12]
The significantly lower pKa values of the nitrophenols and nitrobenzoic acids compared to their unsubstituted parent compounds clearly demonstrate the acid-strengthening (electron-withdrawing) effect of the nitro group.[13] For instance, p-nitrophenol is approximately three orders of magnitude more acidic than phenol.
Experimental Protocols
Determination of Hammett Substituent Constants (σ)
The determination of Hammett sigma constants is fundamentally based on measuring the acid dissociation constants (Ka) of a series of meta- and para-substituted benzoic acids.[14]
Principle: The Hammett equation is given by log(K/K₀) = σρ, where K is the acid dissociation constant of a substituted benzoic acid, K₀ is the acid dissociation constant of benzoic acid, σ is the substituent constant, and ρ is the reaction constant (defined as 1 for the ionization of benzoic acid in water at 25°C).[7]
Methodology: Potentiometric Titration [9]
-
Preparation of Solutions:
-
Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Prepare solutions of the substituted benzoic acids and benzoic acid in a suitable solvent (often a water-ethanol mixture to ensure solubility) at a known concentration (e.g., 0.01 M).[14]
-
-
Titration:
-
Calibrate a pH meter with standard buffer solutions.
-
Pipette a precise volume of the acid solution into a beaker and immerse the calibrated pH electrode.
-
Titrate the acid solution with the standardized NaOH solution, recording the pH at regular volume increments of the added base.
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
Determine the equivalence point, which is the point of the steepest slope on the curve.
-
The half-equivalence point is the volume of NaOH that is half of the volume at the equivalence point.
-
The pH at the half-equivalence point is equal to the pKa of the acid.[14]
-
-
Calculation of σ:
-
Calculate the Ka from the experimentally determined pKa (Ka = 10⁻ᵖᴷᵃ).
-
Calculate the σ value for each substituent using the Hammett equation: σ = log(Ka / Ka₀), where Ka₀ is the acid dissociation constant of benzoic acid.
-
Visualizing Electronic Effects and Experimental Workflow
To better understand the electronic interactions and the experimental process, the following diagrams are provided in the DOT language for Graphviz.
Caption: Electronic effects in this compound.
Caption: Workflow for Hammett constant determination.
Conclusion
The nitro group in this compound is a powerful electron-withdrawing substituent that profoundly influences the molecule's reactivity. Its strong inductive and resonance effects, in conjunction with the electron-withdrawing cyano group, create a highly electron-deficient aromatic system. This electronic characteristic is quantitatively supported by the large positive Hammett constant for the nitro group and the significant decrease in pKa values observed in related nitro-substituted aromatic acids. The methodologies outlined provide a clear path for the experimental quantification of these effects. For drug development professionals and research scientists, a thorough understanding of these principles is crucial for the rational design of novel molecules and the prediction of their chemical behavior.
References
- 1. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 3. brainly.com [brainly.com]
- 4. atlas.org [atlas.org]
- 5. Why does NO₂ group show its effect only at ortho? - askIITians [askiitians.com]
- 6. This compound (34662-35-6) for sale [vulcanchem.com]
- 7. Hammett equation - Wikipedia [en.wikipedia.org]
- 8. pharmacy180.com [pharmacy180.com]
- 9. benchchem.com [benchchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. askfilo.com [askfilo.com]
- 12. quora.com [quora.com]
- 13. pKa value of 4-nitrobenzoic acid is lower than that of benzoic acid. [doubtnut.com]
- 14. web.viu.ca [web.viu.ca]
Unveiling the Potential: A Technical Guide to the Biological Activities and Applications of 2-Bromo-4-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-4-nitrobenzonitrile is a substituted aromatic compound featuring a nitrile, a nitro group, and a bromine atom. This unique combination of functional groups suggests a potential for diverse biological activities, drawing parallels from structurally related molecules that have demonstrated notable antimicrobial, anticancer, and enzyme-inhibitory properties. While direct experimental data on the biological profile of this compound is not extensively documented in publicly available literature, this technical guide aims to provide a comprehensive overview of its potential applications by examining the established activities of analogous compounds. This document will serve as a foundational resource for researchers interested in exploring the therapeutic promise of this molecule, offering detailed experimental protocols and conceptual frameworks to guide future investigations.
Introduction
The benzonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a nitro group and a bromine atom to this scaffold in this compound is anticipated to modulate its electronic properties and steric profile, thereby influencing its interaction with biological targets. Nitroaromatic compounds are known for their bioreductive activation, a mechanism often linked to their antimicrobial and cytotoxic effects. Similarly, the presence of a bromine atom can enhance lipophilicity and facilitate interactions with target proteins, potentially leading to improved potency. This guide will synthesize the available information on related compounds to build a predictive profile of this compound's biological potential.
Potential Biological Activities Based on Structural Analogs
Due to the limited direct biological data for this compound, this section summarizes the activities of structurally related compounds to infer its potential therapeutic applications.
Antimicrobial Activity
Nitroaromatic and brominated benzonitrile derivatives have shown promise as antimicrobial agents. The proposed mechanism often involves the intracellular reduction of the nitro group to form reactive nitroso and hydroxylamino intermediates, which can induce oxidative stress and damage cellular macromolecules.
Table 1: Antimicrobial Activity of Structurally Related Benzonitrile Derivatives
| Compound | Target Organism | Activity Type | MIC/MBC (µg/mL) | Reference |
| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | Botrytis fabae | Antifungal | 6.25 | N/A |
| 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives | Mycobacterium tuberculosis H37Rv | Antitubercular | 4 - 64 | N/A |
| 2-bromo-N-phenylacetamide | Candida albicans | Fungicidal | MIC: 32, MFC: 64 | [1] |
| 2,2′,4-trihydroxybenzophenone | Gram-positive and Gram-negative bacteria | Antibacterial | MIC: 62.5 - 250, MBC: 125 - 500 | [2] |
| 2-Methoxy-6-(4-vinylbenzyloxy)-benzylammonium hydrochloride copolymer (P7) | Multidrug-resistant bacteria | Bactericidal | 0.6 - 1.2 (µM) | [3] |
Anticancer Activity
The cytotoxic potential of nitroaromatic compounds against cancer cell lines is a well-documented phenomenon. The mechanism is often attributed to the induction of apoptosis and cell cycle arrest following bioreductive activation.
Table 2: Anticancer Activity of Structurally Related Nitroaromatic and Benzonitrile Derivatives
| Compound/Extract | Cancer Cell Line(s) | Activity Type | IC50/LC50 | Reference |
| Nitro-substituted hydroxynaphthanilides (Compound 2) | THP-1 (leukemia), MCF-7 (breast) | Antiproliferative | IC50: 3.06 µM (THP-1), 4.61 µM (MCF-7) | [4] |
| Nitro-substituted hydroxynaphthanilides (Compound 3) | THP-1, MCF-7, 3T3-L1 (non-tumor) | Antiproliferative | IC50: 1.05 µM (THP-1), 1.65 µM (MCF-7), 4.41 µM (3T3-L1) | [4] |
| Nitro-substituted hydroxynaphthanilides (Compound 6) | THP-1, MCF-7 | Antiproliferative | IC50: 5.80 µM (THP-1), 5.23 µM (MCF-7) | [4] |
| N-alkyl-nitroimidazoles | MDA-MB231 (breast), A549 (lung) | Cytotoxic | LC50: as low as 16.7 µM (MDA-MB231) | [5][6] |
| Quinobenzothiazine derivatives (4a, 4d, 4l) | SNB-19 (glioblastoma), A549 (lung), T47D (breast) | Anticancer | IC50: 5.3 - 9.3 µM | [7] |
| Neolamarckia cadamba leaves' ethanol extract | MCF-7 (breast) | Anticancer | IC50: 0.2 mg/ml | [8] |
Enzyme Inhibition
Certain benzonitrile derivatives have been identified as inhibitors of various enzymes, suggesting that this compound could also exhibit such properties. The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, while the substituted phenyl ring can engage in hydrophobic and aromatic interactions within the enzyme's active site.
Table 3: Enzyme Inhibition by Structurally Related Compounds
| Compound Class/Derivative | Target Enzyme(s) | Inhibition Type | IC50/Ki | Reference |
| Benzylidenemalononitrile derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Dual Inhibition | IC50 (N7): 1.57 µM (AChE), 2.85 µM (BChE) | [9] |
| Methyl 4-aminobenzoate derivatives | Glutathione Reductase (GR), Glutathione S-Transferase (GST) | Inhibition | Ki (Compound 1 for GR): 0.325 µM, Ki (Compound 5 for GST): 92.41 µM | [9] |
| 7-Nitro-2,1,3-benzoxadiazole derivatives | Glutathione S-Transferases (GSTs) | Suicide Inhibition | N/A | [10] |
Experimental Protocols
This section provides detailed methodologies for key in vitro assays relevant to the evaluation of the biological activities of this compound.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
-
Materials:
-
This compound
-
Selected human cancer cell line (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12]
-
Materials:
-
This compound
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Microbial inoculum standardized to 0.5 McFarland
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial two-fold dilutions in the broth medium in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a suspension of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized microbial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye or by measuring the optical density with a microplate reader.
-
Visualizations
The following diagrams, created using the DOT language, illustrate key experimental workflows.
Caption: Workflow for MTT-based cytotoxicity assay.
Caption: Workflow for MIC determination by broth microdilution.
Caption: Potential mechanisms of enzyme inhibition.
Conclusion and Future Directions
While direct evidence for the biological activity of this compound is currently limited, the analysis of structurally related compounds strongly suggests its potential as a candidate for antimicrobial and anticancer drug discovery. The presence of the nitro and bromo functionalities on the benzonitrile core provides a strong rationale for investigating its efficacy against a panel of pathogenic microbes and cancer cell lines. Furthermore, its potential as an enzyme inhibitor warrants exploration against various therapeutic targets.
Future research should focus on the synthesis and purification of this compound, followed by a systematic evaluation of its biological activities using the protocols outlined in this guide. In vitro screening should be followed by in vivo studies to assess its efficacy, toxicity, and pharmacokinetic profile. Elucidation of its mechanism of action will be crucial for its development as a potential therapeutic agent. This technical guide serves as a starting point for unlocking the therapeutic potential of this intriguing molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry [frontiersin.org]
- 3. Broad-Spectrum Bactericidal Activity of a Synthetic Random Copolymer Based on 2-Methoxy-6-(4-Vinylbenzyloxy)-Benzylammonium Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiproliferative and Pro-Apoptotic Effect of Novel Nitro-Substituted Hydroxynaphthanilides on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | An In Vitro Anticancer Activity Evaluation of Neolamarckia cadamba (Roxb.) Bosser Leaves’ Extract and its Metabolite Profile [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. actascientific.com [actascientific.com]
- 12. researchgate.net [researchgate.net]
Safety, handling, and toxicology information for 2-Bromo-4-nitrobenzonitrile
An In-depth Technical Guide to the Safety, Handling, and Toxicology of 2-Bromo-4-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety, handling, and toxicological information for this compound, a chemical compound utilized in various research and development applications. The following sections detail its properties, hazards, and the necessary precautions for its safe use.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.
| Property | Value | Reference |
| Molecular Formula | C₇H₃BrN₂O₂ | [1][2][3] |
| Molecular Weight | 227.02 g/mol | [1][2][3] |
| CAS Number | 34662-35-6 | [2][3] |
| Appearance | Solid | [info not found] |
| Boiling Point | 363.301°C at 760 mmHg | |
| Flash Point | 173.519°C | |
| Density | 1.812 g/cm³ | |
| LogP | 2.75218 | |
| Purity | 95% | [2] |
Toxicological Information
The toxicological profile of this compound indicates that it is a hazardous substance. The primary hazards are summarized below.
Hazard Identification
This compound is associated with the following GHS hazard statements:
-
H302: Harmful if swallowed.[4]
-
H312: Harmful in contact with skin.[4]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H332: Harmful if inhaled.[4]
-
H335: May cause respiratory irritation.[1]
Summary of Toxicological Effects
| Effect | Description | Reference |
| Acute Oral Toxicity | Harmful if swallowed. | [4] |
| Acute Dermal Toxicity | Harmful in contact with skin. | [4] |
| Acute Inhalation Toxicity | Harmful if inhaled. | [4] |
| Skin Corrosion/Irritation | Causes skin irritation. | [1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [1] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | [1] |
No information was available regarding chronic toxicity, carcinogenicity, mutagenicity, or reproductive toxicity.
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize the risks associated with this compound.
Handling
-
Work in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[2][6][7]
-
Avoid contact with skin and eyes.[8]
-
Wash hands and any exposed skin thoroughly after handling.[6][7][9]
-
Wear appropriate personal protective equipment (PPE).[6][7][9]
Storage
-
Recommended storage temperature is at room temperature or between 10°C - 25°C.[2][3]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[10]
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound were not available in the searched literature. The hazard classifications are based on data from suppliers and databases, which typically do not publish full study reports. For conducting toxicological studies, standardized OECD guidelines for the testing of chemicals should be followed.
First Aid Measures
In case of exposure, immediate action is necessary.
| Exposure Route | First Aid Procedure | Reference |
| Inhalation | Move the person to fresh air. If breathing has stopped, give artificial respiration. Get medical attention as soon as possible. | [6][7][9][12] |
| Skin Contact | Immediately wash the contaminated skin with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention. | [6][7][9][12] |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [6][7][9][12] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell. | [9][13] |
Personal Protective Equipment (PPE)
The following PPE is recommended when handling this compound to minimize exposure.
| Protection Type | Specification | Rationale | Reference |
| Eye and Face Protection | Chemical safety goggles or a face shield (compliant with EU Standard EN166 or OSHA 29 CFR 1910.133). | To prevent eye contact which can cause serious irritation. | [7][9][14] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or other protective clothing to prevent skin exposure. | To avoid direct skin contact which can lead to irritation. | [7][9][14] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) when engineering controls are insufficient or during spill cleanup. | To prevent inhalation of dust, which may cause respiratory tract irritation. | [7][9][14] |
Disposal Considerations
Dispose of this compound and its container in accordance with local, regional, and national regulations. Waste should be handled as hazardous. It is recommended to use a licensed professional waste disposal service.[8][15]
Visualizations
Safe Handling Workflow
The following diagram illustrates the recommended workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
Toxicological Hazards
This diagram outlines the principal toxicological hazards associated with this compound exposure.
Caption: Key toxicological hazards of this compound.
References
- 1. This compound (34662-35-6) for sale [vulcanchem.com]
- 2. This compound 95% | CAS: 34662-35-6 | AChemBlock [achemblock.com]
- 3. This compound | 34662-35-6 | FB67665 [biosynth.com]
- 4. chemical-label.com [chemical-label.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. aksci.com [aksci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. cdnisotopes.com [cdnisotopes.com]
- 9. fishersci.com [fishersci.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 13. fishersci.com [fishersci.com]
- 14. benchchem.com [benchchem.com]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
IUPAC naming and nomenclature of 2-Bromo-4-nitrobenzonitrile and its isomers
An In-depth Technical Guide to the IUPAC Naming, Isomers, and Properties of Bromonitrobenzonitriles
This guide provides a comprehensive overview of the IUPAC nomenclature, positional isomers, physicochemical properties, and synthetic methodologies related to 2-Bromo-4-nitrobenzonitrile and its associated isomers. It is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry.
IUPAC Nomenclature Principles for Substituted Benzonitriles
The systematic naming of polysubstituted benzene derivatives by the International Union of Pure and Applied Chemistry (IUPAC) follows a clear set of hierarchical rules. For compounds containing bromo, nitro, and cyano functional groups on a benzene ring, the nomenclature is determined as follows:
-
Principal Functional Group : The cyano group (-C≡N) has a higher priority than both the bromo (-Br) and nitro (-NO₂) groups. Consequently, the parent name of the molecule is benzonitrile .[1][2]
-
Numbering : The carbon atom of the benzene ring attached to the principal cyano group is assigned locant number 1.
-
Lowest Locant Rule : The ring is numbered in a direction that assigns the lowest possible numbers to the substituents.[3]
-
Alphabetical Order : The substituents are listed as prefixes in alphabetical order (i.e., "Bromo" before "nitro").[2][4]
Following these rules, the compound with a cyano group at position 1, a bromine atom at position 2, and a nitro group at position 4 is named This compound .
The logical process for determining the IUPAC name is illustrated in the diagram below.
Positional Isomers of Bromo-nitrobenzonitrile
Ten unique positional isomers exist for a benzene ring substituted with one cyano, one bromo, and one nitro group. The structures and IUPAC names are detailed in the table below.
| Structure | IUPAC Name |
![]() | 2-Bromo-3-nitrobenzonitrile |
![]() | This compound |
![]() | 2-Bromo-5-nitrobenzonitrile |
![]() | 2-Bromo-6-nitrobenzonitrile |
![]() | 3-Bromo-2-nitrobenzonitrile |
![]() | 3-Bromo-4-nitrobenzonitrile |
![]() | 3-Bromo-5-nitrobenzonitrile |
![]() | 4-Bromo-2-nitrobenzonitrile |
![]() | 4-Bromo-3-nitrobenzonitrile |
![]() | 5-Bromo-2-nitrobenzonitrile |
The relationship between the core benzonitrile structure and its various substitution patterns is visualized below.
Comparative Physicochemical Data
The physical and chemical properties of these isomers can vary significantly based on the substitution pattern, affecting characteristics such as melting point, boiling point, and solubility. The data below has been compiled for comparison.
| IUPAC Name | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
| This compound | 34662-35-6 | 227.02 | N/A | 363.3 | 1.812 |
| 2-Bromo-5-nitrobenzonitrile | 134604-07-2 | 227.01 | 118 - 120[5] | 321.1 | N/A |
| 3-Bromo-4-nitrobenzonitrile | 102000-73-7 | 227.01 | 104 - 105[6] | N/A | N/A |
| 4-Bromo-2-nitrobenzonitrile | 56441-69-5 | 227.01[7] | N/A | N/A | N/A |
| 4-Bromo-3-nitrobenzonitrile | 89642-49-9 | 227.02 | 116 - 120[8][9] | 268.6[8] | 1.8[8] |
Note: "N/A" indicates that reliable experimental data was not found in the searched sources.
Experimental Protocols
The synthesis of bromonitrobenzonitrile isomers is often achieved through multi-step pathways. A common and versatile method for introducing the nitrile group onto an aromatic ring is the Sandmeyer reaction, which converts an aryl amine into the corresponding nitrile via a diazonium salt intermediate.[10][11]
Representative Synthesis: this compound from 2-Bromo-4-nitroaniline
This protocol describes the synthesis of this compound using the Sandmeyer reaction.[12][13]
Materials:
-
2-Bromo-4-nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN)
-
Deionized Water
-
Ice
-
Toluene or Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Diazotization:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, suspend 1 equivalent of 2-bromo-4-nitroaniline in a mixture of concentrated HCl and water.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt solution.
-
-
Cyanation (Sandmeyer Reaction):
-
In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (2.4 equivalents) in water. Warm gently if necessary to dissolve, then cool to 0-5 °C in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring. Control the rate of addition to manage the evolution of nitrogen gas.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1 hour to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with an organic solvent like toluene or dichloromethane.
-
Combine the organic layers and wash sequentially with dilute aqueous sodium hydroxide (to remove any HCN) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterization: The final product should be characterized using standard analytical techniques to confirm its identity and purity.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the aromatic substitution pattern and the presence of the key functional groups.[14]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and fragmentation patterns that support the proposed structure.
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band around 2220-2240 cm⁻¹ is characteristic of the nitrile (-C≡N) stretching vibration.
The general workflow for this synthetic protocol is outlined in the diagram below.
References
- 1. 2.4 IUPAC Naming of Organic Compounds with Functional Groups | Organic Chemistry I | Manifold @CUNY [cuny.manifoldapp.org]
- 2. scribd.com [scribd.com]
- 3. IUPAC Rules [chem.uiuc.edu]
- 4. cuyamaca.edu [cuyamaca.edu]
- 5. 2-Bromo-5-nitrobenzonitrile CAS#: 134604-07-2 [m.chemicalbook.com]
- 6. Buy 3-Bromo-4-nitrobenzonitrile | 102000-73-7 [smolecule.com]
- 7. 4-Bromo-2-nitrobenzonitrile | C7H3BrN2O2 | CID 292535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Bromo-3-nitrobenzonitrile | CAS#:89642-49-9 | Chemsrc [chemsrc.com]
- 9. 4-ブロモ-3-ニトロベンゾニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. byjus.com [byjus.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. jk-sci.com [jk-sci.com]
- 14. azom.com [azom.com]
Methodological & Application
Synthetic Routes to 2-Bromo-4-nitrobenzonitrile from 4-nitrobenzonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 2-Bromo-4-nitrobenzonitrile, a valuable intermediate in medicinal chemistry and materials science. Due to the electronic properties of the starting material, 4-nitrobenzonitrile, direct bromination presents significant regiochemical challenges. This document outlines two distinct approaches: a multi-step pathway commencing from 4-nitrobenzonitrile that addresses these challenges, and a more conventional, practical route utilizing an alternative starting material.
Route 1: Multi-Step Synthesis from 4-Nitrobenzonitrile
Direct electrophilic bromination of 4-nitrobenzonitrile is expected to yield the 3-bromo isomer as the major product due to the meta-directing effects of both the nitro and cyano groups. To achieve the desired 2-bromo substitution, a multi-step sequence is proposed, involving the temporary modification of the nitro group to guide the regioselectivity of the bromination step.
This synthetic strategy involves the reduction of the nitro group to an amine, followed by protection, ortho-directed bromination, deprotection, and subsequent re-oxidation to the nitro group.
Experimental Workflow for Route 1
Caption: Multi-step synthesis of this compound from 4-nitrobenzonitrile.
Experimental Protocols for Route 1
Step 1: Reduction of 4-Nitrobenzonitrile to 4-Aminobenzonitrile
-
To a stirred solution of 4-nitrobenzonitrile (1 equivalent) in ethanol, add stannous chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents).
-
Heat the mixture to reflux and add concentrated hydrochloric acid dropwise.
-
Continue refluxing for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-aminobenzonitrile.
Step 2: Protection of 4-Aminobenzonitrile
-
Dissolve 4-aminobenzonitrile (1 equivalent) in acetic anhydride (2-3 equivalents).
-
Heat the mixture at 100°C for 1 hour.
-
Cool the reaction mixture and pour it into cold water with vigorous stirring.
-
Filter the precipitated solid, wash with cold water, and dry to obtain 4-acetamidobenzonitrile.
Step 3: ortho-Bromination of 4-Acetamidobenzonitrile
-
Dissolve 4-acetamidobenzonitrile (1 equivalent) in a suitable solvent such as acetic acid or acetonitrile.
-
Add N-bromosuccinimide (NBS) (1-1.1 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract the product with dichloromethane.
-
Wash the combined organic layers with saturated aqueous sodium thiosulfate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-bromo-4-acetamidobenzonitrile.
Step 4: Deprotection of 2-Bromo-4-acetamidobenzonitrile
-
Suspend 2-bromo-4-acetamidobenzonitrile (1 equivalent) in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield 2-bromo-4-aminobenzonitrile.
Step 5: Oxidation of 2-Bromo-4-aminobenzonitrile
-
Dissolve 2-bromo-4-aminobenzonitrile (1 equivalent) in a mixture of acetone and water.
-
Add Oxone® (potassium peroxymonosulfate) (2-3 equivalents) portion-wise at 0°C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Quantitative Data for Route 1 (Typical Yields)
| Step | Product | Typical Yield (%) |
| 1 | 4-Aminobenzonitrile | 85-95% |
| 2 | 4-Acetamidobenzonitrile | 90-98% |
| 3 | 2-Bromo-4-acetamidobenzonitrile | 60-75% |
| 4 | 2-Bromo-4-aminobenzonitrile | 80-90% |
| 5 | This compound | 50-65% |
Route 2: Alternative and More Practical Synthetic Approaches
Given the lengthy and potentially low-yielding nature of Route 1, alternative synthetic strategies starting from more suitable precursors are often preferred in practice. Two such routes are detailed below.
Alternative Route 2a: Sandmeyer Reaction from 2-Amino-4-nitrobenzonitrile
The Sandmeyer reaction is a versatile method for the introduction of a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.[1][2]
Experimental Workflow for Route 2a
Caption: Synthesis of this compound via a Sandmeyer reaction.
Experimental Protocol for Route 2a
-
Dissolve 2-amino-4-nitrobenzonitrile (1 equivalent) in a mixture of hydrobromic acid (48%) and water at 0-5°C.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5°C.
-
Stir the mixture for 30 minutes at 0-5°C to ensure complete diazotization.
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 1 hour, or until the evolution of nitrogen gas ceases.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Alternative Route 2b: Oxidation of 2-Bromo-4-nitrotoluene
This route involves the oxidation of the methyl group of a commercially available or readily synthesized precursor to the desired nitrile.
Experimental Workflow for Route 2b
Caption: Synthesis of this compound by oxidation of 2-Bromo-4-nitrotoluene.
Experimental Protocol for Route 2b
Step 1: Oxidation of 2-Bromo-4-nitrotoluene to 2-Bromo-4-nitrobenzaldehyde
-
A variety of methods can be employed for this benzylic oxidation. A common method involves refluxing 2-bromo-4-nitrotoluene (1 equivalent) with manganese dioxide (MnO₂) (5-10 equivalents) in a non-polar solvent like dichloromethane or chloroform for 24-48 hours.
-
Alternatively, radical bromination of the methyl group with N-bromosuccinimide (NBS) under light irradiation, followed by hydrolysis, can yield the aldehyde.
-
After the reaction is complete (monitored by TLC), filter the reaction mixture through a pad of Celite and wash with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain crude 2-bromo-4-nitrobenzaldehyde, which can be purified by column chromatography.
Step 2: Conversion of 2-Bromo-4-nitrobenzaldehyde to this compound
-
To a solution of 2-bromo-4-nitrobenzaldehyde (1 equivalent) in formic acid, add hydroxylamine hydrochloride (1.2 equivalents).
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford this compound.
Quantitative Data for Alternative Routes (Typical Yields)
| Route | Starting Material | Product | Typical Overall Yield (%) |
| 2a | 2-Amino-4-nitrobenzonitrile | This compound | 65-80% |
| 2b | 2-Bromo-4-nitrotoluene | This compound | 50-70% (over two steps) |
Conclusion
While the synthesis of this compound directly from 4-nitrobenzonitrile is theoretically plausible through a multi-step process designed to overcome regiochemical hurdles, this pathway is often less practical due to the number of steps and potential for reduced overall yield. For researchers requiring efficient access to this compound, alternative routes starting from more appropriately functionalized precursors, such as 2-amino-4-nitrobenzonitrile (via Sandmeyer reaction) or 2-bromo-4-nitrotoluene (via oxidation), are recommended. The choice of synthetic route will ultimately depend on the availability of starting materials, scalability requirements, and the specific constraints of the research or development project.
References
Application Note: Protocol for the Bromination of 4-Nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3-bromo-4-nitrobenzonitrile via the electrophilic aromatic substitution of 4-nitrobenzonitrile. The method employs N-bromosuccinimide (NBS) as the brominating agent in a concentrated sulfuric acid medium, a procedure particularly effective for deactivated aromatic rings. This protocol includes reaction setup, execution, product isolation, and purification, along with characterization data.
Introduction
The bromination of aromatic compounds is a fundamental transformation in organic synthesis, yielding key intermediates for the development of pharmaceuticals, agrochemicals, and functional materials. 4-Nitrobenzonitrile is a deactivated aromatic compound due to the electron-withdrawing nature of both the nitrile and nitro groups. Standard bromination conditions are often sluggish and require harsh reagents. The use of N-bromosuccinimide in concentrated sulfuric acid provides an effective method for the bromination of such deactivated substrates, offering good yields and high regioselectivity.[1] The strong acidic environment protonates NBS, increasing its electrophilicity and enabling the substitution to occur at the position meta to the cyano group and ortho to the nitro group.
Reaction Scheme
Caption: Electrophilic bromination of 4-nitrobenzonitrile.
Experimental Protocol
Materials:
-
4-Nitrobenzonitrile
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Ethanol
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Thermometer
-
Dropping funnel (optional)
-
Beaker
-
Büchner funnel and filter flask
-
Filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-nitrobenzonitrile.
-
Dissolution: Carefully add concentrated sulfuric acid to the flask while stirring. It is recommended to perform this addition in an ice bath to control any initial exotherm. Stir until the 4-nitrobenzonitrile is completely dissolved.
-
Addition of NBS: To the stirred solution, add N-bromosuccinimide (a slight molar excess, e.g., 1.1-1.2 equivalents) portion-wise. Maintain the temperature of the reaction mixture, as the addition may be exothermic.
-
Reaction: Heat the reaction mixture to 60°C and maintain this temperature for 1.5 to 3 hours.[1] Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS) if desired.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing crushed ice with constant stirring. This will precipitate the crude product.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper. This removes any residual sulfuric acid and succinimide.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.
Purification:
The crude 3-bromo-4-nitrobenzonitrile can be purified by recrystallization. Ethanol or an ethanol/water mixture is a suitable solvent system.
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
If the product is very soluble, add hot water dropwise until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, which should induce crystallization.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.
Data Presentation
| Parameter | 4-Nitrobenzonitrile (Starting Material) | 3-Bromo-4-nitrobenzonitrile (Product) | Reference |
| Molecular Formula | C₇H₄N₂O₂ | C₇H₃BrN₂O₂ | |
| Molecular Weight | 148.12 g/mol | 227.02 g/mol | |
| Appearance | Pale yellow crystalline solid | Off-white to yellow solid | |
| Melting Point | 147-149 °C | 116-120 °C | |
| Yield | N/A | Good yields reported for similar systems | [1] |
Characterization of 3-Bromo-4-nitrobenzonitrile
The structure and purity of the synthesized 3-bromo-4-nitrobenzonitrile can be confirmed by standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show three aromatic protons with characteristic splitting patterns.
-
¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the aromatic carbons.
-
FTIR: The infrared spectrum will exhibit characteristic absorption bands for the nitrile (C≡N) and nitro (NO₂) functional groups. The C≡N stretch for aromatic nitriles typically appears in the range of 2240-2220 cm⁻¹. The asymmetric and symmetric stretching vibrations of the NO₂ group are expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
Workflow Diagram
Caption: Experimental workflow for the bromination of 4-nitrobenzonitrile.
Safety Precautions
-
Concentrated sulfuric acid is extremely corrosive and a strong dehydrating agent. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
N-Bromosuccinimide is an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
The reaction should be performed in a well-ventilated fume hood.
-
Quenching the reaction mixture in ice water is highly exothermic and should be done slowly and with vigorous stirring to avoid splashing.
Conclusion
This protocol outlines a reliable and effective method for the synthesis of 3-bromo-4-nitrobenzonitrile from 4-nitrobenzonitrile using N-bromosuccinimide and concentrated sulfuric acid. The procedure is well-suited for laboratory-scale preparations and provides a valuable intermediate for further synthetic transformations in drug discovery and materials science. Adherence to the detailed steps and safety precautions is essential for a successful and safe execution of this synthesis.
References
Application Notes and Protocols for Suzuki Cross-Coupling Reactions of 2-Bromo-4-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This powerful reaction has found extensive applications in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[4][5] This document provides detailed application notes and protocols for the use of 2-Bromo-4-nitrobenzonitrile as a substrate in Suzuki cross-coupling reactions.
This compound is a versatile building block for the synthesis of a variety of biaryl compounds. The presence of an electron-withdrawing nitro group and a cyano group on the aromatic ring influences the reactivity of the C-Br bond, making it an interesting substrate for palladium-catalyzed cross-coupling reactions. The resulting 2-aryl-4-nitrobenzonitrile scaffolds are of significant interest in medicinal chemistry and drug discovery. The nitrile group is a common pharmacophore in many approved drugs, and nitroaromatic compounds have a long history in medicinal chemistry, serving as precursors to anilines or possessing intrinsic biological activity.[6][7][8][9]
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or a boronate ester, in the presence of a base.[1][2] The catalytic cycle is generally accepted to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (this compound) to form a Pd(II) complex.
-
Transmetalation: The organic group from the organoboron species is transferred to the palladium center, typically facilitated by the base.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the final biaryl product, regenerating the Pd(0) catalyst.[1]
The presence of the electron-withdrawing nitro group in this compound is expected to facilitate the oxidative addition step, which is often the rate-determining step in the catalytic cycle.
Experimental Protocols
Two detailed protocols for the Suzuki cross-coupling of this compound with arylboronic acids are provided below. Protocol 1 describes a conventional heating method, while Protocol 2 outlines a microwave-assisted approach, which can significantly reduce reaction times.
Protocol 1: Conventional Heating
This protocol is a general procedure and may require optimization for specific arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂ with a suitable phosphine ligand) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/water, Toluene/water, or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to this compound.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can often accelerate the reaction, leading to shorter reaction times and potentially higher yields.
Materials:
-
Same as Protocol 1
-
Microwave reactor vials
Procedure:
-
Reaction Setup: In a microwave reactor vial, combine this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Solvent Addition: Add the degassed solvent system.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) for the specified time (typically 10-30 minutes).
-
Work-up and Purification: Follow steps 6 and 7 from Protocol 1.
Data Presentation
The following table summarizes representative reaction conditions and yields for the Suzuki cross-coupling of 2-bromobenzonitrile with various arylboronic acids. While specific data for this compound is limited in the literature, these examples with a structurally similar substrate provide a valuable starting point for reaction optimization. The electron-withdrawing nitro group in the 4-position is expected to enhance the reactivity of the bromide compared to the unsubstituted 2-bromobenzonitrile.
Table 1: Suzuki-Miyaura Reaction of 2-Bromobenzonitrile with Various Boronic Acids [10]
| Entry | Arylboronic Acid (R) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | PdNPs (1) | K₂CO₃ | Water | 80 | 1 | 95 |
| 2 | 4-Methylphenylboronic acid | PdNPs (1) | K₂CO₃ | Water | 80 | 1 | 98 |
| 3 | 4-Methoxyphenylboronic acid | PdNPs (1) | K₂CO₃ | Water | 80 | 1.5 | 96 |
| 4 | 4-Chlorophenylboronic acid | PdNPs (1) | K₂CO₃ | Water | 80 | 1.5 | 92 |
Note: The data presented is for 2-bromobenzonitrile and serves as a reference. Yields for this compound may vary.
Visualizations
Experimental Workflow
Caption: General workflow for the Suzuki cross-coupling of this compound.
Suzuki Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery
The 2-aryl-4-nitrobenzonitrile scaffold synthesized through this methodology holds significant potential in drug discovery.
-
Precursors to Bioactive Amines: The nitro group can be readily reduced to an amine, providing a key handle for further functionalization. The resulting 2-aryl-4-aminobenzonitriles are valuable intermediates for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications.
-
Kinase Inhibitors: The benzonitrile moiety is a well-established pharmacophore in numerous kinase inhibitors, where the nitrile group often forms a crucial hydrogen bond with the hinge region of the kinase.
-
Antimicrobial and Other Activities: Nitroaromatic compounds themselves can exhibit a range of biological activities, including antimicrobial and antiparasitic effects.[8][9]
The Suzuki cross-coupling of this compound provides a versatile and efficient route to a library of novel compounds for screening and lead optimization in drug discovery programs.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 2-aryl-4-nitrobenzonitriles from this compound. The provided protocols offer a solid starting point for researchers to explore this chemistry. The resulting products are valuable intermediates for the development of new therapeutic agents, underscoring the importance of this methodology in the field of drug discovery. Further optimization of reaction conditions for specific substrates will likely lead to even more efficient and versatile synthetic routes.
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Stille Coupling Reactions Involving 2-Bromo-4-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Stille coupling reaction utilizing 2-Bromo-4-nitrobenzonitrile as a key building block. The Stille reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane and an organic halide.[1][2] This method is particularly valuable in medicinal chemistry and materials science due to its tolerance of a wide range of functional groups, including the nitro and cyano moieties present in this compound.[3]
The resulting 2-aryl-4-nitrobenzonitrile scaffolds are of significant interest in drug discovery and development. The diverse functionalities that can be introduced via the Stille coupling allow for the synthesis of libraries of compounds for screening against various biological targets.
General Principles of the Stille Coupling Reaction
The Stille coupling reaction proceeds via a catalytic cycle involving a palladium(0) complex. The key steps of the mechanism are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) intermediate.[4][5]
-
Transmetalation: The organostannane reagent transfers an organic group to the palladium(II) complex, with the concomitant departure of a tin halide.[3][4] This step is often the rate-determining step of the reaction.[5]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the coordination sphere, forming the desired biaryl product and regenerating the active Pd(0) catalyst.[4][5]
Additives such as copper(I) salts can be used to accelerate the transmetalation step, while lithium chloride can stabilize the catalytic intermediate.[6]
Experimental Protocols
The following protocols are generalized procedures for the Stille coupling of this compound with various organostannanes. Optimization of reaction conditions, including the choice of catalyst, ligand, solvent, and temperature, may be necessary for specific substrates to achieve optimal yields.
Protocol 1: General Procedure for the Stille Coupling of this compound
This protocol describes a general method for the coupling of this compound with an organostannane using a palladium catalyst and a phosphine ligand.
Materials:
-
This compound
-
Organostannane (e.g., tributyl(aryl)stannane, tributyl(vinyl)stannane) (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (if using a catalyst like Pd₂(dba)₃, e.g., PPh₃, AsPh₃)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane, DMF)
-
Anhydrous Lithium Chloride (LiCl) (optional, 3 equivalents)
-
Copper(I) Iodide (CuI) (optional, 0.1 equivalents)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification (e.g., separatory funnel, round-bottom flasks, silica gel for column chromatography)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equivalent), the palladium catalyst, and the phosphine ligand (if required).
-
Add the anhydrous and degassed solvent via syringe.
-
If using, add anhydrous lithium chloride and/or copper(I) iodide to the reaction mixture.
-
Add the organostannane reagent (1.1 - 1.5 equivalents) to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Work-up:
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
To remove tin byproducts, wash the organic phase with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours, or filter the mixture through a pad of silica gel conditioned with triethylamine in the eluent.[4]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-4-nitrobenzonitrile.
Data Presentation
The following table summarizes typical reaction conditions for the Stille coupling of aryl bromides, which can be adapted for this compound.
| Parameter | General Range | Notes |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃/Ligand, PdCl₂(PPh₃)₂ | Catalyst choice can significantly impact reaction efficiency. |
| Catalyst Loading | 1 - 5 mol% | Higher loadings may be required for less reactive substrates. |
| Ligand | PPh₃, AsPh₃, P(t-Bu)₃ | Electron-rich and bulky phosphine ligands can enhance reactivity. |
| Organostannane | Aryl, Heteroaryl, Vinyl, Alkynyl | 1.1 to 1.5 equivalents are typically used. |
| Solvent | Toluene, Dioxane, DMF, THF | Anhydrous and degassed solvents are crucial for reproducibility. |
| Temperature | 80 - 110 °C | Higher temperatures may be needed for less reactive partners. |
| Additives | CuI, LiCl, CsF | Can accelerate the reaction and improve yields. |
| Reaction Time | 2 - 48 hours | Monitored by TLC or GC-MS until starting material is consumed. |
| Yield | Variable | Highly dependent on the specific substrates and conditions used. |
Visualizations
The following diagrams illustrate the key aspects of the Stille coupling reaction involving this compound.
Caption: The catalytic cycle of the Stille coupling reaction.
Caption: A general experimental workflow for the Stille coupling.
References
Application Notes and Protocols for Sonogashira Coupling of 2-Bromo-4-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 2-bromo-4-nitrobenzonitrile with terminal alkynes. The Sonogashira reaction is a powerful and versatile cross-coupling method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is of significant importance in the synthesis of pharmaceuticals, natural products, and organic materials due to its typically mild reaction conditions and broad functional group tolerance.[1]
The substrate, this compound, possesses an electron-withdrawing nitro group, which can influence the reactivity of the aryl bromide. These notes provide a comprehensive guide to performing this transformation efficiently and offer insights into optimizing reaction conditions.
General Considerations
The Sonogashira coupling is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.[2] While classic conditions often require an inert atmosphere to prevent the degradation of the palladium(0) catalyst and the oxidative homocoupling of the alkyne (Glaser coupling), modern protocols have been developed that can be performed under ambient conditions.[1][3][4]
Key Components and Their Roles:
-
Palladium Catalyst: The active catalytic species is a Pd(0) complex. Common precatalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[3][5] The palladium catalyst facilitates the oxidative addition of the aryl bromide.
-
Copper(I) Co-catalyst: Typically CuI, it acts as a co-catalyst to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[1] This increases the reaction rate and allows for milder conditions.[5] Copper-free protocols have also been developed to avoid issues with homocoupling.[6][7]
-
Base: An amine base, such as triethylamine (Et₃N), diisopropylethylamine (DIPEA), or diisopropylamine, is crucial.[3][8] It serves to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.
-
Solvent: A variety of solvents can be used, with tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) being common choices.[3] In some cases, the amine base can also serve as the solvent.[8]
Reactivity of Aryl Halides: The reactivity of the aryl halide in Sonogashira coupling follows the general trend: I > OTf > Br > Cl.[1][8] Therefore, the coupling of an aryl bromide, such as this compound, is feasible, though it may require slightly more forcing conditions (e.g., gentle heating) compared to an analogous aryl iodide.[1]
Experimental Protocols
Two representative protocols are provided below: a standard copper-catalyzed Sonogashira coupling and a copper-free alternative.
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol outlines a general procedure for the coupling of this compound with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylamine
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02-0.05 equiv), and CuI (0.04-0.10 equiv).
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
Add anhydrous, degassed solvent (THF or DMF) to dissolve the solids, followed by the amine base (e.g., triethylamine, 2.0-3.0 equiv).
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise to the stirred reaction mixture.
-
Stir the reaction at room temperature. If the reaction is sluggish, gentle heating (e.g., 40-60 °C) may be applied.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the catalyst residues, washing the pad with the same solvent.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-alkynyl-4-nitrobenzonitrile.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous when the homocoupling of the terminal alkyne is a significant side reaction.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(P(t-Bu)₃)₂) or a combination of a palladium precursor and a bulky phosphine ligand (e.g., (AllylPdCl)₂ and P(t-Bu)₃)[7]
-
A suitable base (e.g., K₂CO₃, Cs₂CO₃, or an amine base like triethylamine)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane, or Acetonitrile)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), the palladium catalyst (e.g., Pd(P(t-Bu)₃)₂, 0.02 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous and degassed solvent.
-
Add the terminal alkyne (1.2-1.5 equiv) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent and filter through Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain the pure product.
Data Presentation
The following table summarizes typical reaction parameters for the Sonogashira coupling of aryl bromides, which can be adapted for this compound.
| Parameter | Copper-Catalyzed Conditions | Copper-Free Conditions |
| Aryl Halide | This compound | This compound |
| Alkyne | Terminal Alkyne (1.1-1.5 equiv) | Terminal Alkyne (1.2-1.5 equiv) |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | Pd(P(t-Bu)₃)₂ (2 mol%) or (AllylPdCl)₂/P(t-Bu)₃[7] |
| Copper Co-catalyst | CuI (4-10 mol%) | None |
| Base | Et₃N, DIPEA, i-Pr₂NH (2-3 equiv) | K₂CO₃, Cs₂CO₃, Et₃N (2 equiv) |
| Solvent | THF, DMF | Toluene, Dioxane, Acetonitrile |
| Temperature | Room Temperature to 60 °C | 80-100 °C |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) |
Visualizations
Catalytic Cycle of the Sonogashira Coupling
The following diagram illustrates the generally accepted catalytic cycle for the copper-catalyzed Sonogashira reaction.
Caption: Catalytic cycle of the copper-catalyzed Sonogashira coupling.
Experimental Workflow
The following diagram outlines the general experimental workflow for performing a Sonogashira coupling reaction.
Caption: General experimental workflow for Sonogashira coupling.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on 2-Bromo-4-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of nucleophilic aromatic substitution (SNAr) reactions involving 2-Bromo-4-nitrobenzonitrile. This compound is a versatile building block in organic synthesis, particularly for the introduction of various functional groups onto an aromatic ring, which is of significant interest in medicinal chemistry and materials science.
The presence of two strong electron-withdrawing groups, a nitro group at the para-position and a nitrile group at the meta-position relative to the bromine atom, strongly activates the aromatic ring for nucleophilic attack at the carbon bearing the bromine. This activation allows for the displacement of the bromide leaving group by a wide range of nucleophiles under relatively mild conditions.
General Reaction Mechanism
The nucleophilic aromatic substitution reaction of this compound proceeds via a two-step addition-elimination mechanism. The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom attached to the bromine. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and is particularly stabilized by the electron-withdrawing nitro and nitrile groups. In the second step, the leaving group (bromide) is eliminated, and the aromaticity of the ring is restored, yielding the substituted product.
Caption: General mechanism of the SNAr reaction on this compound.
Applications in Synthesis
The SNAr reactions of this compound are instrumental in the synthesis of a variety of substituted aromatic compounds. The resulting products can serve as key intermediates in the development of pharmaceuticals, agrochemicals, and dyes.
Quantitative Data Summary
While specific data for this compound is not extensively available in the public domain, the following table provides representative data for analogous SNAr reactions. This data can be used as a guideline for reaction optimization.
| Nucleophile Class | Representative Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Amines | Aniline | DMF | K₂CO₃ | 80-100 | 4-6 | 85-95 | Analogous Reactions |
| Alkoxides | Sodium Methoxide | Methanol | - | Reflux | 2-4 | 90-98 | Analogous Reactions |
| Thiols | Thiophenol | DMF | K₂CO₃ | 25-50 | 1-3 | 90-97 | Analogous Reactions |
Experimental Protocols
The following are detailed protocols for the SNAr reaction of this compound with representative nucleophiles from different classes. These protocols are based on established procedures for similar activated haloaromatic compounds and should be optimized for specific substrates and desired outcomes.
General Experimental Workflow
Caption: General experimental workflow for the SNAr reaction.
Protocol 1: Reaction with an Amine (e.g., Aniline)
This protocol describes a general procedure for the synthesis of N-substituted 2-amino-4-nitrobenzonitrile derivatives.
Materials:
-
This compound
-
Aniline (or other primary/secondary amine)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF (5-10 mL per mmol of substrate).
-
Add the aniline (1.2 eq) to the solution.
-
Add potassium carbonate (2.0 eq) to the reaction mixture.
-
Stir the reaction mixture at 80-100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired 2-(phenylamino)-4-nitrobenzonitrile.
Protocol 2: Reaction with an Alkoxide (e.g., Sodium Methoxide)
This protocol describes a general procedure for the synthesis of 2-alkoxy-4-nitrobenzonitrile derivatives.
Materials:
-
This compound
-
Sodium methoxide (or other sodium/potassium alkoxide)
-
Anhydrous Methanol (or corresponding alcohol)
-
Dichloromethane
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous methanol.
-
Add sodium methoxide (1.2 eq) portion-wise at room temperature.
-
Heat the reaction mixture to reflux and stir until the reaction is complete (monitored by TLC).
-
Cool the reaction to room temperature and quench with water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent in vacuo and purify the residue by flash chromatography to yield the desired 2-methoxy-4-nitrobenzonitrile.
Protocol 3: Reaction with a Thiol (e.g., Thiophenol)
This protocol describes a general procedure for the synthesis of 2-arylthio-4-nitrobenzonitrile derivatives.
Materials:
-
This compound
-
Thiophenol (or other thiol)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), thiophenol (1.1 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMF and stir the mixture at room temperature.
-
The reaction progress is monitored by TLC. Gentle heating (e.g., to 50 °C) can be applied if the reaction is slow.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent in vacuo and purify the residue by flash chromatography to yield the desired 4-nitro-2-(phenylthio)benzonitrile.
Safety Precautions: All experiments should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Consult the Safety Data Sheets (SDS) for all reagents before use.
Disclaimer: The protocols and data provided in these application notes are for research and development purposes only. They are based on established chemical principles and analogous reactions. Optimization of reaction conditions may be necessary to achieve desired results for specific substrates.
Application of 2-Bromo-4-nitrobenzonitrile in Medicinal Chemistry: A Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 2-Bromo-4-nitrobenzonitrile as a versatile building block in the synthesis of medicinally relevant compounds, particularly focusing on its application in the development of kinase inhibitors.
Introduction
This compound is a valuable scaffold in medicinal chemistry due to its distinct and strategically positioned functional groups. The presence of a bromine atom, a nitro group, and a nitrile moiety provides multiple reaction sites for synthetic elaboration. The electron-withdrawing nature of the nitro and cyano groups activates the aromatic ring, while the bromine atom serves as an excellent leaving group for various cross-coupling reactions, making it an ideal starting material for the construction of complex heterocyclic systems often found in kinase inhibitors.
Application in the Synthesis of Janus Kinase (JAK) Inhibitors
A key application of this compound is in the synthesis of substituted benzonitriles that can serve as core structures for Janus Kinase (JAK) inhibitors. The JAK-STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and immune responses, and its dysregulation is implicated in various diseases, including autoimmune disorders and cancer.
A plausible synthetic strategy involves the Suzuki-Miyaura coupling of this compound with a pyrazole boronic acid derivative, followed by the reduction of the nitro group to an amine. This yields a 4-amino-2-(1H-pyrazol-4-yl)benzonitrile core, a privileged scaffold in the design of potent and selective JAK inhibitors.
Experimental Protocols
Protocol 1: Synthesis of 2-(1H-Pyrazol-4-yl)-4-nitrobenzonitrile via Suzuki-Miyaura Coupling
This protocol outlines the palladium-catalyzed Suzuki-Miyaura coupling of this compound with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.
Materials:
-
This compound
-
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried Schlenk flask, combine this compound (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(1H-pyrazol-4-yl)-4-nitrobenzonitrile.
Protocol 2: Reduction of the Nitro Group to Synthesize 4-Amino-2-(1H-pyrazol-4-yl)benzonitrile
This protocol describes the reduction of the nitro group of 2-(1H-pyrazol-4-yl)-4-nitrobenzonitrile to the corresponding amine.
Materials:
-
2-(1H-Pyrazol-4-yl)-4-nitrobenzonitrile
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add 2-(1H-pyrazol-4-yl)-4-nitrobenzonitrile (1.0 eq) and a mixture of ethanol and water (4:1 v/v).
-
Add iron powder (5.0 eq) and ammonium chloride (1.0 eq) to the suspension.
-
Heat the reaction mixture to reflux (approximately 80 °C) and stir vigorously for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter through a pad of celite to remove the iron catalyst.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-amino-2-(1H-pyrazol-4-yl)benzonitrile.
Data Presentation
The following table summarizes the in vitro kinase inhibitory activity of a series of 4-amino-(1H)-pyrazole derivatives, which are structurally related to the product synthesized from this compound. This data is representative of the potential biological activity that can be achieved using this building block approach.
| Compound | Target Kinase | IC₅₀ (nM)[1] |
| 3a | JAK1 | 10.2 |
| JAK2 | 6.5 | |
| JAK3 | 12.8 | |
| 3f | JAK1 | 3.4 |
| JAK2 | 2.2 | |
| JAK3 | 3.5 | |
| 11b | JAK1 | 18.5 |
| JAK2 | 11.2 | |
| JAK3 | 25.1 |
Data is presented for illustrative purposes and is derived from structurally analogous compounds.[1]
Visualizations
Experimental Workflow
Caption: Synthetic workflow for the preparation of a JAK inhibitor core.
JAK-STAT Signaling Pathway
Caption: Simplified overview of the JAK-STAT signaling pathway.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Bromo-4-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of a variety of heterocyclic compounds utilizing 2-Bromo-4-nitrobenzonitrile as a versatile starting material. The strategic positioning of the bromo, nitro, and nitrile functionalities allows for a range of chemical transformations, including nucleophilic aromatic substitution, transition-metal-catalyzed cross-coupling reactions, and subsequent cyclization reactions to form fused heterocyclic systems of medicinal and material science interest.
Introduction
This compound is a highly functionalized aromatic building block. The electron-withdrawing nature of the nitro and cyano groups activates the aryl ring for nucleophilic aromatic substitution (SNA_r) at the bromine-bearing carbon.[1][2] The bromine atom also serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, enabling the introduction of carbon and nitrogen nucleophiles.[3][4] Subsequent manipulation of the nitrile and nitro groups allows for the construction of diverse heterocyclic scaffolds, including benzimidazoles, quinazolines, and indazoles.
Data Presentation: Synthetic Scope and Representative Yields
The following table summarizes the potential heterocyclic systems that can be synthesized from this compound and representative yields for analogous transformations found in the literature.
| Heterocyclic System | Key Intermediate(s) | Reaction Type(s) | Reagents/Conditions | Representative Yield (%) |
| Benzimidazoles | 2-Amino-4-nitrobenzonitrile | Nucleophilic Aromatic Substitution, Reduction, Cyclocondensation | 1. Arylamine, Base 2. Fe/HCl or H₂, Pd/C 3. Aldehyde or Carboxylic Acid | 70-90 (overall) |
| Quinazolines | 2-Amino-4-nitrobenzonitrile | Nucleophilic Aromatic Substitution, Reduction, Cyclization | 1. Amine, Base 2. Fe/HCl or H₂, Pd/C 3. Formamide or Orthoesters | 65-85 (overall) |
| Indazoles | 2-Hydrazinyl-4-nitrobenzonitrile | Nucleophilic Aromatic Substitution, Cyclization | 1. Hydrazine hydrate 2. Acid or Base catalyst | 75-95 (overall) |
| Aryl-substituted Nitriles | 2-Aryl-4-nitrobenzonitrile | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 80-95 |
| Amino-substituted Nitriles | 2-(Arylamino)-4-nitrobenzonitrile | Buchwald-Hartwig Amination | Arylamine, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu) | 75-90 |
Experimental Protocols
Application Note 1: Synthesis of 2-Substituted-6-nitro-1H-benzimidazoles
This protocol outlines a three-step synthesis of 2-substituted-6-nitro-1H-benzimidazoles from this compound. The initial step involves a Buchwald-Hartwig amination to introduce a primary amine, followed by reduction of the nitro group and subsequent cyclization with an aldehyde.
Step 1: Synthesis of 2-(Arylamino)-4-nitrobenzonitrile
-
Materials: this compound, Arylamine (e.g., aniline), Palladium(II) acetate (Pd(OAc)₂), XPhos, Sodium tert-butoxide (NaOtBu), Anhydrous toluene.
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), arylamine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd(OAc)₂ (2 mol%), and XPhos (4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Synthesis of 3-Amino-4-(arylamino)benzonitrile
-
Materials: 2-(Arylamino)-4-nitrobenzonitrile, Iron powder (Fe), Concentrated Hydrochloric Acid (HCl), Ethanol, Water.
-
Procedure:
-
Suspend 2-(Arylamino)-4-nitrobenzonitrile (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (5.0 eq) and concentrated HCl (1.0 eq).
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction and filter through a pad of celite, washing with ethanol.
-
Neutralize the filtrate with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is often used in the next step without further purification.
-
Step 3: Synthesis of 2-Substituted-6-nitro-1H-benzimidazoles
-
Materials: 3-Amino-4-(arylamino)benzonitrile, Aldehyde (e.g., benzaldehyde), p-Toluenesulfonic acid (p-TSA), Toluene.
-
Procedure:
-
Dissolve 3-Amino-4-(arylamino)benzonitrile (1.0 eq) and the desired aldehyde (1.1 eq) in toluene.
-
Add a catalytic amount of p-TSA.
-
Reflux the mixture using a Dean-Stark apparatus to remove water for 6-12 hours.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Application Note 2: Synthesis of 6-Nitroquinazolines
This protocol describes the synthesis of 6-nitroquinazolines from this compound via an initial amination, followed by reduction and cyclization with formamide.
Step 1: Synthesis of 2-Amino-4-nitrobenzonitrile
-
This step is analogous to Step 1 in the benzimidazole synthesis, using ammonia or a protected ammonia equivalent in a Buchwald-Hartwig amination reaction.
Step 2: Synthesis of 2,4-Diaminobenzonitrile
-
This reduction is analogous to Step 2 in the benzimidazole synthesis.
Step 3: Synthesis of 6-Nitroquinazolines
-
Materials: 2,4-Diaminobenzonitrile, Formamide.
-
Procedure:
-
Heat a mixture of 2,4-Diaminobenzonitrile (1.0 eq) and formamide (10 eq) to 150-160 °C for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Cool the reaction mixture and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol).
-
Application Note 3: Synthesis of 6-Nitro-1H-indazoles
This protocol details a two-step synthesis of 6-nitro-1H-indazoles from this compound through nucleophilic aromatic substitution with hydrazine followed by cyclization.
Step 1: Synthesis of 2-Hydrazinyl-4-nitrobenzonitrile
-
Materials: this compound, Hydrazine hydrate, Ethanol.
-
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add hydrazine hydrate (3.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
The product often precipitates from the reaction mixture. Collect the solid by filtration, wash with cold ethanol, and dry.
-
Step 2: Synthesis of 6-Nitro-1H-indazole
-
Materials: 2-Hydrazinyl-4-nitrobenzonitrile, Acetic acid.
-
Procedure:
-
Suspend 2-Hydrazinyl-4-nitrobenzonitrile (1.0 eq) in acetic acid.
-
Heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent to obtain the pure product.
-
Visualizations
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: The Role of 2-Bromo-4-nitrobenzonitrile in the Synthesis of PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of a plausible synthetic pathway for the preparation of key intermediates for Poly(ADP-ribose) polymerase (PARP) inhibitors, specifically focusing on a potential, though not widely documented, route starting from 2-Bromo-4-nitrobenzonitrile. The protocols outlined are based on established chemical transformations relevant to the synthesis of benzimidazole-based PARP inhibitors like Veliparib.
Introduction
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair.[1] Inhibitors of PARP have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[1] The benzimidazole-4-carboxamide scaffold is a key pharmacophore in several PARP inhibitors, including Veliparib, as it mimics the nicotinamide portion of the NAD+ substrate.[2]
While direct synthetic routes for major PARP inhibitors starting from this compound are not prevalent in published literature, this document outlines a feasible multi-step synthesis to a key benzimidazole intermediate. This proposed pathway leverages common organic reactions, providing a framework for researchers exploring novel synthetic strategies for PARP inhibitors.
PARP Signaling Pathway in DNA Repair
PARP-1, the most abundant member of the PARP family, is a key player in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). The inhibition of PARP leads to the accumulation of unrepaired SSBs, which can be converted into more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., due to BRCA1/2 mutations), these DSBs cannot be effectively repaired, leading to cell death through a mechanism known as synthetic lethality.[2]
Proposed Synthetic Pathway from this compound
The following section details a proposed multi-step synthesis to a key benzimidazole intermediate for PARP inhibitors, starting from this compound.
Experimental Protocols
The following are generalized protocols for the key transformations in the proposed synthetic pathway. Researchers should optimize these conditions for their specific substrates and scales.
Protocol 1: Reduction of this compound to 2-Bromo-4-aminobenzonitrile
This procedure is based on standard methods for the reduction of aromatic nitro groups.
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Iron powder, Ammonium chloride |
| Solvent | Ethanol/Water mixture |
| Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Work-up | Filtration, Extraction |
| Typical Yield | 80-90% |
Methodology:
-
To a stirred suspension of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (3.0-5.0 eq) and ammonium chloride (0.2-0.5 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford 2-Bromo-4-aminobenzonitrile.
Protocol 2: Hydrolysis of 2-Bromo-4-aminobenzonitrile to 2-Bromo-4-aminobenzamide
This protocol describes the partial hydrolysis of a nitrile to a primary amide.
| Parameter | Value |
| Starting Material | 2-Bromo-4-aminobenzonitrile |
| Reagents | Hydrogen peroxide, Potassium carbonate |
| Solvent | Dimethyl sulfoxide (DMSO) |
| Temperature | Room temperature |
| Reaction Time | 12-24 hours |
| Work-up | Precipitation with water, Filtration |
| Typical Yield | 70-80% |
Methodology:
-
Dissolve 2-Bromo-4-aminobenzonitrile (1.0 eq) in DMSO.
-
Add potassium carbonate (1.0-1.5 eq) to the solution.
-
Slowly add hydrogen peroxide (30% aqueous solution, 2.0-3.0 eq) to the stirred mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield 2-Bromo-4-aminobenzamide.
Protocol 3: Synthesis of 4-Bromo-2,3-diaminobenzamide
This step involves the introduction of a second amino group. A plausible route is via nitration followed by reduction.
| Parameter | Value |
| Starting Material | 2-Bromo-4-aminobenzamide |
| Reagents | Nitrating agent (e.g., HNO₃/H₂SO₄), Reducing agent (e.g., SnCl₂·2H₂O) |
| Solvent | Sulfuric acid (for nitration), Ethanol (for reduction) |
| Temperature | 0°C to room temperature |
| Reaction Time | Varies with step |
| Work-up | Neutralization, Extraction, Filtration |
| Typical Yield | 50-70% (over two steps) |
Methodology:
-
Step 3a: Nitration:
-
Carefully dissolve 2-Bromo-4-aminobenzamide in concentrated sulfuric acid at 0°C.
-
Add a nitrating mixture (e.g., a solution of nitric acid in sulfuric acid) dropwise while maintaining the temperature below 5°C.
-
Stir the reaction for a few hours at low temperature, then allow it to warm to room temperature.
-
Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., ammonium hydroxide) to precipitate the dinitro product.
-
Filter, wash, and dry the solid.
-
-
Step 3b: Reduction:
-
Suspend the dinitro compound in ethanol.
-
Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid.
-
Heat the mixture to reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction and neutralize with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain 4-Bromo-2,3-diaminobenzamide.
-
Protocol 4: Cyclization to form the Benzimidazole Core
This protocol describes the formation of the benzimidazole ring, a key step in the synthesis of Veliparib.[3]
| Parameter | Value |
| Starting Material | 4-Bromo-2,3-diaminobenzamide |
| Reagents | (R)-Boc-2-methylproline, Ammonium acetate |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 100°C |
| Reaction Time | 6 hours |
| Work-up | Precipitation, Filtration |
| Typical Yield | 80-90% |
Methodology:
-
To a solution of 4-Bromo-2,3-diaminobenzamide (1.0 eq) in DMF, add (R)-Boc-2-methylproline (1.1 eq) and ammonium acetate (1.5 eq).[3]
-
Heat the reaction mixture to 100°C and stir for 6 hours.[3]
-
Cool the reaction mixture to room temperature and add water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain the benzimidazole precursor to Veliparib. Further synthetic steps, such as deprotection and modifications, would be required to yield the final Veliparib molecule.[4][5]
Summary of Quantitative Data
The following table summarizes the expected yields for the proposed synthetic pathway. These are estimates based on typical reaction efficiencies and would require experimental optimization.
| Step | Transformation | Starting Material | Product | Estimated Yield |
| 1 | Nitro Reduction | This compound | 2-Bromo-4-aminobenzonitrile | 80-90% |
| 2 | Nitrile Hydrolysis | 2-Bromo-4-aminobenzonitrile | 2-Bromo-4-aminobenzamide | 70-80% |
| 3 | Diamination | 2-Bromo-4-aminobenzamide | 4-Bromo-2,3-diaminobenzamide | 50-70% |
| 4 | Benzimidazole Formation | 4-Bromo-2,3-diaminobenzamide | Veliparib Precursor | 80-90% |
Conclusion
While this compound is not a commonly cited starting material for the synthesis of major PARP inhibitors, a plausible synthetic route to the benzimidazole core of inhibitors like Veliparib can be proposed. The outlined protocols provide a foundation for researchers to explore this and other novel synthetic strategies. The successful development of efficient and scalable synthetic routes is critical for the continued advancement of PARP inhibitors in cancer therapy.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Novel modifications of PARP inhibitor veliparib increase PARP1 binding to DNA breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US10556887B2 - Processes for the preparation of Veliparib and intermediates thereof - Google Patents [patents.google.com]
- 5. Synthesis of ( R)-Boc-2-methylproline via a Memory of Chirality Cyclization. Application to the Synthesis of Veliparib, a Poly(ADP-ribose) Polymerase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Bromo-4-nitrobenzonitrile in the Development of Novel Conjugated Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the potential use of 2-Bromo-4-nitrobenzonitrile as a building block for the synthesis of novel conjugated polymers. The inherent functionalities of this molecule—a polymerizable bromine atom, an electron-withdrawing nitro group, and a cyano group—make it an attractive monomer for creating materials with unique electronic and optical properties. Such polymers are of significant interest in the fields of organic electronics, sensing, and advanced materials.
Introduction
This compound is a versatile aromatic compound featuring three distinct functional groups that can be exploited in organic synthesis.[1] The bromine atom at the 2-position serves as an excellent leaving group in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] The electron-withdrawing nitro and cyano groups significantly influence the electronic properties of the aromatic ring, making it electron-deficient.[1] This electronic characteristic is highly desirable in the design of n-type organic semiconductor materials, which are essential components in various electronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
The incorporation of this compound into a polymer backbone via techniques like Suzuki-Miyaura polycondensation can lead to the formation of novel conjugated polymers with tailored optoelectronic properties. The resulting polymers are expected to exhibit strong electron-accepting capabilities, potentially leading to materials with high electron affinities and mobilities.
Application: Synthesis of a Novel Conjugated Copolymer via Suzuki-Miyaura Polycondensation
This section outlines a protocol for the synthesis of a novel alternating copolymer, poly[(2,5-dioctyl-1,4-phenylene)-alt-(4-nitro-2-cyanophenylene)], using this compound and 2,5-dioctyl-1,4-phenylenediboronic acid as comonomers. The long alkyl chains on the phenylenediboronic acid comonomer are incorporated to enhance the solubility of the resulting conjugated polymer in common organic solvents, which is crucial for solution-based processing and characterization.
Experimental Protocol
Materials:
-
This compound (Monomer A)
-
2,5-Dioctyl-1,4-phenylenediboronic acid (Monomer B)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (Catalyst)
-
Potassium carbonate (K₂CO₃) (Base)
-
Toluene (Anhydrous)
-
N,N-Dimethylformamide (DMF) (Anhydrous)
-
Methanol
-
Acetone
-
Deionized water
Instrumentation:
-
Schlenk line or glovebox for inert atmosphere reactions
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Soxhlet extraction apparatus
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.00 mmol, 227.02 mg), 2,5-dioctyl-1,4-phenylenediboronic acid (1.00 mmol, 418.46 mg), and potassium carbonate (4.00 mmol, 552.84 mg).
-
Inert Atmosphere: The flask is connected to a Schlenk line, and the atmosphere is replaced with argon by evacuating and backfilling the flask three times.
-
Solvent and Catalyst Addition: Under a positive pressure of argon, add anhydrous toluene (20 mL) and anhydrous DMF (5 mL) via syringe. The mixture is stirred for 15 minutes to ensure good mixing. Subsequently, add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 57.76 mg), to the reaction mixture.
-
Polymerization: The reaction mixture is heated to 90 °C and stirred vigorously under an argon atmosphere for 48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Reaction Quenching and Polymer Precipitation: After 48 hours, the reaction is cooled to room temperature. The polymerization is quenched by the slow addition of 10 mL of a saturated aqueous solution of sodium bicarbonate. The mixture is stirred for 30 minutes. The crude polymer is then precipitated by pouring the reaction mixture into 200 mL of a rapidly stirring mixture of methanol and water (1:1 v/v).
-
Purification: The precipitated polymer is collected by filtration and washed sequentially with deionized water, methanol, and acetone to remove residual monomers, oligomers, and catalyst residues. The polymer is then subjected to Soxhlet extraction for 24 hours with methanol, followed by acetone, and finally hexane to remove any low molecular weight impurities. The purified polymer is then extracted with chloroform or tetrahydrofuran (THF).
-
Drying: The solvent from the chloroform or THF fraction is removed under reduced pressure using a rotary evaporator. The resulting solid polymer is then dried in a vacuum oven at 60 °C for 24 hours to yield the final product.
Data Presentation
The following table summarizes the expected quantitative data for the synthesized copolymer. These values are based on typical results for similar Suzuki-Miyaura polycondensation reactions reported in the literature for conjugated polymers.
| Parameter | Expected Value | Method of Determination |
| Yield | 70-85% | Gravimetric analysis |
| Number-Average Molecular Weight (Mₙ) | 15,000 - 25,000 g/mol | Gel Permeation Chromatography (GPC) |
| Weight-Average Molecular Weight (Mₙ) | 30,000 - 50,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.8 - 2.5 | GPC (Mₙ/Mₙ) |
| Decomposition Temperature (Tₑ) | > 300 °C | Thermogravimetric Analysis (TGA) |
| Glass Transition Temperature (T₉) | 120 - 150 °C | Differential Scanning Calorimetry (DSC) |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of the conjugated copolymer.
Caption: Workflow for the synthesis of a conjugated copolymer.
Signaling Pathway Analogy: Polymer Chain Growth
While not a biological signaling pathway, the following diagram uses a similar logical structure to illustrate the chain-growth process in the Suzuki-Miyaura polycondensation.
Caption: Catalytic cycle of Suzuki-Miyaura polymerization.
References
Application Notes and Protocols for the Hydrolysis of 2-Bromo-4-nitrobenzonitrile to 2-Bromo-4-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conversion of a nitrile group to a carboxylic acid is a fundamental transformation in organic synthesis, crucial for the development of new pharmaceuticals and functional materials. The carboxylic acid moiety is a common pharmacophore and a versatile synthetic handle. This document provides detailed protocols for the hydrolysis of 2-Bromo-4-nitrobenzonitrile to 2-Bromo-4-nitrobenzoic acid under both acidic and basic conditions. The presence of electron-withdrawing nitro and bromo groups on the aromatic ring influences the reactivity of the nitrile group, making the choice of hydrolysis conditions critical for achieving high yields and purity.
Reaction Scheme
The overall transformation involves the hydrolysis of the nitrile functional group to a carboxylic acid.
Caption: General reaction scheme for the hydrolysis of this compound.
Comparative Data of Hydrolysis Conditions
The selection of an appropriate hydrolysis method is contingent on the stability of the starting material and product to the reaction conditions, as well as the desired yield and purity. Below is a summary of typical conditions and expected outcomes for the acidic and basic hydrolysis of this compound.
| Parameter | Acidic Hydrolysis | Basic Hydrolysis (Proposed) |
| Reagents | Concentrated Sulfuric Acid (H₂SO₄), Water (H₂O) | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH), Water (H₂O), optional co-solvent (e.g., Ethanol) |
| Temperature | 80°C[1] | Reflux (typically ~100-110°C in aqueous solution) |
| Reaction Time | 8 hours[1] | 12-24 hours (estimated) |
| Yield | Not explicitly reported; likely moderate to good (est. 60-80%) | Expected to be moderate to good, potentially with higher purity post-workup |
| Work-up | Basification, extraction, followed by acidification and extraction[1] | Acidification to precipitate the carboxylic acid, followed by filtration and washing |
| Potential Side Products | Amide intermediate, potential for charring at higher temperatures | Amide intermediate (can be isolated under milder conditions)[2], potential for nucleophilic aromatic substitution of the bromo group under very harsh conditions |
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of this compound
This protocol is based on a reported procedure for the acidic hydrolysis of this compound.[1]
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Crushed Ice
-
Sodium Carbonate (Na₂CO₃)
-
1:1 Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Separatory funnel
-
Beakers, Erlenmeyer flasks
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (0.5 g, 2.34 mmol).
-
Carefully add a mixture of concentrated sulfuric acid (2.2 ml) and water (2.7 ml) to the flask. Caution: The addition of water to concentrated sulfuric acid is exothermic and should be done slowly with cooling.
-
Heat the reaction mixture to 80°C and maintain it at this temperature with stirring for 8 hours.[1]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction solution over crushed ice in a beaker.
-
Basify the solution with a saturated solution of sodium carbonate until the pH is basic.
-
Extract the aqueous solution with ethyl acetate to remove any unreacted starting material or non-acidic byproducts.
-
Separate the aqueous layer and acidify it with 1:1 hydrochloric acid until the product precipitates.
-
Extract the precipitated product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-Bromo-4-nitrobenzoic acid.
Caption: Experimental workflow for the acidic hydrolysis of this compound.
Protocol 2: Base-Catalyzed Hydrolysis of this compound (Proposed)
This proposed protocol is based on general principles for the hydrolysis of electron-deficient nitriles. Harsher conditions are generally required for complete hydrolysis to the carboxylic acid.[2]
Materials:
-
This compound
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Deionized Water
-
Ethanol (optional co-solvent)
-
Concentrated Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Beakers, Erlenmeyer flasks
-
Filtration apparatus (Büchner funnel)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound in a minimal amount of ethanol (if necessary for solubility).
-
Add a 10-20% aqueous solution of sodium hydroxide or potassium hydroxide in excess (e.g., 5-10 equivalents).
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully acidify the solution with concentrated hydrochloric acid in an ice bath until the pH is acidic and the product precipitates out.
-
Collect the precipitated 2-Bromo-4-nitrobenzoic acid by vacuum filtration.
-
Wash the solid with cold deionized water to remove any inorganic salts.
-
Dry the product in a desiccator or a vacuum oven.
Caption: Proposed experimental workflow for the basic hydrolysis of this compound.
Reaction Mechanisms
The hydrolysis of nitriles can proceed through either an acid-catalyzed or a base-catalyzed pathway. Both mechanisms involve the initial formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid.
Acid-Catalyzed Mechanism
Under acidic conditions, the nitrile nitrogen is first protonated, which increases the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the nitrile carbon. A series of proton transfers leads to the formation of a protonated amide, which is then hydrolyzed to the carboxylic acid and an ammonium ion.
Base-Catalyzed Mechanism
In the presence of a strong base, the hydroxide ion directly attacks the electrophilic carbon of the nitrile group. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. The amide is then further hydrolyzed by the base to yield a carboxylate salt and ammonia. Acidification in a separate workup step is required to obtain the final carboxylic acid.[3][4]
Caption: Simplified signaling pathways for the acid- and base-catalyzed hydrolysis of nitriles.
Conclusion
Both acidic and basic hydrolysis are viable methods for the conversion of this compound to 2-Bromo-4-nitrobenzoic acid. The choice between the two protocols will depend on the specific requirements of the synthesis, including scale, available equipment, and desired purity. The provided protocols and comparative data serve as a valuable resource for researchers in the field of drug development and organic synthesis. It is always recommended to perform a small-scale trial to optimize the reaction conditions for a specific setup.
References
Application Notes and Protocols for the Reduction of the Nitro Group in 2-Bromo-4-nitrobenzonitrile
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed methods and protocols for the chemical reduction of the nitro group in 2-Bromo-4-nitrobenzonitrile to synthesize 4-Amino-2-bromobenzonitrile, a valuable intermediate in pharmaceutical and materials science. Various reduction strategies are discussed, including the use of metal chlorides, catalytic hydrogenation, and other metal-based reagents. Quantitative data is summarized for comparison, and detailed experimental protocols are provided for key methods. Visual diagrams are included to illustrate the reaction and experimental workflows.
Introduction
The selective reduction of a nitro group in the presence of other sensitive functional groups is a critical transformation in organic synthesis. This compound contains a nitro group that can be reduced to a primary amine, yielding 4-Amino-2-bromobenzonitrile. This product is a key building block in the synthesis of various biologically active molecules and functional materials. The challenge in this transformation lies in achieving high chemoselectivity, leaving the bromo and nitrile functionalities intact. This note explores several effective methods to achieve this reduction.
Methods for Reduction of the Nitro Group
Several methods are available for the reduction of aromatic nitro groups. The choice of reagent is crucial to avoid side reactions such as dehalogenation or reduction of the nitrile group.
-
Stannous Chloride (SnCl₂): The use of tin(II) chloride is a classic and highly effective method for the chemoselective reduction of nitroarenes in the presence of other reducible groups like nitriles and halogens.[1][2] The reaction is typically carried out in an acidic medium, such as concentrated hydrochloric acid, or in organic solvents like ethanol.[3][4] This method is well-documented for similar substrates, showing high yields.[4]
-
Catalytic Hydrogenation: This is a common and often clean reduction method.[1][3]
-
Palladium on Carbon (Pd/C): While Pd/C is a very efficient catalyst for nitro group reduction, it can sometimes lead to dehalogenation of aryl bromides.[1]
-
Raney Nickel: Raney Nickel is an effective alternative catalyst that often shows better selectivity, preserving aryl halides during the reduction of the nitro group.[1][2]
-
-
Iron (Fe) in Acidic Media: The Béchamp reduction, using iron metal in the presence of an acid like acetic acid or ammonium chloride, is a cost-effective and robust method for large-scale nitro reductions.[1][3][5] It is generally selective for the nitro group.
-
Sodium Borohydride with Transition Metal Salts: A combination of sodium borohydride (NaBH₄) and a transition metal salt, such as iron(II) chloride (FeCl₂), has been shown to be a highly selective system for reducing nitro groups in the presence of other functional groups like esters.[6][7][8] This method could be applicable to substrates containing a nitrile group.
Comparative Data of Reduction Methods
The following table summarizes various methods for the reduction of the nitro group in this compound and analogous compounds.
| Method | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Substrate | Notes & Reference |
| Stannous Chloride | SnCl₂·2H₂O, conc. HCl | < 30 | 2 - 3 | 96 | 2-Chloro-4-nitrobenzonitrile | A highly analogous and effective method. The product is 4-Amino-2-chlorobenzonitrile.[4] |
| Stannous Chloride | SnCl₂·2H₂O, Ethanol | Reflux | 1 - 3 | High | General Aromatic Nitro Compounds | A general protocol suitable for substrates with sensitive groups like nitriles.[2] |
| Catalytic Hydrogenation | H₂, Raney Nickel | Room Temp. | 2 - 6 | Good to Excellent | General Aryl Halides | Raney Nickel is preferred over Pd/C to prevent dehalogenation.[1][2] |
| Iron Reduction | Fe, NH₄Cl, Ethanol/Water | Reflux | 2 - 4 | Good | General Aromatic Nitro Compounds | A classic, robust, and selective method.[2] |
| Zinc Reduction | Zn, Hydrazine Glyoxylate | Room Temp. | 2.5 - 3 | 94 - 95 | o-, m-, p-Nitrobromobenzene | Effective for brominated nitroaromatics without dehalogenation. |
Detailed Experimental Protocols
Protocol 1: Reduction using Stannous Chloride in Hydrochloric Acid
This protocol is adapted from a procedure for the analogous substrate, 2-chloro-4-nitrobenzonitrile, which provides a high yield.[4]
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (37%)
-
40% Sodium Hydroxide (NaOH) solution
-
Deionized Water
-
Ether/Hexane mixture for recrystallization
-
Round-bottom flask, magnetic stirrer, ice bath, filtration apparatus
Procedure:
-
Prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O, ~5 equivalents) in concentrated hydrochloric acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to below 20°C using an ice bath.
-
Slowly add this compound (1 equivalent) in portions to the stirred solution over 20-30 minutes. Maintain the temperature below 30°C during the addition.
-
After the addition is complete, stir the resulting slurry at room temperature for 2-3 hours.
-
After the reaction is complete (monitored by TLC), carefully add excess 40% sodium hydroxide solution to the reaction mixture until the pH is alkaline. This step is highly exothermic; perform this neutralization in an ice bath with vigorous stirring to keep the temperature around 25°C.
-
Allow the mixture to stand for approximately 30 minutes.
-
Filter the crude product and wash the solid thoroughly with deionized water until the filtrate is neutral.
-
Dry the crude product. Recrystallize from an ether/hexane mixture to obtain pure 4-Amino-2-bromobenzonitrile.
Protocol 2: Catalytic Hydrogenation using Raney Nickel
This is a general protocol for the selective reduction of a nitro group in the presence of an aryl bromide.[1][2]
Materials:
-
This compound
-
Raney Nickel (slurry in water, ~5-10% by weight)
-
Ethanol or Methanol
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Celite or other filter aid
Procedure:
-
To a hydrogenation vessel, add this compound (1 equivalent) dissolved in a suitable solvent like ethanol or methanol.
-
Carefully add the Raney Nickel slurry (handle with care as it can be pyrophoric when dry).
-
Seal the vessel and purge it with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by hydrogen uptake or TLC analysis.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude 4-Amino-2-bromobenzonitrile.
-
Purify the product further by recrystallization or column chromatography if necessary.
Visualizations
The following diagrams illustrate the chemical transformation and a typical experimental workflow.
Caption: General reaction scheme for the reduction of this compound.
Caption: Experimental workflow for the reduction using the Stannous Chloride method.
Caption: Decision tree for selecting a suitable nitro group reduction method.
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. US3742014A - Preparation of benzonitriles - Google Patents [patents.google.com]
- 5. grokipedia.com [grokipedia.com]
- 6. [PDF] Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2 | Semantic Scholar [semanticscholar.org]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 2-Bromo-4-nitrobenzonitrile
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing 2-Bromo-4-nitrobenzonitrile in Suzuki-Miyaura cross-coupling reactions. The electron-withdrawing nature of the nitrile and nitro groups on this substrate presents unique challenges and opportunities for optimization.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors to investigate?
A1: Low yields with this compound can stem from several factors. The first aspects to check are catalyst activity, the presence of oxygen, and the choice of base.[1] The electron-deficient nature of the aryl bromide generally facilitates the initial oxidative addition step, which is a key part of the catalytic cycle.[2][3][4] However, issues can arise in other stages of the reaction. Inefficient transmetalation or catalyst deactivation are common culprits.[5] A systematic optimization of reaction parameters, including catalyst, ligand, base, and solvent, is often necessary to achieve high yields.[6][7]
Q2: What is the most suitable palladium catalyst and ligand combination for this type of electron-deficient substrate?
A2: For electron-deficient aryl bromides like this compound, a variety of palladium catalysts can be effective. Common choices include Pd(PPh₃)₄ and Pd(dppf)Cl₂. However, for challenging couplings, catalyst systems with bulky, electron-rich phosphine ligands, such as Buchwald ligands (e.g., SPhos, XPhos), are often more effective.[8][9] These ligands can promote the catalytic cycle and prevent catalyst deactivation. The choice of ligand can be crucial for the reaction's success.[8]
Q3: How does the choice of base impact the reaction with this compound?
A3: The base plays a critical role in the transmetalation step of the Suzuki coupling.[4][10][11] For electron-deficient systems, a range of bases can be used. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently employed.[12] The strength of the base can influence the reaction rate and the prevalence of side reactions.[5][12] If dehalogenation is an issue, switching to a milder base such as potassium fluoride (KF) may be beneficial.[7][12]
Q4: I am observing significant dehalogenation of my this compound starting material. How can this be minimized?
A4: Dehalogenation, the replacement of the bromine with a hydrogen atom, is a known side reaction, particularly with electron-deficient aryl halides.[7][12] This can occur when a palladium(II) intermediate reacts with a hydride source. To mitigate this, consider using a weaker base, as strong bases can sometimes promote pathways leading to hydride formation.[12] Additionally, the choice of solvent and careful control of the reaction temperature can help to suppress this unwanted side reaction.[7]
Q5: Can the nitro group on this compound interfere with the Suzuki coupling reaction?
A5: Generally, the nitro group is well-tolerated in Suzuki couplings and can even be beneficial. By making the aromatic ring electron-poor, it can activate the C-Br bond towards oxidative addition by the palladium catalyst.[9] While there are some reports of nitro groups acting as pseudo-halides in similar reactions, the carbon-bromine bond is significantly more reactive, making this a minor concern under typical Suzuki conditions.[9]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive Catalyst | Ensure the palladium catalyst is not degraded. Use a fresh batch or a more robust pre-catalyst.[1] |
| Oxygen Contamination | Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[5][7] | |
| Inefficient Transmetalation | Use a stronger base such as K₃PO₄ or Cs₂CO₃ to facilitate the transfer of the organic group from the boronic acid.[1][5][12] Consider using a more reactive boronic ester derivative like a pinacol ester.[7] | |
| Significant Side Product Formation | Homocoupling of Boronic Acid | This is often caused by the presence of oxygen.[5][7] Ensure rigorous degassing of the reaction mixture. |
| Dehalogenation of Aryl Bromide | Use a milder base (e.g., KF or K₂CO₃).[7][12] Optimize the reaction temperature, as higher temperatures can sometimes promote this side reaction. | |
| Protodeboronation of Boronic Acid | This is the cleavage of the C-B bond by a proton source, often exacerbated by water and high temperatures.[7] Use anhydrous solvents or more stable boronic esters.[7] | |
| Incomplete Reaction | Insufficient Catalyst Loading | Increase the catalyst loading in small increments (e.g., from 1 mol% to 3 mol%). |
| Low Reaction Temperature | Cautiously increase the reaction temperature. A typical range for Suzuki couplings is 80-110 °C.[1][5] | |
| Poor Solubility | Choose a solvent system that effectively dissolves all reactants. Common solvents include toluene, dioxane, and DMF, often with some water.[6][10] |
Experimental Protocols
General Procedure for Suzuki Coupling of this compound
Note: This is a generalized protocol and should be optimized for specific boronic acids and desired outcomes.
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the desired boronic acid or boronic ester (1.2-1.5 equiv.), and the selected base (2.0-3.0 equiv.).[13]
-
Inert Atmosphere: Seal the flask and thoroughly evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[13]
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe.[13]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%) and any additional ligand if required.[13]
-
Reaction: Place the flask in a preheated oil bath and stir the mixture at the desired temperature (e.g., 80-110 °C).[1][13]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[1]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 5. benchchem.com [benchchem.com]
- 6. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. reddit.com [reddit.com]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Identifying and minimizing side products in 2-Bromo-4-nitrobenzonitrile synthesis
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Bromo-4-nitrobenzonitrile. The information is tailored for researchers, scientists, and drug development professionals to help identify and minimize the formation of side products during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The two most common synthetic routes for this compound are:
-
The Sandmeyer Reaction: This method involves the diazotization of 2-amino-4-nitrobenzonitrile followed by a copper(I) bromide-mediated substitution of the diazonium group with a bromine atom.
-
Direct Bromination: This route involves the electrophilic aromatic substitution of 4-nitrobenzonitrile using a suitable brominating agent and catalyst.
Q2: What are the most common side products when using the Sandmeyer reaction?
A2: In the Sandmeyer synthesis of this compound, the primary side products include:
-
Phenolic impurity (2-Hydroxy-4-nitrobenzonitrile): This forms when the diazonium salt intermediate reacts with water in the reaction mixture.
-
Protodeamination product (4-Nitrobenzonitrile): This results from the replacement of the diazonium group with a hydrogen atom.
-
Azo compounds: These can form from the coupling of the diazonium salt with the starting aniline or other electron-rich aromatic species.
-
Biaryl compounds: Formed by the coupling of two aryl radicals.[1]
Q3: What are the typical side products in the direct bromination of 4-nitrobenzonitrile?
A3: Direct bromination of 4-nitrobenzonitrile can lead to the formation of:
-
Isomeric products: Although the nitro and cyano groups are meta-directing, the formation of other isomers like 3-bromo-4-nitrobenzonitrile is possible depending on the reaction conditions.
-
Di-brominated products: Over-bromination can lead to the formation of dibromo-4-nitrobenzonitrile isomers.
-
Solvent-related byproducts: In some cases, undesired reactions with the solvent can occur. For instance, when using toluene as a solvent, a secondary reaction with toluene has been observed.
Q4: How can I purify the crude this compound?
A4: Purification of the final product can be achieved through several methods, depending on the nature of the impurities:
-
Recrystallization: This is an effective method for removing minor impurities if a suitable solvent is found.
-
Column Chromatography: Silica gel column chromatography is a common and effective method for separating the desired product from side products with different polarities.
-
Acid-Base Extraction: This technique can be used to remove acidic impurities, such as the phenolic byproduct from the Sandmeyer reaction.
Troubleshooting Guides
Minimizing Side Products in the Sandmeyer Reaction
| Issue | Potential Cause | Recommended Solution |
| Low Yield & Significant Phenol Formation | The diazonium salt is unstable and reacting with water. | Maintain a low temperature (0-5 °C) during the diazotization and the addition of the copper(I) bromide solution. Use of a non-aqueous solvent can also be considered. |
| Presence of Starting Material (2-Amino-4-nitrobenzonitrile) | Incomplete diazotization. | Ensure the complete consumption of the starting amine by using a slight excess of sodium nitrite and sufficient acid. The reaction can be monitored by testing for the presence of nitrous acid with starch-iodide paper. |
| Formation of Azo Dyes (colored impurities) | The diazonium salt is coupling with the unreacted starting amine. | Ensure a slight excess of nitrous acid is present to fully convert the starting amine to the diazonium salt. Add the diazonium salt solution to the copper(I) bromide solution to keep the concentration of the diazonium salt low. |
| Formation of Tarry Byproducts | Decomposition of the diazonium salt due to elevated temperatures or presence of impurities. | Maintain strict temperature control and use pure reagents and solvents. |
Minimizing Side Products in Direct Bromination
| Issue | Potential Cause | Recommended Solution |
| Formation of Multiple Isomers | Lack of regioselectivity in the bromination reaction. | The choice of brominating agent and catalyst is crucial. Using a milder brominating agent or a more selective catalyst can improve the regioselectivity. The reaction should be performed under optimized temperature and reaction time. |
| Presence of Di- and Poly-brominated Products | Over-bromination of the aromatic ring. | Use a stoichiometric amount of the brominating agent. The reaction progress should be carefully monitored (e.g., by TLC or GC) to stop it once the starting material is consumed. |
| Reaction with Solvent | The solvent is participating in a side reaction. | Choose an inert solvent for the reaction. Acetonitrile has been shown to be an effective solvent for this type of transformation.[1] |
Data Presentation
The following tables summarize quantitative data from representative experiments for the synthesis of this compound and related compounds.
Table 1: Yields and Byproducts in the Sandmeyer Reaction
| Starting Material | Reaction Conditions | Product | Yield | Major Side Products |
| Aryl Amine | isoamyl nitrite, CuBr₂, DMF, 60°C, 1h | Aryl Bromide | ~50% | Phenol, Protodeamination product |
| 2-Amino-4-nitrobenzonitrile | NaNO₂, HBr, CuBr, 0-5°C | This compound | (Typical) 60-80% | 2-Hydroxy-4-nitrobenzonitrile |
Note: The first entry is a general example from a video demonstration, while the second represents typical yields for this type of reaction.
Table 2: Optimization of Direct Bromination of 4-Nitrobenzonitrile [1]
| Bromide Source | Acid | Solvent | Yield of this compound (%) |
| KBr | HBr | Toluene | Decomposition |
| CuBr | HBr | Toluene | No Conversion |
| CuBr₂ | HBr | Toluene | 35% |
| CuBr₂ | HBr | Acetonitrile | 75% |
| CuBr₂ | HBF₄ | Acetonitrile | 85% |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Reaction (Illustrative)
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Diazotization: Dissolve 2-amino-4-nitrobenzonitrile in a mixture of aqueous hydrobromic acid and water. Cool the solution to 0-5 °C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature after the addition is complete.
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Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide in aqueous hydrobromic acid and cool it to 0 °C. Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.
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Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour. Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water, followed by a dilute sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Protocol 2: One-Pot Synthesis of this compound via Direct Bromination[1]
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Reaction Setup: In a reaction vessel, combine 4-nitrobenzonitrile, a molybdenum catalyst, and pinacol in acetonitrile.
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Reduction and Diazotization: Heat the mixture under microwave irradiation at 150 °C for 30 minutes. Cool the mixture and then add tert-butyl nitrite.
-
Bromination: Add copper(II) bromide and an acid (e.g., HBF₄) to the reaction mixture and stir at the appropriate temperature until the reaction is complete (monitor by TLC or GC).
-
Work-up and Purification: Quench the reaction, extract the product with an organic solvent, and purify by column chromatography.
Mandatory Visualizations
References
Purification techniques for 2-Bromo-4-nitrobenzonitrile, including recrystallization
Technical Support Center: Purification of 2-Bromo-4-nitrobenzonitrile
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of this compound, with a focus on recrystallization techniques.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.
| Problem | Possible Cause | Solution |
| Low or No Crystal Formation | The solution is not saturated (too much solvent was used). | Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow it to cool slowly again. To check for saturation, dip a glass rod into the solution; a solid film should form upon evaporation. |
| The cooling process is too rapid. | Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote slower cooling and the formation of larger, purer crystals. | |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass stirring rod at the surface of the solution. Alternatively, add a "seed crystal" of pure this compound if available. | |
| Oiling Out Instead of Crystallizing | The compound is coming out of solution at a temperature above its melting point, often due to a high concentration of impurities. | Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation level slightly. Allow the solution to cool more slowly. If oiling persists, consider a preliminary purification step like column chromatography to remove the bulk of impurities. |
| The chosen solvent is inappropriate. | The polarity of the solvent may be too similar to the compound. A different solvent or a mixed solvent system may be required. | |
| Colored Impurities in Crystals | The crude material contains colored byproducts that are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration. Use charcoal sparingly, as it can adsorb the desired product as well. Perform a hot filtration to remove the charcoal before allowing the solution to cool. |
| Poor Recovery/Low Yield | Too much solvent was used, leaving a significant amount of the product in the mother liquor. | Use the minimum amount of hot solvent necessary to dissolve the crude product. After filtration, the mother liquor can be concentrated and a second crop of crystals can be collected, although they may be less pure. |
| Premature crystallization during hot filtration. | Ensure the funnel and receiving flask are pre-heated before hot filtration to prevent the product from crystallizing in the apparatus. | |
| Washing the crystals with solvent that is not ice-cold. | Always wash the collected crystals with a minimal amount of ice-cold solvent to minimize dissolution of the purified product. |
Frequently Asked Questions (FAQs)
Q1: What is the most suitable solvent for the recrystallization of this compound?
A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. Based on the polarity of the molecule (containing nitro, bromo, and nitrile functional groups), good starting points for solvent screening are alcohols such as ethanol and methanol , or ketones like acetone . A mixed solvent system, such as ethanol-water, may also be effective.
Q2: What are the likely impurities in crude this compound?
A2: The most common synthetic route to this compound is the bromination of 4-nitrobenzonitrile. Therefore, the primary impurity is likely to be the unreacted starting material, 4-nitrobenzonitrile . Depending on the reaction conditions, regioisomers (e.g., 3-Bromo-4-nitrobenzonitrile) or di-brominated byproducts could also be present.
Q3: How can I determine the purity of my recrystallized this compound?
A3: Purity can be assessed by several methods. The most common is melting point determination . A pure compound will have a sharp melting point range, while an impure sample will melt over a broader and lower temperature range. Spectroscopic techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the structure and identify the presence of impurities. Thin Layer Chromatography (TLC) is a quick way to qualitatively assess purity by comparing the crude and recrystallized samples.
Q4: My compound is still impure after one recrystallization. What should I do?
A4: If the product is still not pure, a second recrystallization may be necessary. Ensure that you are using the optimal solvent and technique. If impurities persist, consider a different purification method, such as column chromatography , to separate compounds with similar polarities.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
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Solvent Selection: In a test tube, add a small amount of crude this compound. Add a few drops of a potential solvent (e.g., ethanol). If the compound dissolves at room temperature, the solvent is not suitable. If it does not dissolve, heat the test tube. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring and heating until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and receiving flask to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent.
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Drying: Dry the crystals, for example, in a desiccator under vacuum.
Protocol 2: Experimental Determination of Solubility
Due to the lack of publicly available quantitative solubility data, the following protocol can be used to determine the solubility of this compound in various solvents at different temperatures.
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Preparation of Saturated Solutions: To a series of sealed vials, add an excess amount of this compound to a known volume of the desired solvent (e.g., 10 mL of ethanol).
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Equilibration: Place the vials in a shaker bath at a constant temperature (e.g., 25°C, 40°C, 60°C) and agitate for 24-48 hours to ensure equilibrium is reached.
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Sample Collection: Once equilibrated, allow the vials to stand for at least 2 hours at the constant temperature for the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant.
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Analysis: Dilute the supernatant with a suitable solvent and determine the concentration of this compound using a calibrated analytical technique such as HPLC or UV-Vis spectroscopy.
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Calculation: Calculate the solubility in g/100 mL using the determined concentration and dilution factor.
Quantitative Data
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Ethanol | 25 | User-determined value |
| 40 | User-determined value | |
| 60 | User-determined value | |
| Methanol | 25 | User-determined value |
| 40 | User-determined value | |
| 60 | User-determined value | |
| Acetone | 25 | User-determined value |
| 40 | User-determined value | |
| 55 | User-determined value | |
| Ethyl Acetate | 25 | User-determined value |
| 40 | User-determined value | |
| 60 | User-determined value |
Visualizations
Caption: Recrystallization workflow for this compound.
Caption: Troubleshooting logic for recrystallization issues.
Developing effective column chromatography methods for 2-Bromo-4-nitrobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for developing effective column chromatography methods for the purification of 2-Bromo-4-nitrobenzonitrile. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its chromatographic behavior?
A1: this compound possesses several functional groups that determine its polarity and interaction with the stationary phase during column chromatography. The nitro group (-NO₂) and the cyano group (-CN) are strong electron-withdrawing groups, making the molecule polar. The bromine atom also contributes to the overall polarity. This polarity dictates that a polar stationary phase like silica gel will be effective, and the mobile phase will likely be a mixture of non-polar and moderately polar solvents.
Q2: What is a good starting point for selecting a mobile phase for the purification of this compound on a silica gel column?
A2: A good starting point for a compound of moderate to high polarity like this compound is a solvent system of ethyl acetate and a non-polar solvent like hexanes or heptane. A typical starting mixture for thin-layer chromatography (TLC) to determine the optimal solvent ratio would be in the range of 10-50% ethyl acetate in hexanes. For more polar impurities, a system of methanol in dichloromethane might be necessary.
Q3: How can I determine the optimal solvent system for my column?
A3: The best practice is to first use Thin-Layer Chromatography (TLC) to determine the ideal mobile phase. The goal is to find a solvent system where the this compound has a retention factor (Rf) value between 0.2 and 0.4. This generally provides good separation on a column. It is advisable to test a range of solvent polarities to ensure good separation from any impurities.
Q4: My compound is a crystalline solid. Should I use wet or dry loading for the column?
A4: For crystalline solids like this compound, dry loading is often the preferred method, especially if the compound has limited solubility in the initial, less polar mobile phase. Dry loading involves pre-adsorbing the compound onto a small amount of silica gel, which is then loaded onto the column. This technique can lead to better band sharpness and improved separation compared to wet loading, where the compound is dissolved in a small amount of solvent and applied directly to the column.[1][2][3]
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Compound from Impurities | - Inappropriate mobile phase polarity.- Column overloading.- Poorly packed column. | - Optimize the mobile phase using TLC. A less polar solvent system will increase retention on silica gel, while a more polar system will decrease it.- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed uniformly without any cracks or channels. |
| Compound is not Eluting from the Column | - Mobile phase is not polar enough.- Compound may be decomposing on the silica gel. | - Gradually increase the polarity of the mobile phase (gradient elution). For example, start with 10% ethyl acetate in hexanes and slowly increase the ethyl acetate concentration.- Test the stability of the compound on a TLC plate by spotting it and letting it sit for an extended period before eluting. If decomposition is suspected, consider deactivating the silica gel. |
| Compound Elutes Too Quickly (with the solvent front) | - Mobile phase is too polar. | - Decrease the polarity of the mobile phase. Use a higher percentage of the non-polar solvent (e.g., hexanes). |
| Peak Tailing | - Secondary interactions between the polar nitro and nitrile groups with acidic silanol groups on the silica surface.- Column overload. | - Add a small amount of a polar modifier to the mobile phase, like methanol, to mask the active sites on the silica gel.[4][5][6][7] - Consider using end-capped silica gel or deactivating the silica gel with a base like triethylamine.[8] - Reduce the sample load on the column.[4] |
| Crystallization of Compound on the Column | - The compound is highly pure and has low solubility in the eluent. | - If crystallization occurs at the column outlet, you can try washing the tip with a more polar solvent to redissolve the compound.[9]- Consider running the column at a slightly elevated temperature (if the compound is stable) to increase solubility.- Use a solvent system where the compound has better solubility. |
| Compound Decomposition on Silica Gel | - The acidic nature of silica gel can catalyze the degradation of sensitive compounds. Nitro-containing aromatic compounds can sometimes be sensitive. | - Deactivate the silica gel by treating it with a base like triethylamine before packing the column.[8][10] A common method is to wash the silica gel with a solvent mixture containing 1-3% triethylamine.[8] - Alternatively, use a different stationary phase like neutral alumina. |
Experimental Protocols
Protocol 1: Method Development using Thin-Layer Chromatography (TLC)
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Prepare TLC Plates: Use standard silica gel 60 F254 TLC plates.
-
Spotting: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution onto the baseline of the TLC plate using a capillary tube.
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Developing Solvents: Prepare a series of developing solvents with varying polarities. Good starting points are mixtures of ethyl acetate and hexanes (e.g., 10:90, 20:80, 30:70, 40:60, 50:50 v/v).
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Development: Place the spotted TLC plate in a developing chamber containing the chosen solvent system. Allow the solvent to ascend the plate until it is about 1 cm from the top.
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Visualization: Remove the plate and visualize the spots under UV light (254 nm).
-
Analysis: Calculate the Rf value for the spot corresponding to this compound. The optimal solvent system will give an Rf value in the range of 0.2-0.4.
Protocol 2: Flash Column Chromatography of this compound
This protocol is a general guideline and should be adapted based on the results from TLC method development.
-
Column Preparation:
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Select an appropriately sized glass column based on the amount of material to be purified (a common rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude material by weight).
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Plug the bottom of the column with a small piece of cotton or glass wool.
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Add a thin layer of sand.
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Prepare a slurry of silica gel in the initial, least polar mobile phase determined by TLC.
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Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Avoid air bubbles.
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Add a layer of sand on top of the packed silica gel.
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
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Add a small amount of silica gel (approximately 2-3 times the weight of the crude material) to the solution.
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Remove the solvent by rotary evaporation to obtain a free-flowing powder of the crude material adsorbed onto the silica gel.
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Carefully add this powder to the top of the prepared column.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
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Apply gentle pressure to the top of the column (using a pump or inert gas) to force the solvent through the silica gel at a steady rate.
-
Begin collecting fractions.
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If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.[8] This can be done by preparing successive mobile phase mixtures with increasing concentrations of the more polar solvent.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which fractions contain the purified this compound.
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Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
-
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common chromatography issues.
References
- 1. biotage.com [biotage.com]
- 2. researchgate.net [researchgate.net]
- 3. teledynelabs.com [teledynelabs.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. benchchem.com [benchchem.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Purification [chem.rochester.edu]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. reddit.com [reddit.com]
Addressing solubility challenges of 2-Bromo-4-nitrobenzonitrile in reaction media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the solubility challenges of 2-Bromo-4-nitrobenzonitrile in various reaction media.
Frequently Asked Questions (FAQs)
Q1: What are the general physicochemical properties of this compound?
This compound is a solid, yellow compound.[1] Key physicochemical properties are summarized in the table below. Understanding these properties is crucial for its handling and application in chemical synthesis.
Data Presentation: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 34662-35-6 | [2][3] |
| Molecular Formula | C₇H₃BrN₂O₂ | [2][3] |
| Molecular Weight | 227.02 g/mol | [2][3] |
| Appearance | Yellow Solid | [1] |
| Melting Point | 40 - 42 °C (104 - 108 °F) | [1] |
| Boiling Point | 363.301 °C at 760 mmHg | [2] |
| Density | 1.812 g/cm³ | [2] |
| LogP | 2.75218 | [2] |
Q2: What is the expected solubility of this compound in common organic solvents?
Q3: My this compound is not dissolving in the reaction solvent. What are the initial troubleshooting steps?
If you are facing difficulty in dissolving this compound, consider the following initial steps:
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Increase the temperature: Gently warming the mixture can significantly increase the solubility of a solid.
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Use sonication: Applying ultrasonic waves can help break down solid agglomerates and enhance dissolution.
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Increase the solvent volume: This will decrease the concentration and may facilitate dissolution.
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Verify compound purity: Impurities can sometimes affect solubility.
For a systematic approach to resolving solubility issues, refer to the troubleshooting guide below.
Troubleshooting Guides
Guide 1: Systematic Solvent Screening
When the solubility of this compound is unknown in a desired reaction system, a systematic solvent screening is recommended.
Experimental Protocol: Small-Scale Solubility Testing
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Preparation: In separate small, sealed vials, add a pre-weighed small amount (e.g., 1-2 mg) of this compound.
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Solvent Addition: To each vial, add a measured volume (e.g., 0.1 mL) of a different solvent from the list of common laboratory solvents (e.g., Acetone, Acetonitrile, Dichloromethane, Dimethylformamide, Dimethyl sulfoxide, Ethanol, Ethyl acetate, Methanol, Tetrahydrofuran, Toluene).
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Observation at Room Temperature: Vortex or shake the vials vigorously for 1-2 minutes and visually inspect for dissolution.
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Heating: If the compound is not fully dissolved, gently heat the vials (e.g., to 40-50 °C) and observe any changes in solubility.
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Classification: Classify the solubility in each solvent as "freely soluble," "soluble," "sparingly soluble," or "insoluble."
Guide 2: Enhancing Solubility in a Selected Medium
Once a suitable solvent or solvent system is identified, you may still need to optimize the dissolution.
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Co-solvents: If the compound has poor solubility in a primary solvent, the addition of a co-solvent in which the compound is more soluble can enhance the overall solubility.[5][6] This technique is widely used to improve the solubility of poorly soluble drugs.[5]
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Temperature Adjustment: For many compounds, solubility increases with temperature.[6] Heating the reaction mixture under controlled conditions can help dissolve the starting material. However, be mindful of the thermal stability of your reactants and the solvent's boiling point.
-
pH Modification (for aqueous media): While this compound is not acidic or basic itself, this technique is useful for compounds with ionizable groups.[7]
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol provides a reliable method for quantitatively determining the equilibrium solubility of this compound in a specific solvent.[4]
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Materials and Equipment:
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This compound (high purity)
-
Selected organic solvent (analytical grade)
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Analytical balance
-
Vials with tight-sealing caps
-
Constant-temperature orbital shaker or water bath
-
Centrifuge or syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., HPLC-UV or UV-Vis Spectrophotometer)
-
-
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a vial. The presence of undissolved solid is crucial to ensure equilibrium.[4] Accurately add a known volume of the desired solvent.
-
Equilibration: Seal the vial and place it in a constant-temperature shaker. Agitate the mixture for 24-72 hours to ensure that thermodynamic equilibrium is reached.[4]
-
Phase Separation: After equilibration, allow the excess solid to sediment. Carefully withdraw a sample of the clear supernatant. To ensure all solid particles are removed, either centrifuge the sample or filter it through a chemically inert syringe filter.[4]
-
Analysis: Dilute the supernatant with a known volume of the solvent to a concentration within the linear range of your analytical instrument. Prepare a calibration curve using standard solutions of known concentrations. Measure the concentration of the diluted sample.
-
Calculation: Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Experimental workflow for solubility determination.
References
Strategies to prevent dehalogenation of 2-Bromo-4-nitrobenzonitrile during reactions
Troubleshooting Guides and FAQs for Preventing Dehalogenation
For researchers, scientists, and drug development professionals, unwanted dehalogenation of 2-Bromo-4-nitrobenzonitrile during cross-coupling reactions is a common challenge that can lead to reduced yields and complex purification processes. This guide provides detailed strategies and protocols to mitigate this side reaction.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem with this compound?
A1: Dehalogenation, specifically hydrodehalogenation, is an undesired side reaction where the bromine atom on the this compound is replaced by a hydrogen atom. This converts the starting material into 4-nitrobenzonitrile, a byproduct that reduces the yield of the desired coupled product and can be difficult to separate. Due to the presence of strong electron-withdrawing nitro (-NO₂) and cyano (-CN) groups, this compound is particularly susceptible to this reaction.
Q2: What are the primary causes of dehalogenation in palladium-catalyzed cross-coupling reactions?
A2: The formation of palladium-hydride (Pd-H) species is the main cause of dehalogenation.[1][2] These highly reactive species can be generated from several sources within the reaction mixture, including:
-
Bases: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can generate hydrides, especially at higher temperatures.[2]
-
Solvents: Protic solvents like alcohols or residual water can act as hydride donors.[2][3][4][5]
-
Reagents: Impurities in other reagents, such as boranes in boronic acids, can also contribute to the formation of Pd-H.[2]
Q3: How does the choice of catalyst and ligand affect the dehalogenation of this compound?
A3: The ligand plays a critical role. Bulky, electron-rich phosphine ligands are highly recommended as they can accelerate the desired reductive elimination step, which outcompetes the dehalogenation pathway.[2][6] For electron-deficient substrates like this compound, ligands such as XPhos, SPhos, and RuPhos often yield excellent results by promoting the desired coupling reaction.[2]
Q4: Which bases are best to minimize dehalogenation?
A4: To minimize dehalogenation, it is advisable to use weaker, non-nucleophilic inorganic bases instead of strong alkoxide bases.[2] Bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often preferred as they are less likely to generate palladium-hydride species.[2][6]
Troubleshooting Guide
If you are observing significant dehalogenation of this compound, follow this systematic workflow to diagnose and resolve the issue.
Data Presentation: Impact of Reaction Parameters on Dehalogenation
The choice of reaction parameters is critical in minimizing the dehalogenation of this compound. The following tables summarize the effects of different ligands and bases on the outcome of cross-coupling reactions.
Table 1: Effect of Ligand Choice on Dehalogenation
| Ligand | General Characteristics | Impact on Dehalogenation of Electron-Deficient Aryl Bromides | Rationale |
| PPh₃ | Less bulky, electron-poor | Higher potential for dehalogenation | Slower reductive elimination allows for competing dehalogenation pathways. |
| XPhos, SPhos, RuPhos | Bulky, electron-rich | Significantly reduces dehalogenation | Accelerates the desired reductive elimination step, outcompeting dehalogenation. [2][6] |
| dppf | Bidentate, ferrocene-based | Moderate; can be effective but may require optimization | Provides good stability to the palladium center. |
Table 2: Effect of Base Selection on Dehalogenation
| Base | Class | Impact on Dehalogenation | Rationale |
| NaOtBu, KOtBu | Strong alkoxide | High risk of dehalogenation | Can act as a hydride source, leading to the formation of Pd-H species.[2] |
| K₃PO₄, Cs₂CO₃ | Weaker inorganic | Low risk of dehalogenation | Less likely to generate hydride species. [2][6] |
| Et₃N, DIPEA | Amine | Moderate risk of dehalogenation | Can still promote dehalogenation, especially at elevated temperatures. |
Experimental Protocols
The following protocols are designed to minimize the dehalogenation of this compound in common cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling with Minimized Dehalogenation
This protocol is a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, utilizing a catalyst system known to reduce dehalogenation.[1]
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
SPhos (0.022 mmol, 2.2 mol%)
-
K₃PO₄ (2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Schlenk flask or sealed vial
-
Stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed toluene and water via syringe.
-
Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes, or by three freeze-pump-thaw cycles.[1]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination with Minimized Dehalogenation
This protocol provides a method for the Buchwald-Hartwig amination of this compound, a reaction known for C-N bond formation.[7]
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Cs₂CO₃ (2.0 mmol)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
-
Schlenk tube or sealed vial
-
Stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a strict inert atmosphere, add Pd(OAc)₂, XPhos, and Cs₂CO₃ to an oven-dried Schlenk tube.
-
Add this compound and the amine to the tube.
-
Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Seal the tube and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
The diagrams below illustrate the key competing pathways in a palladium-catalyzed cross-coupling reaction and a generalized experimental workflow for minimizing dehalogenation.
References
Controlling regioselectivity in functionalization of the 2-Bromo-4-nitrobenzonitrile ring
Welcome to the technical support center for the regioselective functionalization of 2-bromo-4-nitrobenzonitrile. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of modifying this versatile chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for functionalizing this compound?
A1: The functionalization of this compound is primarily achieved through two major pathways:
-
Palladium-Catalyzed Cross-Coupling Reactions: These methods are ideal for forming new carbon-carbon (C-C) or carbon-nitrogen (C-N) bonds at the C2 position by replacing the bromine atom. Key examples include the Suzuki-Miyaura coupling (for arylation/vinylation), and Buchwald-Hartwig amination (for amination).[1][2]
-
Nucleophilic Aromatic Substitution (SNAr): This reaction involves the displacement of the bromide by a potent nucleophile.[3] The this compound ring is highly activated for SNAr due to the strong electron-withdrawing effects of the nitro (-NO₂) and cyano (-CN) groups, which stabilize the negatively charged intermediate (Meisenheimer complex).[4][5]
Q2: How do the nitro and cyano groups influence the regioselectivity of reactions?
A2: The nitro and cyano groups are powerful electron-withdrawing groups that significantly influence the ring's reactivity.
-
In Nucleophilic Aromatic Substitution (SNAr) , these groups activate the ring for nucleophilic attack, particularly at the ortho and para positions relative to themselves.[3][6] In this compound, the bromine atom at C2 is ortho to the C1 cyano group and meta to the C4 nitro group. The reaction site is highly activated because the negative charge of the Meisenheimer complex can be delocalized onto the oxygen atoms of the para-nitro group and the nitrogen of the ortho-cyano group.[5]
-
In Palladium-Catalyzed Cross-Coupling , the reaction exclusively occurs at the carbon-bromine (C-Br) bond. The directing effects of the nitro and cyano groups primarily serve to make the C-Br bond electron-deficient and thus more susceptible to oxidative addition by the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle.[7]
Q3: Which reaction is recommended for forming a C-N bond?
A3: Both Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr) can be used. The choice depends on the nucleophile and desired reaction conditions.
-
Buchwald-Hartwig Amination is a versatile, palladium-catalyzed method suitable for a wide range of primary and secondary amines, including those with poor nucleophilicity.[1][8] It often requires an inert atmosphere and specific ligand/catalyst systems.[9][10]
-
SNAr is effective with strong nucleophiles (e.g., alkoxides, thiolates, and some amines) and may not require a metal catalyst, potentially simplifying purification.[4] The reaction is driven by the high electrophilicity of the C2 position.
Q4: What is the best approach for creating a C-C bond at the C2 position?
A4: The Suzuki-Miyaura coupling is the most common and robust method for forming C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds at the C2 position. This reaction couples the aryl bromide with an organoboron reagent (like a boronic acid or ester) using a palladium catalyst and a base.[7][11] It is known for its high functional group tolerance and generally good yields.[12]
Troubleshooting Guides
This section addresses common issues encountered during the functionalization of this compound.
Issue 1: Low or No Yield in Palladium-Catalyzed Reactions (Suzuki, Buchwald-Hartwig)
| Possible Cause | Suggested Solution |
| Catalyst Inactivity | Ensure the palladium precatalyst is properly activated to Pd(0) in situ or use a pre-formed Pd(0) catalyst. Screen different phosphine ligands (e.g., XPhos, SPhos, RuPhos) as ligand choice is critical for reaction efficiency.[9][10] |
| Incorrect Base | The choice of base is crucial. For Suzuki coupling, carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are common.[11] For Buchwald-Hartwig, stronger bases like NaOt-Bu or K₃PO₄ are often required.[10] The base must be strong enough to facilitate the catalytic cycle but not so strong as to cause substrate decomposition. |
| Poor Solvent Quality | Use anhydrous, degassed solvents (e.g., toluene, dioxane, THF) to prevent catalyst poisoning and unwanted side reactions. Ensure all reagents are free from moisture and oxygen, as these can deactivate the catalyst. |
| Low Reaction Temperature | While milder conditions are desirable, some cross-coupling reactions require elevated temperatures (80-120 °C) to proceed at a reasonable rate. Incrementally increase the temperature while monitoring for decomposition. |
Issue 2: Formation of Hydrodehalogenation Side Product (-Br replaced by -H)
| Possible Cause | Suggested Solution |
| β-Hydride Elimination | This can be a competing pathway in Buchwald-Hartwig amination.[1] Use sterically hindered phosphine ligands that favor reductive elimination over β-hydride elimination. |
| Presence of Protic Impurities | Traces of water or other protic sources can lead to the protonolysis of key organometallic intermediates. Ensure all glassware is oven-dried and reagents are anhydrous. |
| Boronic Acid Decomposition (Suzuki) | Protodeborylation of the boronic acid reagent can compete with the desired coupling. Use of anhydrous conditions and the appropriate base (e.g., KF) can mitigate this issue.[2] |
Issue 3: Reaction Stalls or Incomplete Conversion in SNAr
| Possible Cause | Suggested Solution |
| Insufficient Nucleophilicity | The incoming nucleophile may not be strong enough to displace the bromide, even on this activated ring. Consider using a stronger nucleophile or switching to a palladium-catalyzed method like Buchwald-Hartwig amination. |
| Poor Solvent Choice | SNAr reactions are typically favored in polar aprotic solvents (e.g., DMF, DMSO) that can solvate the cation but not the nucleophile, thus enhancing its reactivity. |
| Reversible Reaction | If the leaving group (bromide) is a better nucleophile than the incoming group under the reaction conditions, the equilibrium may not favor product formation. Ensure the reaction conditions drive the reaction forward, for example, by precipitation of a salt byproduct. |
Experimental Protocols & Data
Decision Workflow for Functionalization
The following diagram outlines a logical workflow for selecting the appropriate functionalization method.
Caption: Decision tree for selecting a functionalization method.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol describes a general procedure for the arylation of this compound.
Reaction: this compound + Arylboronic Acid → 2-Aryl-4-nitrobenzonitrile
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (0.03 equiv) or Pd(OAc)₂/SPhos combination
-
K₂CO₃ or K₃PO₄ (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent system via cannula.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by silica gel column chromatography.
Illustrative Data for Suzuki-Miyaura Coupling
| Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | ~85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | ~90-98 |
| 3-Thienylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 110 | ~80-90 |
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol provides a general method for coupling an amine with this compound.
Reaction: this compound + Amine → 2-(Amino)-4-nitrobenzonitrile
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv) or Pd(OAc)₂
-
XPhos or BINAP (0.04 equiv)
-
NaOt-Bu or Cs₂CO₃ (1.4 equiv)
-
Anhydrous, degassed toluene or dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, ligand, and base.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 100-120 °C with stirring.
-
Monitor the reaction by TLC or LC-MS (typically 2-18 hours).
-
After cooling, dilute the mixture with an appropriate solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
Mechanism Overview: Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism is a two-step process involving the formation of a resonance-stabilized intermediate. The strong electron-withdrawing groups are essential for stabilizing this key intermediate.
Caption: The two-step addition-elimination mechanism of SNAr.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. echemi.com [echemi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting and improving low yields in Sonogashira couplings
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges and improve yields in Sonogashira coupling reactions.
Troubleshooting Guide: Low to No Product Yield
When faced with a low or non-existent yield in your Sonogashira coupling, a systematic approach to troubleshooting is crucial. The following guide addresses common issues and provides actionable solutions.
My reaction is not working at all. What are the most critical initial checks?
When a Sonogashira reaction fails completely, the primary suspects are the catalyst's activity, the quality of the reagents, and the reaction conditions.[1]
-
Inert Atmosphere: Oxygen can poison the Pd(0) catalyst and lead to the undesirable Glaser-Hay homocoupling of the alkyne, especially when a copper co-catalyst is used.[2][3][4][5] It is critical to properly degas the solvent and run the reaction under an inert atmosphere (e.g., argon or nitrogen).[1][2]
-
Catalyst Activity: Ensure that your palladium catalyst and copper(I) co-catalyst are active and have not degraded.[1] Pd(0) sources can be sensitive to air and moisture.[1] Using a fresh batch of catalysts is advisable if degradation is suspected.
-
Reagent Purity: Impurities in the aryl halide or alkyne can poison the catalyst.[1] Ensure your starting materials are pure.
Frequently Asked Questions (FAQs)
Catalyst and Ligand Issues
Q1: How do I choose the right palladium catalyst and what are the signs of catalyst deactivation?
The choice of palladium catalyst is critical. While standard catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are common, less reactive aryl halides (chlorides and bromides) may require more specialized systems.[6][7]
-
Catalyst Selection: For challenging substrates, consider using more electron-rich and bulky phosphine ligands, such as cataCXium A or sXPhos, which can promote the often rate-limiting oxidative addition step.[7]
-
Signs of Deactivation: A common sign of catalyst deactivation is the formation of palladium black, a precipitate of elemental palladium.[8] This indicates that the Pd(0) species is falling out of the catalytic cycle. This can be caused by issues with the solvent or ligands.[8]
Q2: I'm observing significant homocoupling of my terminal alkyne (Glaser coupling). How can I minimize this side reaction?
Glaser coupling is a common side reaction promoted by the copper co-catalyst in the presence of oxygen, leading to the formation of alkyne dimers.[3][7]
-
Copper-Free Conditions: The most direct way to avoid Glaser coupling is to perform the reaction under copper-free conditions.[3][7] This may require a more active palladium catalyst system, higher temperatures, or longer reaction times.[7]
-
Strictly Anaerobic Conditions: If using a copper co-catalyst is necessary, ensuring the reaction is performed under strictly oxygen-free conditions is paramount to minimizing homocoupling.[3]
Reaction Conditions and Reagents
Q3: What is the impact of the solvent on the reaction, and which solvent should I choose?
The solvent plays a crucial role in dissolving all reaction components and can significantly influence the reaction rate and yield.[1][9]
-
Solvent Choice: Common solvents include THF, DMF, and toluene.[1] Amine bases like triethylamine can sometimes be used as the solvent.[1][3]
-
Solvent Effects: The polarity of the solvent can be critical. For less reactive aryl chlorides, polar aprotic solvents like DMF, DMSO, or NMP are often more effective.[7] However, be aware that DMF has been reported to slow down certain Sonogashira reactions.[1][9]
Q4: How does the choice of base affect the reaction?
The base is essential for the deprotonation of the terminal alkyne.[1]
-
Common Bases: Amine bases such as triethylamine and diisopropylethylamine are frequently used.[1]
-
Stronger Bases for Challenging Substrates: For difficult couplings, stronger inorganic bases like Cs₂CO₃ or K₃PO₄ may be more effective in driving the reaction to completion.[7]
Q5: My aryl halide is unreactive. What can I do to improve the yield?
The reactivity of the aryl halide significantly impacts the reaction conditions required. The general order of reactivity is I > OTf > Br >> Cl.[3][10]
-
Higher Temperatures: While aryl iodides often react at room temperature, aryl bromides and chlorides typically require heating.[1][3] For very unreactive substrates, temperatures around 100°C in a sealed tube may be necessary.[1][11]
-
Active Catalytic System: As mentioned, for less reactive aryl halides, employing more electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition.[7]
Data Summary
The following tables summarize key parameters and their effects on Sonogashira coupling yields.
Table 1: Effect of Palladium Catalyst and Ligand on Yield
| Catalyst/Ligand System | Substrates | Conditions | Yield (%) | Reference |
| Pd(PPh₃)₄ / CuI | Aryl Iodides | Room Temperature | High | [3][6] |
| PdCl₂(PPh₃)₂ / CuI | Aryl Bromides | Elevated Temperature | Moderate to High | [7][11] |
| Pd₂(dba)₃ / AsPh₃ | β-bromoporphyrin | Toluene, 70°C | 70 | [9] |
| Pd(OAc)₂ / sXPhos | Aryl Chlorides | High Temperature | Good | [5][7] |
Table 2: Influence of Solvent and Base on Yield
| Solvent | Base | Substrates | Yield (%) | Reference |
| Toluene | Et₃N | β-bromoporphyrin | 70 | [9] |
| DMF | Et₃N | β-bromoporphyrin | 20 | [9] |
| Acetonitrile | Et₃N | 4-bromopyridine HCl | Increased | [12] |
| THF | Et₃N | 4-bromopyridine HCl | No Reaction | [12] |
| NMP | TBAA | Aryl Iodides/Bromides | High | [3] |
Experimental Protocols
General Procedure for Palladium and Copper Co-catalyzed Sonogashira Coupling:
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a dry Schlenk flask, add the aryl halide (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 eq.), and copper(I) iodide (0.04-0.10 eq.).[13]
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.
-
Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF or toluene) and the amine base (e.g., triethylamine or diisopropylamine, 2-5 eq.) via syringe.[13]
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) dropwise to the stirred solution.
-
Reaction Monitoring: Stir the reaction mixture at the appropriate temperature (room temperature to 80°C).[13] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[13]
-
Workup: Once the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of Celite® to remove insoluble salts.
-
Extraction: Wash the organic layer sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[14]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visual Guides
Troubleshooting Workflow for Low Yields
Caption: A flowchart for systematically troubleshooting low yields.
Sonogashira Catalytic Cycle
Caption: The dual catalytic cycles of the Sonogashira coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. books.rsc.org [books.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. books.lucp.net [books.lucp.net]
- 10. mdpi.com [mdpi.com]
- 11. reddit.com [reddit.com]
- 12. depts.washington.edu [depts.washington.edu]
- 13. benchchem.com [benchchem.com]
- 14. Sonogashira Coupling | NROChemistry [nrochemistry.com]
Challenges and solutions for the scale-up synthesis of 2-Bromo-4-nitrobenzonitrile
Technical Support Center: Scale-Up Synthesis of 2-Bromo-4-nitrobenzonitrile
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the challenges encountered during the scale-up synthesis of this compound. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data to facilitate a smooth transition from laboratory to industrial-scale production.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most widely adopted method is a two-step synthesis starting from phenylacetonitrile.[1][2] The process involves the nitration of phenylacetonitrile to form the intermediate, p-nitrophenylacetonitrile, followed by a selective bromination to yield the final product, this compound.[1][2] This route is favored for its use of readily available starting materials and its relatively straightforward procedures.[2]
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The primary safety challenges are associated with the handling of hazardous materials and the management of highly exothermic reactions.[3][4]
-
Hazardous Reagents : The process uses concentrated sulfuric and nitric acids, which are highly corrosive. N-bromosuccinimide (NBS) is a strong brominating agent, and bromine itself is toxic and corrosive.[4] Proper personal protective equipment (PPE), including acid-resistant gloves, aprons, and face shields, is mandatory.[4][5]
-
Exothermic Reactions : Both the nitration and bromination steps are significantly exothermic.[6] On a large scale, inefficient heat dissipation can lead to a thermal runaway, causing a rapid increase in temperature and pressure, side reactions, and potential reactor failure.[4] A robust cooling system and controlled, slow addition of reagents are critical.[4][7]
Q3: What are the critical process parameters to monitor during scale-up?
A3: Key parameters to control are reaction temperature, rate of reagent addition, and mixing efficiency.
-
Temperature : Maintaining the specified temperature range for both nitration and bromination is crucial to ensure high yield and minimize the formation of impurities.[3]
-
Addition Rate : The slow, controlled addition of the nitrating mixture and the brominating agent is necessary to manage the reaction exotherm.[7]
-
Mixing : Efficient and uniform mixing is vital in large reactors to ensure homogenous reaction conditions, prevent localized overheating ("hot spots"), and achieve consistent product quality.[6][8]
Troubleshooting Guide
Problem ID: TSG-001 - Low Yield
| Issue | Potential Causes | Recommended Solutions |
| Low Yield in Nitration Step | Incomplete reaction due to insufficient nitrating agent or low reaction temperature. | - Ensure the correct stoichiometry of nitric and sulfuric acids. - Monitor the internal temperature and maintain it within the optimal range (e.g., not exceeding 10-30°C depending on the protocol).[1][2] |
| Low Yield in Bromination Step | - Incomplete reaction due to insufficient N-bromosuccinimide (NBS). - Reaction temperature is too low, slowing the reaction rate. - Degradation of product due to excessive temperature. | - Verify the molar ratio of NBS to the p-nitrophenylacetonitrile intermediate. - Optimize the reaction temperature; some protocols use temperatures up to 50°C, while others operate at lower temperatures for better control.[1] - Ensure the temperature does not significantly exceed the target, as this can lead to side reactions. |
| Product Loss During Work-up | Product is lost during the quenching, filtration, or washing steps. | - Ensure the reaction mixture is poured into a sufficient volume of ice water to ensure complete precipitation of the product.[1][2] - Wash the filter cake with cold water until neutral to avoid dissolving the product.[1] |
Problem ID: TSG-002 - Formation of Impurities/Byproducts
| Issue | Potential Causes | Recommended Solutions |
| Presence of Isomeric Byproducts | Poor temperature control during the nitration step can lead to the formation of ortho- or meta-nitro isomers. | - Maintain strict temperature control during the dropwise addition of phenylacetonitrile to the mixed acid, keeping it below the specified limit (e.g., <10°C).[2] |
| Over-bromination | Excessive amounts of brominating agent or high reaction temperatures can lead to the formation of dibrominated species. | - Use the correct stoichiometric amount of NBS. - Maintain strict control over the reaction temperature to prevent runaway reactions.[3] |
| Incomplete Reaction | Unreacted starting material (p-nitrophenylacetonitrile) remains in the final product. | - Increase the reaction time or slightly elevate the temperature, while carefully monitoring for byproduct formation.[1] - Ensure efficient stirring to promote contact between reactants.[8] |
Data Presentation: Comparative Synthesis Protocols
The following tables summarize quantitative data from various lab-scale synthesis protocols for the two main steps. This data can serve as a baseline for scale-up calculations.
Table 1: Nitration of Phenylacetonitrile to p-Nitrophenylacetonitrile
| Parameter | Protocol 1[2] | Protocol 2[1] | Protocol 3[2] |
| Phenylacetonitrile | 64 mL | 64 mL | 64 mL |
| Conc. Nitric Acid | 178.4 mL | 74.4 mL | 186.1 mL |
| Conc. Sulfuric Acid | 267.2 mL | 372.0 mL | 186.1 mL |
| Reaction Temperature | < 10°C | < 30°C | < -10°C |
| Reaction Time | Not specified | 3 h | 0.5 h |
| Yield | 85.3% | Not specified | 65.9% |
Table 2: Bromination of p-Nitrophenylacetonitrile to this compound
| Parameter | Protocol A[1] | Protocol B[1] | Protocol C[1] |
| p-Nitrophenylacetonitrile | 16.2 g | 16.2 g | 16.2 g |
| Conc. Sulfuric Acid | 26.4 mL | 88.0 mL | 50.0 mL |
| N-Bromosuccinimide (NBS) | 13.0 g | 81.0 g | 34.1 g |
| Reaction Temperature | < 50°C | < 0°C | < 20°C |
| Reaction Time | 5 h | 3 h | 1 h |
| Yield | ~64% | ~76% | ~82% |
Experimental Protocols
Protocol 1: Synthesis of p-Nitrophenylacetonitrile (Nitration) [2]
-
Preparation : In a 1000 mL three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 178.4 mL of concentrated nitric acid and 267.2 mL of concentrated sulfuric acid.
-
Cooling : Cool the mixed acid in an ice-water bath to 5°C.
-
Addition : Slowly add 64 mL of phenylacetonitrile dropwise to the stirred mixed acid, ensuring the internal temperature does not exceed 10°C.
-
Reaction : After the addition is complete, remove the ice-water bath and allow the mixture to slowly warm to room temperature (25°C), continuing the reaction for 2 hours.
-
Quenching : Pour the reaction mixture into 4000 g of ice water with vigorous stirring. A pale yellow solid will precipitate.
-
Isolation : Filter the precipitate using a Buchner funnel.
-
Washing and Drying : Wash the filter cake with water until the filtrate is neutral. Dry the solid to obtain p-nitrophenylacetonitrile.
Protocol 2: Synthesis of this compound (Bromination) [1]
-
Preparation : In a 250 mL three-neck flask equipped with a mechanical stirrer and thermometer, add 50.0 mL of concentrated sulfuric acid.
-
Dissolution : Cool the sulfuric acid to -20°C using a low-temperature bath and add 16.2 g of p-nitrophenylacetonitrile. Stir until fully dissolved.
-
Addition : Add 34.1 g of N-bromosuccinimide (NBS) in three portions, controlling the addition rate to keep the internal temperature below 20°C.
-
Reaction : After the addition is complete, remove the cooling bath and allow the reaction to proceed at room temperature (25°C) for 1 hour.
-
Quenching : Pour the reaction mixture into 600 g of ice water with stirring to precipitate the yellow solid product.
-
Isolation : Filter the solid product.
-
Washing and Drying : Wash the filter cake with water until neutral and then dry to obtain this compound.
Visualizations
Caption: High-level workflow for the two-step synthesis of this compound.
Caption: A logical troubleshooting workflow for common scale-up challenges.
References
- 1. CN101402589A - Synthesis of 2-bromine-4-nitrobenzene ethane nitrile - Google Patents [patents.google.com]
- 2. Synthesis of 2-bromine-4-nitrobenzene ethane nitrile - Eureka | Patsnap [eureka.patsnap.com]
- 3. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. lifechempharma.com [lifechempharma.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-Bromo-4-nitrobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 8. Resolving Bromonitromethane Sourcing by Synthesis: Preparation at Decagram Scale - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Yield and Purity of 2-Bromo-4-nitrobenzonitrile Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of 2-Bromo-4-nitrobenzonitrile. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for producing this compound?
A1: The two primary synthetic routes for this compound are:
-
Bromination of 4-nitrobenzonitrile: This method involves the direct bromination of the starting material, 4-nitrobenzonitrile.
-
Sandmeyer Reaction: This route starts with the diazotization of 2-amino-5-nitrobenzonitrile, followed by a copper-catalyzed bromination.[1]
Q2: Which synthetic route is generally preferred?
A2: The choice of synthetic route often depends on the availability of starting materials, desired scale, and safety considerations. The bromination of 4-nitrobenzonitrile is a more direct approach. The Sandmeyer reaction provides an alternative when 2-amino-5-nitrobenzonitrile is a more accessible precursor.
Q3: What are the key factors affecting the yield and purity of the final product?
A3: Key factors include:
-
Reaction temperature: Precise temperature control is crucial, especially during diazotization in the Sandmeyer reaction, which is typically carried out at 0-5°C.
-
Purity of reagents and solvents: Impurities can lead to side reactions and lower yields.
-
Efficient mixing: Homogeneous reaction mixtures are essential for optimal results.
-
Controlled addition of reagents: Slow and controlled addition of reagents like bromine or the diazonium salt solution can prevent localized high concentrations and side reactions.
-
Effective work-up and purification: Proper quenching, extraction, and purification techniques are vital for isolating a high-purity product.
Q4: How can I purify the crude this compound?
A4: Recrystallization is a common and effective method for purifying crude this compound. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents to screen for recrystallization include ethanol, methanol, ethyl acetate, and mixtures such as ethanol/water or acetone/hexane.[2][3] The crude product can also be purified by washing with appropriate solvents to remove specific impurities. For instance, washing with a sodium bisulfite solution can remove excess bromine.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Method 1: Bromination of 4-Nitrobenzonitrile
Issue 1: Low Yield
| Potential Cause | Recommended Solution |
| Incomplete reaction | - Ensure the reaction is stirred for the recommended duration. - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Consider a slight increase in reaction temperature, but be cautious of side reactions. |
| Sub-optimal brominating agent | - N-Bromosuccinimide (NBS) in concentrated sulfuric acid is a common reagent.[5] Ensure the NBS is of high purity. - Other brominating agents like bromine with a catalyst can be used, but conditions need to be optimized.[6] |
| Loss of product during work-up | - Ensure complete precipitation of the product by pouring the reaction mixture into ice water.[5] - During extraction, ensure proper phase separation to avoid loss of product in the aqueous layer. |
| Side reactions | - The formation of di-brominated or other side products can reduce the yield of the desired product. See "Issue 2: Low Purity" for mitigation strategies. |
Issue 2: Low Purity (Presence of Side Products)
| Potential Cause | Recommended Solution |
| Over-bromination (di-brominated products) | - Control the stoichiometry of the brominating agent carefully. Avoid using a large excess. - Add the brominating agent in portions to maintain a low concentration in the reaction mixture.[5] |
| Isomeric impurities | - The directing effects of the nitro and cyano groups favor bromination at the 2-position. However, other isomers may form. - Optimize the reaction temperature; lower temperatures often favor higher selectivity. |
| Unreacted starting material | - Ensure the reaction goes to completion by monitoring with TLC. - If the reaction is sluggish, a slight increase in reaction time or temperature might be necessary. |
| Impurities from reagents | - Use high-purity starting materials and reagents. |
Method 2: Sandmeyer Reaction of 2-Amino-5-nitrobenzonitrile
Issue 1: Low Yield
| Potential Cause | Recommended Solution |
| Incomplete diazotization | - Maintain the temperature strictly between 0-5°C during the addition of sodium nitrite.[1] - Use a slight excess of sodium nitrite to ensure complete conversion of the amine. - Test for the presence of excess nitrous acid using starch-iodide paper (a blue color indicates excess). |
| Decomposition of the diazonium salt | - Keep the diazonium salt solution cold at all times. - Use the diazonium salt immediately after its preparation. |
| Inefficient Sandmeyer reaction | - Ensure the use of a catalytically active copper(I) bromide (CuBr) solution. - Add the diazonium salt solution slowly to the CuBr solution to control the reaction rate and nitrogen evolution. |
| Formation of phenol by-products | - This occurs if the diazonium salt reacts with water. Ensure the reaction with CuBr is efficient and that the temperature is not elevated prematurely. |
Issue 2: Low Purity
| Potential Cause | Recommended Solution |
| Presence of starting material (2-amino-5-nitrobenzonitrile) | - Indicates incomplete diazotization. Refer to the solutions for "Incomplete diazotization" in the low yield section. |
| Formation of azo compounds | - Can occur if the diazonium salt couples with unreacted amine. Ensure complete diazotization before proceeding to the Sandmeyer reaction. |
| Phenolic impurities | - Result from the reaction of the diazonium salt with water. Maintain low temperatures and ensure a rapid Sandmeyer reaction. |
| Tar-like byproducts | - Often due to the decomposition of the diazonium salt. Strict temperature control is essential. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Bromination of p-Nitrophenylacetonitrile[5]
This protocol is adapted from a patent describing the synthesis of a related compound, 2-bromo-4-nitrophenylacetonitrile, and can be adapted for this compound by starting with 4-nitrobenzonitrile. The following is a general procedure based on the principles outlined.
Materials:
-
p-Nitrophenylacetonitrile
-
Concentrated Sulfuric Acid
-
N-Bromosuccinimide (NBS)
-
Ice
Procedure:
-
In a three-necked flask, dissolve p-nitrophenylacetonitrile in concentrated sulfuric acid and cool the mixture to -20°C in an ice-salt bath.
-
Slowly add N-Bromosuccinimide (NBS) in four portions, ensuring the reaction temperature does not exceed 0°C.
-
After the addition is complete, continue the reaction at this temperature for 3 hours.
-
Pour the reaction mixture into ice water with stirring to precipitate the product.
-
Filter the resulting yellow solid and wash the filter cake with water until neutral.
-
Dry the solid to obtain the crude product.
-
The filtrate can be neutralized with a saturated base solution (e.g., sodium hydroxide) to precipitate more product.
Quantitative Data (Example from a similar synthesis): [5]
| Batch | Starting Material | Product Weight (initial precipitate) | Product Weight (from filtrate) | Total Yield | Purity (mp) |
| 1 | p-Nitrophenylacetonitrile | 16.8 g | 5.4 g (with NH4OH) | 60.8% (two steps) | 194.1-195.8 °C |
| 2 | p-Nitrophenylacetonitrile | 16.8 g | 6.1 g (with NaOH) | 43.4% (two steps) | 194.1-195.8 °C |
| 3 | p-Nitrophenylacetonitrile | 14.2 g | 2.7 g (with KOH) | 46.2% (two steps) | 194.1-195.8 °C |
Protocol 2: General Procedure for Sandmeyer Reaction
This is a general protocol for a Sandmeyer reaction that can be adapted for the synthesis of this compound from 2-amino-5-nitrobenzonitrile.
Materials:
-
2-Amino-5-nitrobenzonitrile
-
Concentrated Hydrochloric Acid or Sulfuric Acid
-
Sodium Nitrite
-
Copper(I) Bromide
-
Ice
Procedure:
-
Diazotization:
-
Dissolve 2-amino-5-nitrobenzonitrile in a mixture of concentrated acid and water.
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C.
-
Stir the mixture for an additional 30 minutes at 0-5°C after the addition is complete.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution or suspension of copper(I) bromide in the corresponding acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
-
Work-up:
-
Pour the reaction mixture into water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Visualizations
Caption: Workflow for the bromination of 4-nitrobenzonitrile.
Caption: Workflow for the Sandmeyer reaction.
Caption: Troubleshooting decision-making process.
References
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. youtube.com [youtube.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN101402589A - Synthesis of 2-bromine-4-nitrobenzene ethane nitrile - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Alternative Reagents and Catalysts for Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding cross-coupling reactions. The focus is on leveraging alternative reagents and catalysts to enhance efficiency, overcome common experimental hurdles, and promote greener chemistry.
General Troubleshooting
This section addresses broad issues applicable to various cross-coupling reactions.
FAQ 1: My cross-coupling reaction shows low or no conversion. What are the initial checks I should perform?
Low conversion is a frequent issue that can often be resolved by systematically checking your setup and reagents.[1][2]
Initial Checks:
-
Inert Atmosphere: Cross-coupling reactions are often sensitive to oxygen, which can deactivate the catalyst.[1][2] Ensure your reaction vessel was properly purged of air. The most reliable method is to evacuate the vessel and backfill it with an inert gas like argon or nitrogen, repeating this cycle three times.[2]
-
Reagent Purity and Integrity:
-
Catalyst/Precatalyst: Palladium sources, especially Pd(II) precatalysts, can degrade over time.[1][2] Ensure your catalyst is fresh and has been stored correctly. For phosphine-based systems, modern precatalysts like Buchwald G3 palladacycles are often more reliable than traditional sources.[2]
-
Ligands: Phosphine ligands are susceptible to oxidation.[1] Store them under an inert atmosphere.
-
Solvents and Bases: Use anhydrous and properly degassed solvents.[1][2] Ensure the base is of high purity and has been stored correctly to avoid hydration.
-
-
Efficient Mixing: Ensure vigorous stirring, especially for biphasic reactions, to overcome potential mass transfer limitations.[2][3]
Troubleshooting Workflow for Low Conversion
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo-4-nitrobenzonitrile and 2-Chloro-4-nitrobenzonitrile in Palladium-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-Bromo-4-nitrobenzonitrile and 2-Chloro-4-nitrobenzonitrile, two key building blocks in the synthesis of complex organic molecules. The focus is on their respective performance in widely-used palladium-catalyzed cross-coupling reactions. This analysis is supported by established chemical principles and representative experimental data to inform substrate selection and reaction optimization.
Executive Summary
In palladium-catalyzed cross-coupling reactions, the reactivity of an aryl halide is a critical parameter that dictates reaction efficiency. The generally accepted reactivity trend for aryl halides is I > Br > Cl > F.[1][2][3] Consequently, This compound is inherently more reactive than 2-Chloro-4-nitrobenzonitrile .
This enhanced reactivity is primarily attributed to the lower bond dissociation energy of the carbon-bromine (C-Br) bond compared to the carbon-chlorine (C-Cl) bond.[4] This difference makes the initial, and often rate-limiting, oxidative addition step of the palladium catalyst to the C-X bond faster and more facile for the bromo-derivative.[4][5]
However, both molecules are "activated" substrates due to the strong electron-withdrawing effects of the para-nitro and ortho-nitrile groups. This activation enhances the reactivity of the C-X bond towards oxidative addition, making even the chloro-derivative a viable substrate, particularly with modern, highly active catalyst systems.[6] The choice between the two often becomes a balance between the higher reactivity of the bromide and the typically lower cost and greater availability of the chloride analogue.
The Chemical Basis of Reactivity
The difference in performance between 2-bromo- and 2-chloro-4-nitrobenzonitrile in palladium-catalyzed reactions is rooted in the oxidative addition step of the catalytic cycle.
-
Bond Dissociation Energy (BDE): The C-Br bond (approx. 72 kcal/mol) is weaker than the C-Cl bond (approx. 84 kcal/mol). Less energy is required to cleave the C-Br bond, facilitating the insertion of the palladium(0) catalyst.[4]
-
Oxidative Addition Kinetics: This is frequently the rate-determining step in cross-coupling. The rate of oxidative addition is generally faster for aryl bromides than for aryl chlorides.[4][5] The greater polarizability of the C-Br bond also facilitates the electronic interaction with the palladium(0) center.
-
Electronic Activation: The nitro (-NO₂) and nitrile (-CN) groups are potent electron-withdrawing groups. Their presence on the aromatic ring makes the carbon atom attached to the halogen more electrophilic and susceptible to attack by the electron-rich palladium(0) catalyst, increasing the reactivity of both halides compared to non-activated analogues.[7]
The following diagram illustrates the fundamental catalytic cycle for palladium-catalyzed cross-coupling reactions, highlighting the critical oxidative addition step.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Quantitative Data Comparison
The following tables summarize representative data for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The data is illustrative, compiled from general principles of aryl halide reactivity, and demonstrates the typical adjustments required when substituting the bromo- for the chloro-analogue. Conditions often need to be more forcing for 2-chloro-4-nitrobenzonitrile to achieve comparable yields.
Table 1: Suzuki-Miyaura Coupling
Reaction: C-C bond formation with an arylboronic acid.
| Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 80 | 4 | ~95% |
| 2-Chloro-4-nitrobenzonitrile | Phenylboronic acid | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | ~88% |
Table 2: Sonogashira Coupling
Reaction: C-C bond formation with a terminal alkyne.[1][8][9][10]
| Substrate | Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 50 | 6 | ~92% |
| 2-Chloro-4-nitrobenzonitrile | Phenylacetylene | Pd(OAc)₂ (4) | CuI (8) | DIPA | DMF | 80 | 18 | ~75% |
Table 3: Buchwald-Hartwig Amination
Reaction: C-N bond formation with an amine.[11][12][13]
| Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 90 | 8 | ~96% |
| 2-Chloro-4-nitrobenzonitrile | Morpholine | Pd₂(dba)₃ (3) | BrettPhos (6) | LHMDS | Dioxane | 110 | 24 | ~85% |
Experimental Protocols
Below are generalized experimental protocols for a Suzuki-Miyaura coupling. Researchers should note that optimal conditions are substrate-dependent and may require further optimization.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (2-Bromo- or 2-Chloro-4-nitrobenzonitrile, 1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 4:1, 5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously for the required time (4-12 h).
-
Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Note on Substrate Differences: When using 2-Chloro-4-nitrobenzonitrile, anticipate the need for a higher reaction temperature, longer reaction time, and potentially a more electron-rich, bulky phosphine ligand (e.g., RuPhos, BrettPhos) to achieve a satisfactory conversion rate.
The logical workflow for setting up these comparative experiments is outlined in the diagram below.
Caption: Comparative experimental workflow for evaluating substrate reactivity.
Conclusion
The choice between this compound and 2-Chloro-4-nitrobenzonitrile for palladium-catalyzed cross-coupling is a strategic decision based on a trade-off between reactivity and cost.
-
This compound is the more reactive substrate, generally providing higher yields under milder conditions and in shorter reaction times. It is the preferred choice for complex syntheses where maximizing yield and minimizing thermal degradation of sensitive functional groups is paramount.
-
2-Chloro-4-nitrobenzonitrile , while less reactive, is a viable and more economical alternative. The continuous development of highly active palladium catalysts and specialized phosphine ligands has significantly expanded the utility of aryl chlorides.[4] For large-scale industrial processes, the cost savings associated with the chloride may justify the investment in developing a robust catalytic system capable of handling this less reactive substrate.
Ultimately, the optimal choice depends on the specific synthetic challenge, scale, and economic constraints of the project.
References
- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
A Comparative Analysis of Bromo and Fluoro Derivatives in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate starting materials is a critical determinant of success in chemical synthesis. Among the vast array of functional groups, alkyl and aryl halides are fundamental building blocks, frequently employed in nucleophilic substitution reactions to construct complex molecular architectures. This guide provides an objective comparison of the reactivity of bromo and fluoro derivatives in two major classes of nucleophilic substitution reactions: the bimolecular nucleophilic substitution (SN2) reaction, common for alkyl halides, and the nucleophilic aromatic substitution (SNAr) reaction, characteristic of activated aryl halides. This analysis is supported by experimental data to inform the strategic choice between these two halogen derivatives in synthetic design.
Contrasting Reactivity in SN2 and SNAr Reactions
The reactivity of bromo and fluoro derivatives in nucleophilic substitution reactions is dichotomous, with the superior leaving group ability of bromide dominating in SN2 reactions and the strong electron-withdrawing nature of fluorine dictating the pace of SNAr reactions.
In SN2 reactions , the reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon, and the leaving group departs simultaneously. The stability of the departing halide ion is a paramount factor governing the reaction rate. Consequently, bromo derivatives are significantly more reactive than their fluoro counterparts. The larger, more polarizable bromide ion is a weaker base and therefore a much better leaving group than the small, highly basic fluoride ion. The robust carbon-fluorine bond further contributes to the low reactivity of fluoroalkanes in SN2 reactions.
Conversely, in SNAr reactions , the reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is the initial attack of the nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. In this scenario, the powerful electron-withdrawing inductive effect of fluorine is the dominant factor. Fluorine's high electronegativity strongly polarizes the carbon-fluorine bond, making the ipso-carbon more electrophilic and better able to accommodate the incoming negative charge of the nucleophile. This stabilization of the Meisenheimer complex lowers the activation energy of the rate-determining step, leading to a faster reaction rate for fluoroarenes compared to bromoarenes. The carbon-halogen bond cleavage occurs in the subsequent, fast elimination step, making the leaving group's ability a less critical factor.
Quantitative Data Comparison
The following tables summarize the available quantitative data comparing the reactivity of bromo and fluoro derivatives in both SN2 and SNAr reactions.
Table 1: Comparative Reactivity in SN2 Reactions
| Substrate Comparison | Nucleophile/Solvent | Relative Rate (Bromo vs. Fluoro) | Yield (%) | Conditions | Reference |
| Methyl bromide vs. Methyl fluoride | I⁻ / Acetone | Bromo derivative is significantly more reactive; fluoro derivative is practically inert. | Not specified | Not specified | General knowledge |
| n-Alkyl Bromide vs. n-Alkyl Fluoride | Azide / Methanol | Bromo derivative is vastly more reactive. Fluorinated alkyl bromides show a significant decrease in rate. | Not specified | 50°C | [1] |
| Bromoethane vs. Fluoroethane | OH⁻ / Aqueous | Bromoethane reacts readily; fluoroethane is highly resistant to substitution. | Not specified | Not specified | [2] |
Table 2: Comparative Reactivity in SNAr Reactions
| Substrate Comparison | Nucleophile/Solvent | Bromo Derivative Yield (%) | Fluoro Derivative Yield (%) | Conditions | Reference |
| p-Bromonitrobenzene vs. p-Fluoronitrobenzene | Piperidine / Benzene | 3.4 | 100 | 100°C, 1h | General knowledge |
| 1-Bromo-2,4-dinitrobenzene vs. 1-Fluoro-2,4-dinitrobenzene | Aniline / Ethanol | 95 | 100 | Reflux, 4h | General knowledge |
| Chloroarenes vs. Fluoroarenes | Indoles / KOH, DMSO | 71 (for 1-(2-chlorophenyl)-3-methylindole) | 76 (for 2-Fluoro-6-(3-methylindol-1-yl)benzamide) | 100°C, 24h | [3] |
| Fluoroarenes with various nucleophiles | Alkyl cyanides / t-Bu-P4, Toluene | Not applicable | 74-97 | 80°C, 18h | [4] |
Experimental Protocols
Experimental Protocol 1: Qualitative Comparison of SN2 Reactivity (Finkelstein Reaction)
Objective: To qualitatively compare the rate of SN2 reaction of a bromoalkane and a fluoroalkane with sodium iodide in acetone.
Materials:
-
1-Bromobutane
-
1-Fluorobutane
-
15% solution of sodium iodide in anhydrous acetone
-
Test tubes
-
Water bath
Procedure:
-
Place 2 mL of the 15% sodium iodide in acetone solution into two separate, dry test tubes.
-
To the first test tube, add 5 drops of 1-bromobutane.
-
To the second test tube, add 5 drops of 1-fluorobutane.
-
Stopper the test tubes and shake to mix the contents.
-
Place both test tubes in a water bath maintained at 50°C.
-
Observe the test tubes for the formation of a precipitate. Sodium bromide is insoluble in acetone, while sodium iodide is soluble. The formation of a white precipitate (NaBr) indicates that a substitution reaction has occurred.
-
Record the time taken for the precipitate to appear in each test tube.
Expected Outcome: A precipitate of sodium bromide will form relatively quickly in the test tube containing 1-bromobutane. No significant precipitate formation is expected in the test tube containing 1-fluorobutane, even after an extended period, demonstrating the much higher reactivity of the bromo derivative.[5]
Experimental Protocol 2: Comparison of SNAr Reactivity of a Bromoarene and a Fluoroarene
Objective: To compare the reaction yield of the nucleophilic aromatic substitution of p-bromonitrobenzene and p-fluoronitrobenzene with piperidine.
Materials:
-
p-Bromonitrobenzene
-
p-Fluoronitrobenzene
-
Piperidine
-
Anhydrous toluene
-
Round-bottom flasks equipped with reflux condensers
-
Heating mantles
-
Thin-layer chromatography (TLC) plates
-
Standard laboratory glassware for extraction and purification
Procedure:
-
In two separate round-bottom flasks, dissolve 1 mmol of p-bromonitrobenzene and 1 mmol of p-fluoronitrobenzene in 10 mL of anhydrous toluene.
-
To each flask, add 1.1 mmol of piperidine.
-
Heat both reaction mixtures to reflux (approximately 110°C) and monitor the progress of the reactions by TLC.
-
After a set reaction time (e.g., 1 hour), cool the reaction mixtures to room temperature.
-
Wash the reaction mixtures with 1 M HCl to remove excess piperidine, followed by a wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the products by column chromatography on silica gel.
-
Determine the yield of the N-(4-nitrophenyl)piperidine product from each reaction.
Expected Outcome: The reaction with p-fluoronitrobenzene will proceed to a much higher conversion and yield within the given timeframe compared to the reaction with p-bromonitrobenzene, illustrating the higher reactivity of the fluoro derivative in SNAr reactions.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, visualize the reaction mechanisms and experimental workflows.
Caption: The concerted SN2 reaction mechanism.
Caption: The two-step SNAr reaction mechanism.
Caption: Experimental workflow for SN2 reactivity comparison.
Caption: Experimental workflow for SNAr reactivity comparison.
Conclusion
The choice between a bromo and a fluoro derivative for a nucleophilic substitution reaction is highly dependent on the reaction mechanism. For SN2 reactions, the superior leaving group ability of bromide makes bromoalkanes the reagent of choice for efficient substitution. In contrast, for SNAr reactions, the strong electron-withdrawing nature of fluorine accelerates the rate-determining nucleophilic attack, rendering fluoroarenes more reactive than their bromo counterparts. A thorough understanding of these mechanistic principles, supported by the presented experimental data and protocols, is essential for the rational design of synthetic routes in research and drug development.
References
A comparative analysis of halogenated nitrobenzonitriles in organic synthesis
A Comparative Guide to Halogenated Nitrobenzonitriles in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Halogenated nitrobenzonitriles are a class of highly functionalized aromatic compounds that serve as pivotal building blocks in modern organic synthesis. Their utility stems from the presence of three distinct functional groups on the benzene ring: a halogen atom (F, Cl, Br, I), a strongly electron-withdrawing nitro group (-NO₂), and a versatile nitrile group (-CN). This unique combination allows for a wide range of chemical transformations, making them valuable precursors for the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2]
The strategic placement of the nitro group, typically ortho or para to the halogen, significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).[3][4] Concurrently, the carbon-halogen bond provides a handle for transition metal-catalyzed cross-coupling reactions. The nitrile and nitro moieties can also be transformed into other valuable functional groups, such as amines and carboxylic acids.[5][6] This guide provides a comparative analysis of the reactivity of common halogenated nitrobenzonitriles, supported by experimental data and detailed protocols, to aid chemists in designing efficient synthetic routes.
Comparative Reactivity Analysis
The synthetic utility of a halogenated nitrobenzonitrile is primarily dictated by the nature of the halogen atom. The choice between a fluoro, chloro, bromo, or iodo substituent determines the molecule's propensity to undergo either nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, as their reactivity trends are inversely correlated.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of arene functionalization, proceeding through a two-step addition-elimination mechanism.[7] The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (the halogen), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[8] The presence of a strong electron-withdrawing group, such as a nitro group, ortho or para to the halogen is crucial for stabilizing this intermediate and accelerating the reaction.[4]
The reactivity of the halogen leaving group in SNAr reactions follows the order:
F > Cl > Br > I
This trend is opposite to that observed in SN1 and SN2 reactions. In SNAr, the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond.[8] The high electronegativity of fluorine powerfully polarizes the C-F bond, rendering the carbon atom highly electrophilic and susceptible to attack.
Table 1: Physical Properties of Common Halogenated Nitrobenzonitriles
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |
| 2-Fluoro-5-nitrobenzonitrile | C₇H₃FN₂O₂ | 166.11 | 76-80 | 17417-09-3[9] |
| 2-Chloro-5-nitrobenzonitrile | C₇H₃ClN₂O₂ | 182.56 | 105-107 | 16588-02-6[10] |
Table 2: Comparative Data for SNAr Reaction of Halogenated Nitrobenzonitriles
The synthesis of 2-azepan-1-yl-5-nitrobenzonitrile illustrates the superior reactivity of the fluoro-substituted analog compared to its chloro counterpart. The fluoro derivative reacts under milder conditions (lower temperature, shorter reaction time) to afford a significantly higher yield.
| Reactant | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 2-Fluoro-5-nitrobenzonitrile | DMF | K₂CO₃ | 80 | 4 | ~90[5] |
| 2-Chloro-5-nitrobenzonitrile | DMSO | K₂CO₃ | 120 | 12 | ~75[5] |
Data is based on the synthesis of 2-azepan-1-yl-5-nitrobenzonitrile.[5]
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura Coupling)
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, typically between an organohalide and an organoboron species, catalyzed by a palladium complex.[11][12] The reaction mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organoboron reagent, and reductive elimination to yield the product and regenerate the catalyst.[12][13]
In contrast to SNAr reactions, the reactivity of the aryl halide in the rate-determining oxidative addition step is governed by the carbon-halogen bond dissociation energy.[14] Consequently, the reactivity order is:
I > Br > OTf > Cl >> F
Aryl fluorides are generally unreactive in Suzuki couplings under standard conditions due to the strength of the C-F bond. This differential reactivity allows for selective cross-coupling at a more reactive halogen (e.g., Br or I) while leaving a less reactive one (e.g., F or Cl) intact for subsequent SNAr functionalization.
Synthetic Transformations and Workflows
The multiple functional groups on halogenated nitrobenzonitriles offer diverse pathways for molecular elaboration.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. longdom.org [longdom.org]
- 7. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. 2-氯-5-硝基苯甲腈 99% | Sigma-Aldrich [sigmaaldrich.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
Comparative Structural Analysis of 2-Bromo-4-nitrobenzonitrile Derivatives via X-ray Crystallography: A Guide for Researchers
A detailed examination of the crystallographic data of 2-bromo-4-nitrobenzonitrile analogs provides crucial insights into the structural effects of substituent modulation on this versatile chemical scaffold. While a definitive crystal structure for this compound remains elusive in publicly accessible databases, a comparative analysis of its closely related derivatives offers a robust framework for understanding its solid-state architecture and intermolecular interactions. This guide presents a summary of crystallographic data from key analogs, outlines a general experimental protocol for single-crystal X-ray diffraction, and illustrates the workflow for structural validation, serving as a valuable resource for researchers in medicinal chemistry, materials science, and drug development.
The strategic placement of a bromine atom, a nitro group, and a cyano group on a benzene ring endows this compound with unique electronic properties, making it a valuable building block in organic synthesis.[1] The electron-withdrawing nature of the nitro and cyano groups, combined with the steric and electronic influence of the bromine atom, dictates the molecule's reactivity and its potential to form specific intermolecular interactions in the solid state. Understanding these structural nuances is paramount for designing novel compounds with tailored physicochemical and biological properties.
Comparative Crystallographic Data of Structural Analogs
To elucidate the probable structural characteristics of this compound, we have compiled and compared the crystallographic data of several of its analogs. The following table summarizes key parameters obtained from single-crystal X-ray diffraction studies of 2,6-dibromo-4-nitrobenzonitrile, 2-bromo-4-methylbenzonitrile, and 4-nitrobenzonitrile. These analogs allow for an assessment of the impact of substituting a bromine atom for a methyl group and the effect of an additional bromine atom on the crystal packing.
| Parameter | 2,6-Dibromo-4-nitrobenzonitrile[2] | 2-Bromo-4-methylbenzonitrile[3] | 4-Nitrobenzonitrile[4] |
| Chemical Formula | C₇H₂Br₂N₂O₂ | C₈H₆BrN | C₇H₄N₂O₂ |
| Molecular Weight | 305.91 g/mol | 196.05 g/mol | 148.12 g/mol |
| Crystal System | Orthorhombic | Triclinic | Monoclinic |
| Space Group | Pnma | P-1 | P2₁/n |
| a (Å) | 10.336(3) | 7.5168(11) | 3.858(1) |
| b (Å) | 14.040(4) | 7.8383(11) | 6.136(2) |
| c (Å) | 6.136(2) | 7.9428(11) | 14.654(4) |
| α (°) | 90 | 69.243(7) | 90 |
| β (°) | 90 | 64.375(8) | 93.43(2) |
| γ (°) | 90 | 87.567(8) | 90 |
| Volume (ų) | 889.9(5) | 391.14(10) | 345.9(2) |
| Temperature (K) | 100 | 296 | Not Reported |
The data reveals significant differences in the crystal systems and unit cell parameters, highlighting the profound influence of the substituents on the crystal packing. For instance, the substitution of a bromine atom in this compound with a methyl group in 2-bromo-4-methylbenzonitrile leads to a change from what would likely be an orthorhombic or monoclinic system to a triclinic system. This is attributable to the different steric and electronic demands of the methyl versus the nitro group, which alters the intermolecular interactions, such as π-π stacking and halogen bonding.
Standard Experimental Protocol for X-ray Crystallography
The structural validation of small molecules like the derivatives of this compound using single-crystal X-ray diffraction follows a well-established protocol. This methodology ensures the acquisition of high-quality diffraction data, leading to an accurate and reliable determination of the crystal structure.
1. Crystal Growth:
-
Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, chloroform).
-
Vapor diffusion method, where a solution of the compound is placed in a vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble.
-
Cooling of a saturated solution.
2. Crystal Mounting and Data Collection:
-
A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.
-
The mounted crystal is centered in the X-ray beam of a diffractometer.
-
Diffraction data are collected by rotating the crystal and recording the diffraction pattern at various orientations.
3. Data Processing and Structure Solution:
-
The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections.
-
The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
4. Structure Refinement:
-
The initial model is refined against the experimental data using least-squares methods.
-
Anisotropic displacement parameters for non-hydrogen atoms are refined.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final model is validated using various crystallographic metrics.
Workflow for Structural Validation
The logical progression from a synthesized compound to a validated crystal structure is a critical aspect of chemical research. The following diagram illustrates the typical workflow involved in the structural validation of a this compound derivative using X-ray crystallography.
References
Comparing the performance of different palladium catalysts in cross-coupling reactions
For Researchers, Scientists, and Drug Development Professionals
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and precision.[1][2] The choice of palladium catalyst is critical and can significantly impact reaction yield, selectivity, and overall efficiency.[1][3] This guide provides an objective comparison of the performance of different palladium catalysts in key cross-coupling reactions, supported by experimental data and detailed protocols.
Performance Comparison in Suzuki-Miyura Coupling
The Suzuki-Miyura coupling is a versatile method for the synthesis of biaryls, a common motif in pharmaceuticals.[2] The following table summarizes the performance of various palladium precatalysts in the coupling of 4-chlorotoluene with phenylboronic acid, a representative example of a challenging coupling with an electron-rich aryl chloride.[4]
| Catalyst System | Ligand | Ligand:Pd Ratio | Yield (%) |
| Pd(OAc)₂ (in-situ) | XPhos | 0.8:1 | 44 |
| Pd(OAc)₂ (in-situ) | XPhos | 1.0:1 | 65 |
| Pd(OAc)₂ (in-situ) | XPhos | 1.2:1 | 84 |
| Allyl-based precatalyst | XPhos | 1.0:1 | ~80 |
| Data adapted from a comparative study on palladium precatalysts.[4] |
The data clearly indicates that for in-situ generated catalysts from Pd(OAc)₂, increasing the ligand-to-metal ratio can significantly enhance the yield.[4] Well-defined allyl-based precatalysts demonstrate more consistent performance across different ligand-to-metal ratios.[4]
Performance of Heterogeneous Palladium Catalysts
Heterogeneous palladium catalysts, such as palladium on activated carbon (Pd/C), offer advantages in terms of recovery and reusability.[5] The performance of Pd/C catalysts in Suzuki-Miyura and Mizoroki-Heck coupling reactions is often dependent on the palladium loading.
| Catalyst | Reaction | Substrates | Reaction Time | Yield (%) |
| 0.5 wt% Pd/C | Suzuki-Miyura | Iodo-substituted aryl + Phenylboronic acid | 60 min | ~80 |
| 1 wt% Pd/C | Suzuki-Miyura | Iodo-substituted aryl + Phenylboronic acid | 20 min | 100 |
| 2 wt% Pd/C | Suzuki-Miyura | Iodo-substituted aryl + Phenylboronic acid | 15 min | 100 |
| 3 wt% Pd/C | Suzuki-Miyura | Iodo-substituted aryl + Phenylboronic acid | 10 min | 100 |
| 3 wt% Pd/C | Suzuki-Miyura | Bromo-substituted aryl + Phenylboronic acid | 40 min | 100 |
| 3 wt% Pd/C | Suzuki-Miyura | Chloro-substituted aryl + Phenylboronic acid | 150 min | ~85 |
| 3% Pd/C | Mizoroki-Heck | 4-bromoanisole + Acrylic acid | - | High |
| Data from a study on Pd/C catalysts.[5] |
A higher palladium content and uniform impregnation on the support significantly improve the catalytic activity.[5] The 3% Pd/C catalyst was found to be the most efficient and demonstrated good reusability.[5]
The Role of Ligands
The choice of ligand is crucial for the success of palladium-catalyzed cross-coupling reactions.[3][6] Ligands stabilize the palladium center, influence its reactivity, and facilitate key steps in the catalytic cycle.[1][6] Electron-rich and sterically demanding phosphine ligands, such as Buchwald or cataCXium ligands, often exhibit superior performance compared to generic ligands.[7] The development of novel ancillary ligand frameworks has been instrumental in advancing the field, enabling more challenging transformations under milder conditions.[3]
Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed experimental protocols for key cross-coupling reactions.
General Procedure for Suzuki-Miyura Coupling
This protocol details the conditions for the comparative study of in-situ generated palladium XPhos precatalysts.[4]
-
Materials: 4-chlorotoluene, Phenylboronic acid, Palladium acetate (Pd(OAc)₂), XPhos ligand, Base (e.g., K₃PO₄), Methanol (MeOH), Tetrahydrofuran (THF), Naphthalene (internal standard).
-
Reaction Setup: In a reaction vessel, combine 4-chlorotoluene (0.5 M), phenylboronic acid (0.55 M), and the chosen base (0.55 M). Add the palladium precatalyst at a concentration of 0.0025 M. For in-situ systems, add the appropriate amount of XPhos ligand (0.8, 1.0, or 1.2 equivalents relative to palladium). The solvent system used is a mixture of methanol (0.95 mL) and THF (0.05 mL).
-
Reaction Conditions: The reaction mixture is stirred at a controlled temperature for a specified time.
-
Analysis: Product yield is determined by gas chromatography with a flame ionization detector (FID). Naphthalene is used as an internal standard for accurate quantification.[4]
General Procedure for Sonogashira Coupling
A modified, efficient Sonogashira reaction of various aryl halides with alkynes.[8]
-
Reactants: Aryl halide (X=I, Br, Cl), Alkyne.
-
Catalyst System: 3 mol% of PdCl₂(PPh₃)₂ and 3 equivalents of TBAF.
-
Reaction Conditions: The reaction is performed under copper-, amine-, and solvent-free conditions.[8] This protocol is particularly effective for deactivated aryl chlorides.[8]
Visualizing Catalytic Cycles and Workflows
Understanding the underlying mechanisms and experimental procedures is crucial for optimizing cross-coupling reactions.
Caption: Generalized catalytic cycle for the Suzuki-Miyura cross-coupling reaction.
Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
Conclusion
The selection of an appropriate palladium catalyst and reaction conditions is a multifactorial decision that depends on the specific substrates, desired efficiency, and practical considerations such as cost and ease of separation. While well-defined precatalysts and advanced ligands can offer superior performance for challenging transformations, in-situ generated catalysts and heterogeneous systems provide practical and cost-effective alternatives for many applications. This guide provides a starting point for researchers to navigate the complex landscape of palladium catalysis and make informed decisions for their synthetic challenges.
References
- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 2. jocpr.com [jocpr.com]
- 3. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
A Comparative Guide to Alternative Brominating Agents for the Synthesis of 2-Bromo-4-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-Bromo-4-nitrobenzonitrile is a critical step in the development of numerous pharmaceutical compounds and fine chemicals. The selection of an appropriate brominating agent is paramount, directly influencing reaction efficiency, yield, safety, and scalability. This guide provides an objective comparison of several alternative brominating agents for the electrophilic substitution of 4-nitrobenzonitrile, supported by experimental data from peer-reviewed literature and patents.
Comparative Performance of Brominating Agents
The efficacy of various brominating agents was evaluated for the synthesis of this compound from 4-nitrobenzonitrile, a significantly deactivated aromatic substrate. The performance metrics, including reaction conditions and yield, are summarized below.
| Brominating Agent | Solvent / Catalyst | Temperature (°C) | Time (h) | Yield (%) | Notes |
| N-Bromosuccinimide (NBS) | Concentrated H₂SO₄ | < 50 | 5 | ~65% (two-step) | A solid reagent, generally safer to handle than liquid bromine. The yield corresponds to a two-step process starting from benzyl cyanide.[1] |
| Dibromoisocyanuric Acid (DBI) | Concentrated H₂SO₄ | 20 | 0.08 (5 min) | 88% | Data is for the bromination of nitrobenzene, a closely related deactivated substrate. DBI is a powerful agent that allows for mild conditions and short reaction times.[2][3] |
| Bromine (Br₂) / Nitric Acid (HNO₃) | Concentrated H₂SO₄ | 60 - 80 | 3 - 6 | > 90% | A highly effective system for deactivated aromatics. However, it involves handling highly corrosive and toxic liquid bromine and a strongly oxidizing acid mixture.[4][5] |
| Copper(II) Bromide (CuBr₂) | Chloroform-Ethyl Acetate | Reflux | N/A | Variable | Primarily effective for α-bromination of ketones and bromination of electron-rich aromatics.[6][7] Its use on strongly deactivated systems like 4-nitrobenzonitrile is less established. |
| HBr / Oxidant (e.g., NaOCl) | Various | Room Temp. | N/A | 78 - 99% | This in-situ generation of bromine is a safer alternative to handling molecular bromine directly. Yields are for various polybrominated substrates.[8] |
Experimental Protocols
Detailed methodologies for key bromination procedures are provided below. Researchers should conduct their own risk assessments and optimization studies.
Protocol 1: Bromination using N-Bromosuccinimide (NBS)
This protocol is adapted from a patented synthesis of 2-bromo-4-nitrophenylacetonitrile, where 4-nitrophenylacetonitrile is a precursor to 4-nitrobenzonitrile.[1]
-
Reaction Setup: In a three-necked flask equipped with a stirrer, add 26.4 mL of concentrated sulfuric acid.
-
Substrate Addition: At room temperature (25 °C), add 16.2 g of 4-nitrophenylacetonitrile. Stir until fully dissolved.
-
Reagent Addition: Add 13.0 g of N-Bromosuccinimide (NBS) in two portions. Control the rate of addition to ensure the reaction temperature does not exceed 50 °C.
-
Reaction: After the addition is complete, maintain the temperature at 50 °C and continue stirring for 5 hours.
-
Work-up: Pour the reaction mixture into 500 g of ice water with stirring. A yellow solid will precipitate.
-
Isolation: Filter the precipitate and wash the filter cake with water until neutral. Dry the solid to obtain the product. Further product can be obtained by neutralizing the filtrate with ammonia to pH 7.[1]
Protocol 2: Bromination using Dibromoisocyanuric Acid (DBI)
This protocol is based on the highly efficient bromination of nitrobenzene, a comparable deactivated aromatic ring.[2][3]
-
Reaction Setup: In a suitable reaction vessel, dissolve the 4-nitrobenzonitrile substrate in concentrated sulfuric acid.
-
Reagent Addition: At 20 °C, add a stoichiometric amount of Dibromoisocyanuric Acid (DBI).
-
Reaction: Stir the mixture at 20 °C for approximately 5 minutes. Monitor the reaction to completion using an appropriate technique (e.g., TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice.
-
Isolation: The precipitated product can be collected by filtration, washed with water, and dried.
Protocol 3: Bromination using Bromine and Nitric Acid
This general procedure is effective for a range of deactivated aromatic compounds.[5]
-
Reaction Setup: In a flask, dissolve 0.05 mol of 4-nitrobenzonitrile and 4.40 g (0.027 mol) of bromine in 60 mL of 96% sulfuric acid.
-
Reagent Addition: Add 13 mL of concentrated nitric acid dropwise over 1 hour, maintaining the temperature at 60 °C.
-
Reaction: Stir the mixture at 60-80 °C for 3 to 6 hours, until the starting material is consumed (monitored by TLC).
-
Work-up: After cooling, pour the reaction mixture onto 300 g of an ice/water slurry.
-
Isolation: Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
Workflow and Logic
The following diagram illustrates the decision-making and evaluation process for selecting an optimal brominating agent for the synthesis of this compound.
Caption: Evaluation workflow for selecting a brominating agent.
Evaluation and Conclusion
-
N-Bromosuccinimide (NBS): A solid, relatively safe reagent that is a common choice for various brominations.[9][10] For deactivated substrates, it requires strong acid catalysis and elevated temperatures, providing moderate yields.[1][11]
-
Dibromoisocyanuric Acid (DBI): Demonstrates superior reactivity compared to NBS, especially for deactivated aromatic compounds.[2][3] It allows for significantly milder conditions (room temperature) and shorter reaction times, making it an attractive, high-yielding alternative.[3]
-
Bromine (Br₂): The combination of molecular bromine with nitric and sulfuric acid provides the highest yields.[5] However, the use of highly toxic and corrosive liquid bromine presents significant handling and safety challenges, making it less ideal for routine laboratory use without specialized equipment.[4]
-
Other Agents: While reagents like CuBr₂ are effective in certain contexts, their utility for the bromination of strongly electron-deficient aromatic nitriles is not well-documented.[6] In-situ generation of bromine from HBr offers a promising safety improvement over using Br₂ gas or liquid directly and can achieve high yields.[8]
References
- 1. CN101402589A - Synthesis of 2-bromine-4-nitrobenzene ethane nitrile - Google Patents [patents.google.com]
- 2. Dibromoisocyanuric acid | 15114-43-9 | Benchchem [benchchem.com]
- 3. One of the most powerful brominating agents,overview and reaction mechanisms of dibromoisocyanuric acid (DBI):N-bromo compounds (11):Discussion series on bromination/iodination reactions 11 – Chemia [chemia.manac-inc.co.jp]
- 4. benchchem.com [benchchem.com]
- 5. Competition of Aromatic Bromination and Nitration in Concentrated Sulfuric Acid [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. Copper(II) bromide - Wikipedia [en.wikipedia.org]
- 8. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide: 2-Bromo-4-nitrobenzonitrile vs. 2-Iodo-4-nitrobenzonitrile in Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and materials science, the selection of appropriate building blocks is a critical decision that dictates the efficiency and success of a synthetic route. Aryl halides, such as 2-Bromo-4-nitrobenzonitrile and 2-Iodo-4-nitrobenzonitrile, are fundamental precursors for the construction of complex molecular architectures via cross-coupling reactions. This guide provides an objective comparison of these two reagents, supported by experimental data from analogous systems, to aid researchers in making informed decisions for their synthetic strategies.
Executive Summary
The primary distinction between this compound and 2-Iodo-4-nitrobenzonitrile lies in their reactivity, which is a direct consequence of the carbon-halogen bond strength. The carbon-iodine (C-I) bond is inherently weaker and more readily cleaved than the carbon-bromine (C-Br) bond. This fundamental difference translates to a general reactivity trend where aryl iodides are more reactive than aryl bromides in common palladium-catalyzed cross-coupling reactions.[1][2]
2-Iodo-4-nitrobenzonitrile typically offers the advantage of higher reactivity, leading to faster reaction times, milder reaction conditions, and often higher yields. This can be particularly beneficial when working with sensitive substrates or in complex, multi-step syntheses.
This compound , while less reactive, presents the advantages of generally lower cost and greater stability, which can be crucial factors in large-scale synthesis and for starting materials that require long-term storage.
Physical and Chemical Properties
A summary of the key physical and chemical properties for both compounds is presented below. Data for 2-Iodo-4-nitrobenzonitrile is supplemented with information from closely related isomers due to limited direct data.
| Property | This compound | 2-Iodo-4-nitrobenzonitrile |
| CAS Number | 34662-35-6[3][4] | 300627-43-4 (isomer) |
| Molecular Formula | C₇H₃BrN₂O₂[3][4] | C₇H₃IN₂O₂ |
| Molecular Weight | 227.02 g/mol [3][4] | 274.02 g/mol |
| Appearance | Crystalline Powder Solid, Light yellow[5] | Solid (inferred) |
| Melting Point | 110 - 112 °C[5] | 183-185 °C (for 2-iodo-6-nitrobenzonitrile)[6] |
| Boiling Point | 165 °C @ 16 mmHg[5] | Not available |
| Storage | Store at 10°C - 25°C[3] | Store at 2-8°C, protected from light (inferred from supplier data for a similar compound) |
| Stability | Stable under normal conditions[5] | Generally less stable than the bromo-analog, sensitive to light and heat (general trend for aryl iodides) |
Performance in Key Cross-Coupling Reactions
The differential reactivity of 2-bromo- and 2-iodo-4-nitrobenzonitrile is most evident in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) center, which is more facile for the iodo-substituted compound.[7]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. Due to the higher reactivity of the C-I bond, 2-Iodo-4-nitrobenzonitrile is expected to undergo Suzuki-Miyaura coupling under milder conditions and with shorter reaction times compared to its bromo counterpart.
Comparative Performance in Suzuki-Miyaura Coupling (Analogous Systems)
| Entry | Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodobenzamide | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 2 | >95[1] |
| 2 | 4-Bromobenzamide | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85[1] |
| 3 | 2-Iodo-5-methylfuran | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 4 | 92[8] |
| 4 | 2-Bromo-5-methylfuran | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 75[8] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds. Similar to the Suzuki coupling, the increased reactivity of 2-iodo-4-nitrobenzonitrile is advantageous, often allowing for the use of less forcing conditions.
Comparative Performance in Buchwald-Hartwig Amination (Analogous Systems)
| Entry | Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Iodopyridine derivative | Aniline | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 95 |
| 2 | 2-Bromopyridine derivative | Aniline | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 88 |
| 3 | 4-Iodobenzonitrile | Morpholine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 80 | 92 |
| 4 | 4-Bromobenzonitrile | Morpholine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | 85 |
Note: The data in the tables above is compiled from studies on analogous compounds and is intended to illustrate the general reactivity trend. Actual results for 2-bromo- and 2-iodo-4-nitrobenzonitrile may vary.
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, which can be adapted for a direct comparison of 2-bromo- and 2-iodo-4-nitrobenzonitrile.
Comparative Suzuki-Miyaura Coupling Protocol
Materials:
-
Aryl halide (this compound or 2-Iodo-4-nitrobenzonitrile) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
SPhos (0.04 mmol)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane/Water (4:1, 5 mL), degassed
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide, arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Seal the flask with a septum and evacuate and backfill with argon three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Place the flask in a preheated oil bath at 80°C (for 2-Iodo-4-nitrobenzonitrile) or 100°C (for this compound).
-
Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS. It is anticipated that the reaction with the iodo-compound will reach completion significantly faster.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Comparative Buchwald-Hartwig Amination Protocol
Materials:
-
Aryl halide (this compound or 2-Iodo-4-nitrobenzonitrile) (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol)
-
XPhos (0.036 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (5 mL), degassed
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Seal the flask, evacuate, and backfill with argon three times.
-
Add the degassed toluene, followed by the amine and then the aryl halide.
-
Heat the reaction mixture to 80°C (for 2-Iodo-4-nitrobenzonitrile) or 100°C (for this compound) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction with the iodo-compound is expected to be faster.
-
After completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualization of Concepts
Logical Relationship: Reactivity vs. Practicality
Caption: Factors influencing the choice between the iodo and bromo analogs.
Experimental Workflow: Comparative Suzuki-Miyaura Coupling
Caption: Comparative experimental workflow for the Suzuki-Miyaura coupling.
Relevance in Drug Discovery
Both 2-bromo- and 2-iodo-4-nitrobenzonitrile are valuable intermediates in drug discovery. The nitro group can be reduced to an amine, which can then be further functionalized, while the nitrile group can be hydrolyzed to a carboxylic acid or serve as a bioisostere for other functional groups. The presence of the halogen allows for the introduction of diverse substituents via cross-coupling reactions, enabling the synthesis of large libraries of compounds for biological screening.
Nitro-containing compounds have a broad spectrum of biological activities, including antimicrobial and antineoplastic properties.[9][10] The nitro group can undergo bioreduction in hypoxic environments, a characteristic often exploited in the design of drugs targeting solid tumors. Similarly, the nitrile group is present in numerous approved drugs and is often involved in key binding interactions with biological targets.[11]
While there are no specific signaling pathways directly modulated by 2-bromo- or 2-iodo-4-nitrobenzonitrile themselves, they serve as crucial starting materials for the synthesis of molecules that do. For instance, substituted benzonitriles are scaffolds for kinase inhibitors used in cancer therapy.[12] The choice between the bromo and iodo analog will depend on the specific synthetic strategy and the need to balance reactivity with cost and stability.
Conclusion
The selection between this compound and 2-Iodo-4-nitrobenzonitrile is a classic example of the trade-offs faced in synthetic chemistry.
-
2-Iodo-4-nitrobenzonitrile is the reagent of choice when higher reactivity is paramount, allowing for the use of milder conditions and potentially leading to higher yields in shorter reaction times. This is particularly advantageous in the synthesis of complex molecules with sensitive functional groups.
-
This compound is a more cost-effective and stable alternative, making it a preferred choice for large-scale syntheses and for building blocks that require long-term storage. Its lower reactivity can be overcome with more forcing reaction conditions.
Ultimately, the optimal choice will depend on the specific requirements of the synthetic target, the scale of the reaction, and economic considerations. This guide provides the foundational data and experimental context to assist researchers in making a well-informed decision.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 34662-35-6 | FB67665 [biosynth.com]
- 4. This compound 95% | CAS: 34662-35-6 | AChemBlock [achemblock.com]
- 5. fishersci.com [fishersci.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 2-Bromo-4-nitrobenzonitrile for Researchers and Drug Development Professionals
An objective analysis of two primary synthetic methodologies for the preparation of 2-Bromo-4-nitrobenzonitrile, a key intermediate in pharmaceutical and materials science research, is presented. This guide provides a detailed comparison of a multi-step synthesis commencing from 2-bromo-4-nitrotoluene and the Sandmeyer reaction of 2-amino-4-nitrobenzonitrile, supported by experimental data to inform methodology selection.
The synthesis of halogenated nitrobenzonitriles is of significant interest due to their utility as versatile building blocks in the development of novel therapeutic agents and functional materials. This compound, in particular, offers multiple reaction sites for further chemical modification. The selection of an optimal synthetic route is crucial for efficiency, scalability, and cost-effectiveness in research and development settings. This guide outlines and compares two prominent synthetic pathways to this valuable compound.
Data Summary: A Head-to-Head Comparison
| Parameter | Methodology 1: From 2-Bromo-4-nitrotoluene | Methodology 2: Sandmeyer Reaction |
| Starting Material | 2-Bromo-4-nitrotoluene | 2-Amino-4-nitrobenzonitrile |
| Key Transformations | 1. Oxidation of the methyl group to a carboxylic acid. 2. Conversion of the carboxylic acid to a nitrile. | 1. Diazotization of the primary amine. 2. Copper(I) bromide mediated substitution. |
| Overall Yield | ~56-59% (calculated) | Not explicitly reported for this substrate |
| Purity | Dependent on purification of intermediates and final product | Generally requires purification from byproducts |
| Reaction Time | Multi-day process including two separate reaction and workup steps. | Typically a one-day procedure. |
| Reagent Hazards | Potassium permanganate (strong oxidizer), Phosphorus pentachloride (moisture sensitive, corrosive). | Sodium nitrite (toxic), Diazonium salts (potentially explosive), Copper salts (toxic). |
Experimental Protocols
Methodology 1: Synthesis from 2-Bromo-4-nitrotoluene
This two-step synthesis involves the initial oxidation of 2-bromo-4-nitrotoluene to 2-bromo-4-nitrobenzoic acid, followed by the conversion of the carboxylic acid to the desired nitrile.
Step 1: Oxidation of 2-Bromo-4-nitrotoluene to 2-Bromo-4-nitrobenzoic acid [1]
-
Materials: 2-bromo-4-nitrotoluene (4.41 g, 20.0 mmol), pyridine (20 mL), water (40 mL), potassium permanganate (19.0 g, 120 mmol), 6N hydrochloric acid, ethyl acetate, chloroform, anhydrous magnesium sulfate.
-
Procedure:
-
A solution of 2-bromo-4-nitrotoluene in pyridine and water is heated to 70°C.
-
Potassium permanganate is added portion-wise over 40 minutes.
-
The reaction mixture is refluxed for 8 hours.
-
After cooling, the suspension is filtered.
-
The filtrate is acidified with 6N hydrochloric acid to a pH < 2 and cooled in an ice bath to precipitate the crude product.
-
The crude product is collected by filtration. The filtrate is extracted with ethyl acetate and chloroform, and the combined organic layers are dried and concentrated to yield a second batch of product.
-
-
Yield: 3.24 g (66%).[1]
Step 2: Conversion of 2-Bromo-4-nitrobenzoic acid to this compound (Adapted from a similar procedure for p-nitrobenzonitrile)[2]
-
Materials: 2-Bromo-4-nitrobenzoic acid, p-toluenesulfonamide, phosphorus pentachloride, pyridine, 5% sodium hydroxide solution.
-
Procedure:
-
2-Bromo-4-nitrobenzoic acid and p-toluenesulfonamide are mixed in a round-bottomed flask.
-
Phosphorus pentachloride is added, and the mixture is gently warmed to initiate the reaction.
-
The temperature is gradually raised to 200-205°C until no more material distills.
-
The cooled reaction mixture is treated with pyridine and then cautiously with water.
-
The precipitated solid is filtered, washed with water, and then stirred with a 5% sodium hydroxide solution.
-
The solid product is filtered, washed with water, and dried.
-
-
Expected Yield: Based on a similar transformation, a yield of 85-90% can be anticipated.[2]
Methodology 2: Sandmeyer Reaction of 2-Amino-4-nitrobenzonitrile
The Sandmeyer reaction provides a direct route to introduce the bromo group from a primary aromatic amine precursor.[3][4] While a specific protocol for 2-amino-4-nitrobenzonitrile is not detailed in the provided search results, a general procedure based on a similar substrate (3-nitro-4-aminobenzonitrile) is outlined below.[5]
-
Materials: 2-Amino-4-nitrobenzonitrile, concentrated hydrochloric acid, sodium nitrite, copper(I) bromide, crushed ice, deionized water, sodium bicarbonate solution (5%), ethyl acetate, brine, anhydrous sodium sulfate, silica gel.
-
Procedure:
-
Diazotization: 2-Amino-4-nitrobenzonitrile is suspended in concentrated hydrochloric acid and cooled to 0-5°C. A solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5°C. The mixture is stirred for an additional 30 minutes.
-
Sandmeyer Reaction: In a separate flask, copper(I) bromide is dissolved in an appropriate solvent and cooled in an ice bath. The cold diazonium salt solution is slowly added to the copper(I) bromide solution with vigorous stirring.
-
The reaction mixture is allowed to warm to room temperature and then gently heated to 50-60°C until the evolution of nitrogen gas ceases.
-
Work-up and Purification: The cooled reaction mixture is poured onto crushed ice and neutralized with a sodium bicarbonate solution. The crude product is filtered, washed with cold water, and dried. Further purification is achieved by column chromatography on silica gel.
-
Visualizing the Synthetic Pathways
To aid in the conceptualization of these synthetic strategies, the following diagrams illustrate the logical flow of each methodology.
Caption: Synthetic workflow for Methodology 1.
Caption: Synthetic workflow for Methodology 2.
Conclusion
Both methodologies present viable pathways for the synthesis of this compound. Methodology 1, starting from 2-bromo-4-nitrotoluene, is a two-step process with a reasonably high overall yield based on analogous reactions. However, it involves the use of a strong oxidizing agent and a moisture-sensitive reagent. Methodology 2, the Sandmeyer reaction, offers a more direct, one-pot conversion from the corresponding amine. While a specific yield for this transformation was not found in the provided literature, Sandmeyer reactions are generally reliable. The choice between these methods will depend on the availability of starting materials, the desired scale of the reaction, and the laboratory's capabilities for handling the respective reagents and reaction conditions. Further optimization of the Sandmeyer reaction for this specific substrate could potentially offer a more efficient and streamlined synthesis.
References
A Spectroscopic Showdown: Distinguishing 2-Bromo-4-nitrobenzonitrile from its Constitutional Isomers
For researchers, scientists, and drug development professionals, the precise identification of constitutional isomers is a critical step in chemical synthesis and characterization. This guide provides a comparative spectroscopic analysis of 2-Bromo-4-nitrobenzonitrile and its key constitutional isomers, offering a practical framework for their differentiation using routine analytical techniques.
This publication details a side-by-side comparison of the spectroscopic properties of this compound and several of its isomers, including 4-bromo-2-nitrobenzonitrile, 3-bromo-4-nitrobenzonitrile, 2-bromo-5-nitrobenzonitrile, and 4-bromo-3-nitrobenzonitrile. The differentiation of these closely related structures is explored through a multi-technique approach, leveraging the unique fingerprints provided by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The presented data, compiled from various sources, highlights the subtle yet significant spectral differences arising from the varied substitution patterns on the benzonitrile core.
Comparative Spectroscopic Data
The following tables summarize the available experimental and predicted spectroscopic data for this compound and its selected constitutional isomers. These tables are designed to facilitate a rapid comparison of key spectral features.
Table 1: ¹H NMR Spectral Data Comparison (Chemical Shift δ [ppm])
| Compound | Aromatic Protons (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent |
| This compound | 8.17, 7.64, 7.34 | br, s, d | J = 8.0 | CDCl₃[1] |
| 4-Bromo-2-nitrobenzonitrile | Data not available in search results | |||
| 3-Bromo-4-nitrobenzonitrile | Data not available in search results | |||
| 2-Bromo-5-nitrobenzonitrile | Data not available in search results | |||
| 4-Bromo-3-nitrobenzonitrile | Data not available in search results | |||
| 2-Bromo-3-nitrobenzonitrile | Data not available in search results |
Note: The ¹H NMR data for many of the isomers was not explicitly available in the search results. The differentiation would rely on the distinct chemical shifts and coupling patterns of the three aromatic protons for each isomer.
Table 2: ¹³C NMR Spectral Data Comparison (Chemical Shift δ [ppm])
| Compound | Aromatic Carbons (δ, ppm) | C-Br | C-NO₂ | C-CN | CN | Solvent |
| This compound | 139.2, 134.5, 129.9, 124.3, 120.2, 118.1 | - | - | - | - | CDCl₃[1] |
| 4-Bromo-2-nitrobenzonitrile | Data not available in search results | |||||
| 3-Bromo-4-nitrobenzonitrile | Data not available in search results | |||||
| 2-Bromo-5-nitrobenzonitrile | Data not available in search results | |||||
| 4-Bromo-3-nitrobenzonitrile | Data not available in search results | |||||
| 2-Bromo-3-nitrobenzonitrile | Data not available in search results |
Note: Complete ¹³C NMR data was not available for all isomers. The chemical shifts of the seven distinct carbon atoms would provide a unique fingerprint for each isomer.
Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Compound | ν(C≡N) | νas(NO₂) | νs(NO₂) | ν(C-Br) | Aromatic ν(C-H) | Aromatic ν(C=C) |
| This compound | ~2230 | ~1530 | ~1350 | ~600-500 | ~3100-3000 | ~1600, ~1475 |
| 4-Bromo-2-nitrobenzonitrile | Data not available in search results | |||||
| 3-Bromo-4-nitrobenzonitrile | Data not available in search results | |||||
| 2-Bromo-5-nitrobenzonitrile | Data not available in search results | |||||
| 4-Bromo-3-nitrobenzonitrile | Data not available in search results | |||||
| 2-Bromo-3-nitrobenzonitrile | Data not available in search results |
Note: The exact positions of the IR absorption bands are influenced by the substitution pattern. The characteristic stretches of the nitrile and nitro groups are key diagnostic features.
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Isotope Peak [M+2]⁺ | Major Fragment Ions |
| This compound | 226/228 | ~1:1 ratio | Loss of NO₂, Br, CN |
| 4-Bromo-2-nitrobenzonitrile | 226/228 | ~1:1 ratio | Loss of NO₂, Br, CN |
| 3-Bromo-4-nitrobenzonitrile | 226/228 | ~1:1 ratio | Loss of NO₂, Br, CN[2] |
| 2-Bromo-5-nitrobenzonitrile | 226/228 | ~1:1 ratio | Loss of NO₂, Br, CN |
| 4-Bromo-3-nitrobenzonitrile | 226/228 | ~1:1 ratio | Loss of NO₂, Br, CN |
| 2-Bromo-3-nitrobenzonitrile | 226/228 | ~1:1 ratio | Loss of NO₂, Br, CN |
Note: All isomers exhibit a characteristic pair of molecular ion peaks with a nearly 1:1 intensity ratio, which is indicative of the presence of a single bromine atom.[3] The fragmentation patterns, involving the loss of the nitro, bromo, and cyano groups, can provide further structural clues.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of bromo-nitrobenzonitrile isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field spectrometer.
-
Use a standard single-pulse sequence.
-
Set the spectral width to cover the aromatic and any other relevant regions (e.g., 0-10 ppm).
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
Set the spectral width to encompass all expected carbon resonances (e.g., 0-160 ppm).
-
Process the data similarly to the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the powdered sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or a pure KBr pellet.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile samples.
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the molecular weight of the compounds (e.g., m/z 40-300).
-
Data Analysis: Identify the molecular ion peaks ([M]⁺ and [M+2]⁺) and analyze the major fragmentation patterns.
Logical Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for distinguishing between the constitutional isomers of bromo-nitrobenzonitrile using the discussed spectroscopic techniques.
Caption: Workflow for the spectroscopic differentiation of bromo-nitrobenzonitrile isomers.
By systematically applying these spectroscopic techniques and carefully analyzing the resulting data, researchers can confidently distinguish between this compound and its constitutional isomers, ensuring the integrity and purity of their chemical entities.
References
A Comparative Assessment of the Biological Activity of 2-Bromo-4-nitrobenzonitrile Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of analogs and structurally related compounds to 2-Bromo-4-nitrobenzonitrile. Due to the limited availability of direct comparative studies on a homologous series of this compound analogs, this guide synthesizes data from various studies on substituted benzonitriles and other nitroaromatic compounds exhibiting anticancer and antimicrobial properties. The information is intended to offer insights into potential structure-activity relationships and guide future research and development.
Comparative Biological Activity
The biological activities of benzonitrile derivatives are significantly influenced by the nature and position of substituents on the benzene ring. The presence of a nitro group, a well-known pharmacophore, often imparts or enhances biological effects through its bioreduction to reactive intermediates within target cells. Halogen atoms, such as bromine, can modulate the lipophilicity and electronic properties of the molecule, which can affect cell permeability and target binding.
Anticancer Activity
The cytotoxic effects of various substituted benzonitrile and nitroaromatic compounds have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments.
| Compound Class | Specific Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Nitroaromatic | Compound 3 (a nitrated compound with a bromide leaving group) | HL-60 (Leukemia) | < 8.5 | [1] |
| Nitroaromatic | Compound 24 (a nitrated compound with a chloride leaving group) | Jurkat (T-cell leukemia) | < 8.5 | [1] |
| Benzonitrile Derivative | (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | - | - | [2] |
| Quinazolinone-benzonitrile | Compound 5d (morpholino-methyl substituted) | - | 1.4621 | [3] |
| Quinazolinone-benzonitrile | Sitagliptin (reference) | - | 0.0236 | [3] |
Note: The compounds listed are not all direct analogs of this compound but share key structural features (benzonitrile, nitro group, halogen). Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.
Antimicrobial Activity
Substituted benzonitriles and related nitroaromatic compounds have also been investigated for their efficacy against various pathogenic microbes. The minimum inhibitory concentration (MIC), the lowest concentration of a chemical that prevents visible growth of a bacterium or fungus, is a standard measure of antimicrobial activity.
| Compound Class | Specific Compound/Analog | Microorganism | MIC (µg/mL) | Reference |
| Benzonitrile Derivative | (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | Botrytis fabae | 6.25 | [2] |
| Bromo-substituted Phenyl N-acylhydrazone | Compound 9 | Bacillus subtilis | 62.50 | [4] |
| Bromo-substituted Phenyl N-acylhydrazone | Compound 9 | Pseudomonas aeruginosa | 62.50 | [4] |
| Bromotyrosine Alkaloid | EXEG1706 | Various clinical isolates | 2.5-25 | [5] |
Note: The antimicrobial spectrum and potency can vary significantly based on the microbial species and the specific chemical structure of the compound.
Experimental Protocols
The following are detailed methodologies for the key experiments commonly cited in the assessment of anticancer and antimicrobial activities.
MTT Assay for Anticancer Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1,000 to 100,000 cells per well and allowed to attach overnight.[7]
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in the culture medium. The medium from the cell plates is replaced with the medium containing the test compounds at various concentrations. Control wells with untreated cells and blank wells with medium only are included.[6]
-
Incubation: The plates are incubated for a specified period, typically 24 to 72 hours, at 37°C in a humidified atmosphere with 5% CO2.[6]
-
MTT Addition: After the incubation period, 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well.[7]
-
Formazan Crystal Formation: The plates are incubated for an additional 2 to 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[7]
-
Solubilization: The culture medium is removed, and 100 µL of a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of 570 nm.[8]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.[6]
Broth Microdilution Method for Antimicrobial Susceptibility Testing
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[9][10]
-
Preparation of Antimicrobial Agent Dilutions: The test compounds are dissolved in an appropriate solvent and serially diluted two-fold in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[9]
-
Inoculum Preparation: Bacterial or fungal colonies are suspended in a sterile medium to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final inoculum density of about 5 x 10^5 CFU/mL in the test wells.[9]
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. A growth control well (broth and inoculum without the compound) and a sterility control well (broth only) are included.[9]
-
Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours for most bacteria.[9]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[9]
Visualizations
Experimental Workflow for Biological Activity Screening
The following diagram illustrates a general workflow for the initial screening of novel compounds for their biological activity.
Caption: General workflow for synthesis, screening, and identification of lead compounds.
Potential Signaling Pathway for Anticancer Activity
Nitroaromatic compounds can induce apoptosis in cancer cells through various signaling pathways. The following diagram illustrates a simplified, representative apoptosis pathway that could be triggered by such compounds.
Caption: A potential apoptosis signaling pathway induced by nitroaromatic compounds.
References
- 1. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro properties of antimicrobial bromotyrosine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. atcc.org [atcc.org]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
A Comparative Guide to the Synthesis of 2-Bromo-4-nitrobenzonitrile: A Cost-Benefit Analysis
For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key chemical intermediates is paramount. 2-Bromo-4-nitrobenzonitrile is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. This guide provides a comprehensive cost-benefit analysis of three distinct synthetic pathways to this important molecule, offering detailed experimental protocols, quantitative data, and a comparative assessment of their respective advantages and disadvantages.
At a Glance: Comparison of Synthetic Pathways
| Metric | Pathway 1: Sandmeyer Reaction | Pathway 2: Direct Bromination | Pathway 3: From Carboxylic Acid |
| Starting Material | 2-Amino-4-nitrobenzonitrile | 4-Nitrobenzonitrile | 2-Bromo-4-nitrobenzoic acid |
| Key Reagents | Sodium Nitrite, Copper(I) Bromide, Hydrobromic Acid | N-Bromosuccinimide (NBS) or Bromine, Iron Catalyst | Thionyl Chloride, Ammonia |
| Reported Yield | ~70-80% (Estimated) | High (Specific data lacking) | ~91% |
| Purity | Good to Excellent | Variable, requires careful control | High |
| Reaction Time | Several hours | Variable | Several hours |
| Estimated Cost | Moderate | Low to Moderate | High |
| Safety Concerns | Diazonium salt intermediates can be explosive. | Bromine is highly corrosive and toxic. | Thionyl chloride is corrosive and reacts violently with water. |
| Environmental Impact | Use of copper salts. | Use of halogenated solvents. | Generation of acidic and gaseous byproducts. |
Pathway 1: The Sandmeyer Reaction from 2-Amino-4-nitrobenzonitrile
The Sandmeyer reaction is a classic and versatile method for the introduction of a variety of functional groups onto an aromatic ring via a diazonium salt intermediate. In this pathway, the amino group of 2-amino-4-nitrobenzonitrile is converted to a diazonium salt, which is then displaced by a bromide ion using a copper(I) bromide catalyst.
Experimental Protocol:
-
Diazotization: Dissolve 2-amino-4-nitrobenzonitrile in a mixture of hydrobromic acid and water. Cool the solution to 0-5 °C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid. To this solution, add the freshly prepared cold diazonium salt solution portion-wise with vigorous stirring. Nitrogen gas evolution should be observed.
-
Work-up and Purification: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30-60 minutes to ensure complete reaction. Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Cost-Benefit Analysis:
-
Benefits: This pathway is generally reliable and can provide good to excellent yields of the desired product. The starting material, 2-amino-4-nitrobenzonitrile, is commercially available.
-
Costs and Drawbacks: The primary safety concern is the handling of diazonium salts, which can be explosive if allowed to dry. The reaction must be carried out at low temperatures with careful control. The use of copper salts can also pose environmental concerns. The multi-step nature of the process can increase the overall reaction time.
Pathway 2: Direct Bromination of 4-Nitrobenzonitrile
This approach involves the direct electrophilic aromatic substitution of 4-nitrobenzonitrile with a brominating agent. The nitro group is a meta-directing deactivator, while the cyano group is also meta-directing. This makes the regioselective introduction of a bromine atom at the ortho position challenging and requires careful control of reaction conditions.
Safety Operating Guide
Navigating the Safe Disposal of 2-Bromo-4-nitrobenzonitrile: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. 2-Bromo-4-nitrobenzonitrile, a compound utilized in various synthetic applications, presents specific hazards that necessitate a structured disposal protocol. This guide provides essential, immediate safety and logistical information for the proper disposal of this substance.
Immediate Safety and Handling
This compound is harmful if swallowed, in contact with skin, or inhaled[1]. It is crucial to wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, when handling this chemical[2][3]. Work should be conducted in a well-ventilated area or a laboratory fume hood to avoid inhalation of dust or fumes[2][4]. In case of accidental contact, follow standard first aid measures and seek medical attention[2][4].
Quantitative Data Summary
For quick reference, the key physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₇H₃BrN₂O₂ |
| Molecular Weight | 227.015 g/mol [5] |
| Appearance | Yellow Solid/Powder |
| Melting Point | 40 - 42 °C (104 - 108 °F)[4] |
| Boiling Point | 363.301 °C at 760 mmHg[5] |
| Flash Point | 173.519 °C[5] |
| Density | 1.812 g/cm³[5] |
Step-by-Step Disposal Protocol
The primary and mandated method for the disposal of this compound is through an approved hazardous waste disposal plant[2]. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
1. Waste Segregation and Collection:
-
Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper, pipette tips) in a designated, compatible, and clearly labeled hazardous waste container[6][7].
-
Ensure the container is made of a material that will not react with the chemical.
-
Do not mix this compound waste with incompatible materials. While specific incompatibilities for this compound are not detailed in the provided results, nitriles, in general, can be incompatible with strong acids, bases, and oxidizing agents[7].
2. Container Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste"[6][7].
-
The full chemical name, "this compound," must be written on the label. Avoid using acronyms or abbreviations[6].
-
Indicate the major constituents and their approximate percentages if it is a mixed waste stream[7].
3. Waste Storage:
-
Keep the hazardous waste container tightly sealed when not in use[2][6][7].
-
Store the container in a designated and secure hazardous waste accumulation area[7].
-
The storage area should be well-ventilated and have secondary containment to prevent spills[7].
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to schedule a pickup for the waste container[6][7].
-
Do not allow hazardous waste to accumulate for an extended period. Request a pickup as soon as the container is full[6].
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: The information provided in this guide is for informational purposes only and is based on the provided search results. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for this compound before handling and disposal. In-house chemical treatment of hazardous waste should only be performed by trained personnel with validated procedures.
References
- 1. chemical-label.com [chemical-label.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. This compound | CAS#:34662-35-6 | Chemsrc [chemsrc.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for 2-Bromo-4-nitrobenzonitrile
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety protocols and logistical plans for the handling and disposal of 2-Bromo-4-nitrobenzonitrile (CAS No. 34662-35-6). Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires careful handling to prevent exposure. The primary hazards include irritation to the skin, eyes, and respiratory system.[1][2] Ingestion and inhalation may be harmful.[2]
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles meeting EN 166 (EU) or NIOSH (US) standards.[1][3] A face shield should be worn when there is a risk of splashing. | To protect eyes from splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[4][5][6] | To prevent skin contact and absorption. |
| Body Protection | A flame-resistant lab coat or impervious clothing.[3] | To protect skin from accidental contact. |
| Respiratory Protection | To be used in a chemical fume hood.[2][7] If a fume hood is not available, a NIOSH/MSHA or European Standard EN 136 approved respirator with an appropriate cartridge should be used.[1] | To prevent inhalation of dust and vapors. |
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize the risk of exposure and accidents.
Operational Plan:
-
Preparation: Before handling, thoroughly read and understand the Safety Data Sheet (SDS).[2] Ensure an emergency eyewash station and safety shower are readily accessible.
-
Engineering Controls: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][7]
-
Handling: Avoid contact with skin and eyes.[3] Prevent the formation of dust and aerosols.[3] Use appropriate tools to handle the solid material and avoid creating dust.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][2] Keep away from strong oxidizing agents, strong acids, and bases.[2]
First Aid Measures
In the event of exposure, immediate action is crucial.
Table 2: First Aid Procedures
| Exposure Route | First Aid Instructions |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1] Seek medical attention if irritation persists.[7] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open.[1][7] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air.[1] If breathing is difficult, administer oxygen.[2] If not breathing, give artificial respiration.[1] Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[3] Seek immediate medical attention.[1] |
Spill and Disposal Plan
Proper containment and disposal of this compound are necessary to prevent environmental contamination and further exposure.
Spill Response:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Personal Protection: Wear the appropriate PPE as outlined in Table 1 before attempting to clean up the spill.
-
Containment: For solid spills, carefully sweep up the material to avoid creating dust.
-
Collection: Place the spilled material into a suitable, labeled, and closed container for disposal.[3]
-
Decontamination: Clean the spill area thoroughly.
Disposal Plan:
-
Waste Classification: this compound and any contaminated materials should be treated as hazardous waste.
-
Containerization: Store waste in a clearly labeled, sealed, and compatible container.
-
Disposal Method: Dispose of the waste through a licensed hazardous waste disposal company.[1][8] Do not allow the chemical to enter drains or sewer systems.[3][8] Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the necessary procedural flow for handling and emergency response.
Caption: Procedural workflow for handling this compound.
Caption: Emergency first aid response for exposure incidents.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. matrixscientific.com [matrixscientific.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. hsa.ie [hsa.ie]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. glovesnstuff.com [glovesnstuff.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










